2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid
Description
Properties
IUPAC Name |
2-[3-[hydroxy(phenyl)methyl]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11,15,17H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVIDAVUDXDUPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(C2=CC=CC=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80473612 | |
| Record name | Dihydroketoprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80473612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59960-32-6 | |
| Record name | Dihydroketoprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80473612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the synthesis of 2-(3-(hydroxy(phenyl)methyl)phenyl)propanoic acid, a valuable intermediate in medicinal chemistry. The core of this synthesis lies in the selective reduction of a ketone functional group within a molecule that also contains a carboxylic acid, a common challenge in organic synthesis. This document will detail the strategic approach to this transformation, grounded in established chemical principles and supported by practical, field-proven insights.
Introduction: The Significance of this compound
This compound is a derivative of the well-known non-steroidal anti-inflammatory drug (NSAID) class of molecules.[1] Its structure, featuring a chiral center and multiple functional groups, makes it a key building block for the development of novel therapeutic agents. The propanoic acid moiety is a common feature in many NSAIDs, while the secondary alcohol provides a reactive handle for further molecular modifications. This allows for the exploration of new chemical space and the potential for creating dual-action drugs or compounds with improved pharmacological profiles.
Synthetic Strategy: A Two-Step Approach from a Readily Available Precursor
The most logical and efficient synthetic route to this compound commences with the commercially available and widely used NSAID, 2-(3-benzoylphenyl)propanoic acid, commonly known as ketoprofen.[2] This strategy leverages a well-characterized starting material and focuses on the selective transformation of the ketone group.
The overall synthetic pathway can be visualized as follows:
Caption: Synthetic pathway from ketoprofen to the target molecule.
Part 1: Understanding the Starting Material: 2-(3-benzoylphenyl)propanoic acid (Ketoprofen)
Ketoprofen is a widely manufactured NSAID.[3] Its industrial synthesis has been optimized over the years, with several established routes.[3][4][5][6] For the purpose of this guide, we will assume the availability of high-purity ketoprofen as the starting material.
Part 2: The Core Transformation: Selective Ketone Reduction
The central challenge in this synthesis is the reduction of the benzophenone ketone to a secondary alcohol without affecting the carboxylic acid group. For this, a mild and selective reducing agent is required.
The Choice of Reducing Agent: Sodium Borohydride (NaBH₄)
Sodium borohydride (NaBH₄) is the ideal reagent for this transformation.[7][8] It is a chemoselective reducing agent that readily reduces aldehydes and ketones but is generally unreactive towards less electrophilic carbonyl groups like esters and carboxylic acids under standard conditions.[7][9] This selectivity is crucial for the success of this synthesis.
Mechanism of Reduction
The reduction of the ketone with sodium borohydride proceeds via a two-step mechanism:
-
Nucleophilic Attack: The hydride ion (H⁻) from the borohydride anion (BH₄⁻) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ketone. This results in the formation of an alkoxide intermediate.[7][10][11][12]
-
Protonation: The resulting alkoxide is then protonated by the solvent (in this case, methanol) to yield the final secondary alcohol.[7][8][12]
The following diagram illustrates the mechanistic steps:
Caption: Mechanism of ketone reduction by sodium borohydride.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity |
| 2-(3-benzoylphenyl)propanoic acid (Ketoprofen) | C₁₆H₁₄O₃ | 254.28 | >98% |
| Sodium borohydride | NaBH₄ | 37.83 | >98% |
| Methanol | CH₃OH | 32.04 | Anhydrous |
| Dichloromethane | CH₂Cl₂ | 84.93 | ACS Grade |
| Hydrochloric Acid (1 M) | HCl | 36.46 | |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade |
| Hexane | C₆H₁₄ | 86.18 | ACS Grade |
Procedure
-
Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (19.7 mmol) of 2-(3-benzoylphenyl)propanoic acid in 100 mL of methanol. Stir the mixture at room temperature until all the solid has dissolved.
-
Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Slowly add 1.5 g (39.6 mmol) of sodium borohydride to the stirred solution in small portions over a period of 15-20 minutes. Caution: Hydrogen gas is evolved during the addition; ensure adequate ventilation.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour and then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1) as the eluent. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the completion of the reaction.
-
Quenching the Reaction: Once the reaction is complete (typically 2-3 hours), carefully quench the reaction by slowly adding 50 mL of 1 M hydrochloric acid to the flask, which should still be in the ice bath. This will neutralize the excess sodium borohydride and the borate esters formed.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous layer to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash them with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Evaporation: Filter off the sodium sulfate and remove the dichloromethane using a rotary evaporator to obtain the crude product as a white solid or a viscous oil.
Purification
The crude product can be purified by recrystallization.[1]
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexane until the solution becomes slightly turbid.
-
Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.
-
Collect the purified crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.
Characterization
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
-
¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum should show a characteristic signal for the benzylic proton (the proton on the carbon bearing the hydroxyl group) as a singlet or a multiplet around 4.5-5.5 ppm. The aromatic protons will appear in the range of 7.0-7.5 ppm.
-
¹³C NMR: The carbon NMR will show a peak for the benzylic carbon around 70-80 ppm and the carboxylic acid carbon at approximately 170-180 ppm.[1]
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol and the carboxylic acid. A strong carbonyl (C=O) stretch for the carboxylic acid will be observed around 1700-1725 cm⁻¹.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the molecular weight of the compound (C₁₆H₁₆O₃, MW: 256.30 g/mol ).[1]
Safety Considerations
-
Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. It is also a skin and eye irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Methanol: Flammable and toxic. Avoid inhalation and skin contact.
-
Dichloromethane: A potential carcinogen. Handle in a fume hood.
-
Hydrochloric Acid: Corrosive. Handle with care and wear appropriate PPE.
Conclusion
The synthesis of this compound from ketoprofen via selective reduction with sodium borohydride is a robust and efficient method. This guide provides a comprehensive framework for researchers to successfully perform this synthesis, from understanding the underlying chemical principles to executing a detailed experimental protocol. The resulting compound serves as a versatile intermediate for the development of new chemical entities with potential therapeutic applications.
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Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
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Song, L., et al. (2023). Efficient and Scalable Synthesis of Ketoprofen: A Pyrolytic Aromatization Approach. Organic Process Research & Development. [Link]
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An In-depth Technical Guide to 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic Acid
For Research, Scientific, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of the chemical properties of 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid, a significant arylpropionic acid derivative with considerable potential in medicinal chemistry. This document delves into its physicochemical characteristics, synthesis, spectral properties, and its emerging role as a key intermediate in the development of novel therapeutics.
Introduction: A Molecule of Interest
This compound (CAS No: 59960-32-6) is a notable derivative of the phenylpropanoic acid class, a family that includes widely recognized non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and ketoprofen.[1] Its unique structure, featuring a chiral center and a hydroxy(phenyl)methyl moiety, positions it as a valuable precursor for the synthesis of innovative dual-mechanism drugs.[1] Specifically, it serves as a critical building block for designing molecules that can simultaneously target multiple enzymatic pathways, such as those involving cyclooxygenases (COX) and matrix metalloproteinases (MMPs).[1] This dual-inhibition strategy is a promising avenue for addressing complex diseases like cancer and inflammatory disorders.[1]
Physicochemical Properties
Understanding the physicochemical properties of a compound is paramount for its application in drug discovery and development. While experimental data for this compound is not extensively available in the public domain, we can infer some of its characteristics based on its structure and data from related compounds.
| Property | Value | Source/Method |
| Molecular Formula | C₁₆H₁₆O₃ | - |
| Molecular Weight | 256.30 g/mol | [2] |
| CAS Number | 59960-32-6 | [1] |
| Predicted logP | 2.8 | Computed by XLogP3[2] |
| Predicted pKa | ~4.3 | Estimated based on related 2-arylpropionic acids[3] |
| Solubility | Practically insoluble in water; Soluble in organic solvents like ethanol, DMSO, and dimethylformamide. | Inferred from related profens[4][5] |
| Melting Point | Not available. For comparison, the related 2-hydroxy-3-phenylpropanoic acid has a melting point of 121-125 °C. | [6] |
Synthesis and Chemical Reactivity
The primary synthetic route to this compound involves the reduction of its corresponding ketone, 2-(3-benzoylphenyl)propanoic acid, commonly known as ketoprofen.
Synthetic Pathway: Reduction of Ketoprofen
The conversion of the benzoyl group in ketoprofen to a hydroxy(phenyl)methyl group is a standard carbonyl reduction. This can be achieved through several methods, with catalytic hydrogenation being a prominent approach.
Caption: Synthetic route from Ketoprofen to its reduced alcohol derivative.
Experimental Protocol: Catalytic Hydrogenation of Ketoprofen
The following is a representative protocol for the catalytic hydrogenation of ketoprofen to yield this compound. This method is adapted from established procedures for similar reductions.
Materials:
-
2-(3-benzoylphenyl)propanoic acid (Ketoprofen)
-
Palladium on activated carbon (Pd/C, 10% w/w)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Hydrogen gas (H₂)
-
Filter aid (e.g., Celite®)
Procedure:
-
In a suitable hydrogenation vessel, dissolve ketoprofen in methanol or THF.
-
Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge it several times with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of filter aid to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization or column chromatography.
Causality behind Experimental Choices:
-
Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the hydrogenation of aromatic ketones.
-
Solvent: Methanol and THF are common solvents for hydrogenation as they are relatively inert under these conditions and effectively dissolve the substrate.
-
Hydrogen Pressure: The pressure of hydrogen gas influences the reaction rate. Higher pressures can accelerate the reduction.
-
Inert Atmosphere: Handling the catalyst under an inert atmosphere is crucial to prevent its deactivation by oxygen.
Alternative Reduction Method: Sodium Borohydride
Sodium borohydride (NaBH₄) is a milder reducing agent that can also be employed for the reduction of the ketone functionality in ketoprofen.[7][8] This method is often preferred for its operational simplicity and safety compared to catalytic hydrogenation.
Procedure Outline:
-
Dissolve ketoprofen in a suitable solvent, typically methanol or ethanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride in portions.
-
Stir the reaction mixture at room temperature until completion.
-
Quench the reaction by the slow addition of a weak acid (e.g., dilute HCl or acetic acid).
-
Extract the product with an organic solvent and purify as described above.
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton of the propanoic acid moiety (a quartet), the methyl group of the propanoic acid moiety (a doublet), the benzylic proton of the hydroxy(phenyl)methyl group (a singlet or doublet depending on coupling), and the hydroxyl proton (a broad singlet, exchangeable with D₂O). The aromatic region would likely display a complex multiplet pattern due to the meta-substitution.
-
¹³C NMR: The carbon NMR spectrum would exhibit signals for the carboxyl carbon, the aromatic carbons, the benzylic carbon bearing the hydroxyl group, the chiral carbon of the propanoic acid moiety, and the methyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum should display characteristic absorption bands:
-
A broad O-H stretching band for the carboxylic acid group in the region of 3300-2500 cm⁻¹.
-
A sharp O-H stretching band for the alcohol group around 3500-3200 cm⁻¹.
-
A strong C=O stretching band for the carboxylic acid carbonyl group around 1700 cm⁻¹.
-
C-H stretching bands for the aromatic and aliphatic protons.
-
C=C stretching bands for the aromatic rings.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak at m/z 256. The fragmentation pattern would be expected to involve the loss of the carboxylic acid group (M-45), water from the alcohol (M-18), and other characteristic cleavages of the propanoic acid side chain and the benzylic bond.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method would be suitable for the analysis of this compound.
Caption: A typical HPLC workflow for the analysis of arylpropionic acids.
A representative HPLC method is as follows:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing an acidic modifier like trifluoroacetic acid (TFA) or phosphoric acid to ensure the protonation of the carboxylic acid group.[10]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detection at a wavelength where the aromatic rings absorb, typically around 254-260 nm.[10]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.
Due to the presence of a chiral center, enantiomeric separation can be achieved using a chiral stationary phase (CSP) column, such as those based on cellulose or amylose derivatives (e.g., Chiralpak® series).[9][11]
Biological Activity and Therapeutic Potential
As a close structural analog of ketoprofen and other profens, this compound is anticipated to exhibit anti-inflammatory and analgesic properties. Its primary significance, however, lies in its role as a precursor for dual-target inhibitors.
Cyclooxygenase (COX) Inhibition
The propanoic acid moiety is a key pharmacophore for binding to the active site of COX enzymes.[1] While specific IC₅₀ values for this compound are not reported, the active metabolites of related drugs like loxoprofen, which possess a similar reduced cyclopentanone ring, are known to be potent, non-selective inhibitors of both COX-1 and COX-2.[12][13] It is plausible that this compound would exhibit similar activity.
Matrix Metalloproteinase (MMP) Inhibition
The hydroxy(phenyl)methyl group provides a crucial handle for further chemical modification.[1] This functional group can be derivatized, for instance, into hydroxamic acids. These derivatives are known to act as potent chelators of the zinc ion present in the active site of MMPs, leading to their inhibition.[1] This dual-targeting approach, inhibiting both COX and MMPs, is a highly sought-after strategy in the development of drugs for diseases with both inflammatory and tissue-remodeling pathologies, such as arthritis and cancer.
Conclusion
This compound is a molecule of significant interest in contemporary medicinal chemistry. While a complete experimental characterization is not yet publicly available, its structural relationship to well-established NSAIDs and its synthetic accessibility from ketoprofen make it a valuable and versatile intermediate. Its potential as a scaffold for the development of dual COX/MMP inhibitors underscores its importance for future drug discovery efforts in the fields of inflammation and oncology. Further research to fully elucidate its physicochemical properties, spectroscopic signature, and biological activity profile is warranted.
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An In-depth Technical Guide on the Core Mechanism of Action: 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid (Loxoprofen)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the mechanism of action of 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid, widely known as Loxoprofen. As a prominent member of the propionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), Loxoprofen's therapeutic efficacy is rooted in its unique prodrug nature and its subsequent potent, non-selective inhibition of cyclooxygenase (COX) enzymes. This document will elucidate the metabolic activation, molecular targets, and downstream signaling pathways affected by Loxoprofen. Furthermore, it will detail the experimental methodologies employed to characterize its activity, offering a robust resource for researchers in pharmacology and drug development.
Introduction: The Prodrug Advantage of Loxoprofen
Loxoprofen is a widely prescribed NSAID with potent analgesic, anti-inflammatory, and antipyretic properties.[1] A key feature that distinguishes Loxoprofen from many other NSAIDs is its classification as a prodrug.[2][3] It is administered in a pharmacologically inactive form and undergoes rapid biotransformation in the body to its active metabolite.[3][4] This prodrug strategy is designed to mitigate some of the gastrointestinal side effects commonly associated with NSAID therapy, as the parent compound has reduced potential for direct irritation of the gastric mucosa.[5][6][7]
Metabolic Activation: The Genesis of an Active Moiety
Upon oral administration, Loxoprofen is readily absorbed from the gastrointestinal tract.[3] The parent compound, 2-(3-(benzoyl)phenyl)propanoic acid, possesses a ketone group that is the target of metabolic activation. The primary enzyme responsible for this bioactivation is carbonyl reductase 1 (CBR1), which is highly expressed in the liver and skin.[8][9] CBR1 catalyzes the reduction of the ketone group to a hydroxyl group, yielding the pharmacologically active trans-alcohol metabolite, specifically the (2S,1'R,2'S)-stereoisomer, which is the most potent form.[10][11] This conversion also produces an inactive cis-alcohol metabolite.[4][12]
The chemical structures of Loxoprofen and its active trans-alcohol metabolite are depicted below:
Caption: Metabolic Activation of Loxoprofen.
Molecular Target and Core Mechanism: Inhibition of Cyclooxygenase (COX) Enzymes
The therapeutic effects of Loxoprofen are mediated through the potent inhibition of cyclooxygenase (COX) enzymes by its active trans-alcohol metabolite.[2][3] COX enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in the inflammatory cascade, pain perception, and fever regulation.[13]
There are two primary isoforms of the COX enzyme:
-
COX-1: A constitutively expressed enzyme involved in physiological "housekeeping" functions, such as maintaining the integrity of the gastric mucosa and mediating platelet aggregation.[3]
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is a primary contributor to the production of pro-inflammatory prostaglandins.[3]
Loxoprofen's active metabolite is a non-selective inhibitor of both COX-1 and COX-2.[1][2] This non-selective inhibition is responsible for both its therapeutic efficacy and some of its potential side effects.
The following diagram illustrates the central role of COX inhibition in the mechanism of action of Loxoprofen:
Caption: Inhibition of COX-1 and COX-2 by the active metabolite of Loxoprofen.
Quantitative Assessment of COX Inhibition
The inhibitory potency of the active metabolite of Loxoprofen against COX-1 and COX-2 can be quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values, demonstrating the non-selective nature of the inhibition.
| Enzyme | IC50 of Active Metabolite (loxoprofen-SRS) |
| COX-1 | 0.64 µM |
| COX-2 | 1.85 µM |
| Data sourced from a study on the enzymologic and pharmacologic profile of Loxoprofen sodium and its metabolites.[14] |
The ratio of COX-1 to COX-2 inhibition is approximately 0.35, further confirming its non-selective profile.[14][15]
Downstream Effects: Attenuation of Pro-inflammatory Signaling
By inhibiting COX-1 and COX-2, the active metabolite of Loxoprofen effectively reduces the synthesis of various prostaglandins, including Prostaglandin E2 (PGE2).[16][17] PGE2 is a potent mediator of inflammation, causing vasodilation, increased vascular permeability, and sensitization of nociceptors. The reduction in PGE2 levels in inflamed tissues is a primary contributor to the analgesic and anti-inflammatory effects of Loxoprofen.[16]
Further Metabolism and Excretion
Following its primary action, the active trans-alcohol metabolite of Loxoprofen, as well as the parent drug, undergo further metabolism. This includes oxidation reactions mediated by cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5, to form hydroxylated metabolites.[2][18] Additionally, both the parent drug and its alcohol metabolites can undergo glucuronidation via UDP-glucuronosyltransferase (UGT) enzymes, primarily UGT2B7, to facilitate their excretion.[2][18][19]
Experimental Protocols: Characterizing COX Inhibition
The following provides a generalized, step-by-step methodology for an in vitro COX inhibition assay, a fundamental experiment to determine the potency and selectivity of compounds like Loxoprofen's active metabolite.
In Vitro COX Inhibition Assay Protocol
Objective: To determine the IC50 values of a test compound (e.g., Loxoprofen's active metabolite) against purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme (co-factor)
-
L-epinephrine (co-factor)
-
Arachidonic acid (substrate)
-
Test compound (dissolved in DMSO)
-
Reference inhibitors (e.g., celecoxib for COX-2 selectivity, indomethacin as a non-selective inhibitor)
-
96-well microplate
-
Incubator
-
Plate reader or LC-MS/MS system for prostaglandin quantification
Procedure:
-
Preparation of Reagents:
-
Prepare working solutions of enzymes, co-factors, and substrate in the assay buffer.
-
Prepare serial dilutions of the test compound and reference inhibitors in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, heme, and L-epinephrine to each well.
-
Add the COX-1 or COX-2 enzyme solution to the appropriate wells.
-
Add a small volume of the test compound dilutions or reference inhibitors to the respective wells. Include wells with DMSO only as a vehicle control (100% enzyme activity) and wells without the enzyme as a background control.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
-
Reaction Termination and Product Quantification:
-
After a defined incubation period (e.g., 10-20 minutes), terminate the reaction (e.g., by adding a strong acid).
-
Quantify the amount of prostaglandin (e.g., PGE2) produced using a suitable method, such as an ELISA-based assay or, for higher sensitivity and specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS).[20]
-
-
Data Analysis:
-
Subtract the background signal from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[20]
-
The following diagram outlines the workflow for a typical COX inhibition screening assay:
Caption: Experimental workflow for an in vitro COX inhibition assay.
Gastrointestinal Safety Profile: The Prodrug Hypothesis
The prodrug nature of Loxoprofen is a cornerstone of its improved gastrointestinal safety profile compared to some other NSAIDs.[5][6] Because the parent compound is less acidic and pharmacologically inactive, it is less likely to cause direct topical irritation to the gastric mucosa upon oral administration.[7] The bioactivation to the potent COX inhibitor occurs after absorption, thereby reducing the local concentration of the active, acidic drug in the stomach.[3] Furthermore, some evidence suggests that Loxoprofen may enhance intestinal barrier function.[8][9]
Conclusion
The mechanism of action of this compound (Loxoprofen) is a well-defined process centered on its conversion from a prodrug to a potent, non-selective inhibitor of COX-1 and COX-2 enzymes. This inhibition of prostaglandin synthesis effectively mitigates the cardinal signs of inflammation, pain, and fever. The prodrug design offers a tangible clinical advantage in potentially reducing gastrointestinal adverse events. A thorough understanding of its metabolic activation, molecular interactions, and the experimental methodologies used for its characterization is essential for its rational use in clinical practice and for the development of future anti-inflammatory therapies.
References
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Shrestha, R., et al. (2018). Exploring the Metabolism of Loxoprofen in Liver Microsomes: The Role of Cytochrome P450 and UDP-Glucuronosyltransferase in Its Biotransformation. Pharmaceuticals, 11(3), 112. [Link]
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Enzymologic and Pharmacologic Profile of Loxoprofen Sodium and Its Metabolites. ResearchGate. [Link]
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Chemical structure of loxoprofen and its metabolites (a). Metabolic... ResearchGate. [Link]
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Exploring the Metabolism of Loxoprofen in Liver Microsomes: The Role of Cytochrome P450 and UDP-Glucuronosyltransferase in Its Biotransformation. Semantic Scholar. [Link]
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Exploring the Metabolism of Loxoprofen in Liver Microsomes: The Role of Cytochrome P450 and UDP-Glucuronosyltransferase in Its Biotransformation. PubMed. [Link]
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Metabolic pathway of loxoprofen and its metabolites. ResearchGate. [Link]
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Bioactivation of loxoprofen to a pharmacologically active metabolite and its disposition kinetics in human skin. ResearchGate. [Link]
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Exploring the Metabolism of Loxoprofen in Liver Microsomes: The Role of Cytochrome P450 and UDP-Glucuronosyltransferase in Its Biotransformation. ResearchGate. [Link]
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The chemical structures of loxoprofen and trans-OH metabolite. ResearchGate. [Link]
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Why does loxoprofen (a nonsteroidal anti-inflammatory drug (NSAID)) have fewer gastrointestinal (GI) side effects? Dr.Oracle. [Link]
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Loxoprofen enhances intestinal barrier function via generation of its active metabolite by carbonyl reductase 1 in differentiated Caco-2 cells. PubMed. [Link]
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Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. [Link]
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Loxoprofen Sodium, a Non-Selective NSAID, Reduces Atherosclerosis in Mice by Reducing Inflammation. PMC. [Link]
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Loxoprofen | C15H18O3. PubChem. [Link]
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Loxoprofen enhances intestinal barrier function via generation of its active metabolite by carbonyl reductase 1 in differentiated Caco-2 cells. ResearchGate. [Link]
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Why does Loxoprofen (a nonsteroidal anti-inflammatory drug (NSAID)) have fewer gastrointestinal (GI) side effects? Dr.Oracle. [Link]
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Bioactivation of Loxoprofen to a Pharmacologically Active Metabolite and Its Disposition Kinetics in Human Skin. PubMed. [Link]
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Why does Loxoprofen (Loxoprofen sodium) have fewer side effects? Dr.Oracle. [Link]
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Inhibition of prostaglandin production in the inflammatory tissue by loxoprofen-Na, an anti... PubMed. [Link]
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Loxoprofen trans-alcohol, (2S,1'R,2'S)- | C15H20O3. PubChem. [Link]
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In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Springer Protocols. [Link]
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Evaluation of Loxoprofen and Its Alcohol Metabolites for Potency and Selectivity of Inhibition of Cyclooxygenase-2. ResearchGate. [Link]
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What is the mechanism of Loxoprofen Sodium Hydrate? Patsnap Synapse. [Link]
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Prevention of Loxoprofen-Induced Small Intestinal Mucosal Injuries by Irsogladine Maleate. Karger. [Link]
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Loxoprofen Sodium: Mechanism of Action, Applications, and Safe Use. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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Loxoprofen. Wikipedia. [Link]
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Direct and simultaneous analysis of loxoprofen and its diastereomeric alcohol metabolites in human serum by on-line column switching liquid chromatography and its application to a pharmacokinetic study. ResearchGate. [Link]
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In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Academic Journals. [Link]
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Enzymologic and pharmacologic profile of loxoprofen sodium and its metabolites. Europe PMC. [Link]
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Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. [Link]
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Enzymologic and pharmacologic profile of loxoprofen sodium and its metabolites. PubMed. [Link]
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Effects of loxoprofen sodium, a newly synthesized non-steroidal anti-inflammatory drug, and indomethacin on gastric mucosal haemodynamics in the human. PubMed. [Link]
-
Study of the stereospecificity in the biotransformation of the four isomers of loxoprofen sodium in rats by chiral HPLC. PubMed. [Link]
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Assessing Drug Interaction and Pharmacokinetics of Loxoprofen in Mice Treated with CYP3A Modulators. PubMed Central. [Link]
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An In-depth Technical Guide to 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic Acid: Synthesis, Characterization, and Therapeutic Potential
Introduction
2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid is an arylpropionic acid derivative of significant interest in medicinal chemistry and pharmaceutical research. Structurally related to well-established non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and ketoprofen, this molecule serves as a critical building block for novel therapeutic agents. Its unique configuration, featuring a propanoic acid moiety and a hydroxy(phenyl)methyl group, allows for strategic molecular modifications, making it a valuable precursor for the development of dual-mechanism drugs.[1]
This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into a detailed synthetic pathway, outline its physicochemical properties, explore its mechanism of action as a cyclooxygenase (COX) inhibitor, and discuss its potential therapeutic applications. The protocols and data presented herein are synthesized from established chemical principles and available literature to provide a robust and practical resource.
Synthesis of this compound
The synthesis of this compound is a multi-step process that typically begins with the formation of an ester precursor, followed by the introduction of the characteristic hydroxy(phenyl)methyl group, and concludes with the hydrolysis of the ester to yield the final carboxylic acid. The rationale behind this approach is to protect the carboxylic acid functionality as an ester to prevent unwanted side reactions during the introduction of the alcohol group.[1]
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 2-(3-formylphenyl)propanoate (Ester Precursor)
-
To a solution of 2-(3-formylphenyl)propanoic acid (1 equivalent) in methanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0°C.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain methyl 2-(3-formylphenyl)propanoate as a crude product, which can be purified by column chromatography.
Step 2: Synthesis of Methyl 2-(3-(hydroxy(phenyl)methyl)phenyl)propanoate
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, place the methyl 2-(3-formylphenyl)propanoate (1 equivalent) dissolved in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -10°C in an ice-salt bath.
-
Slowly add phenylmagnesium bromide (1.1 equivalents, as a solution in THF) dropwise, maintaining the temperature between -10°C and 0°C to control the exothermic reaction.[1]
-
After the addition is complete, allow the reaction mixture to stir at 0°C for 1-2 hours.
-
Quench the reaction by the slow addition of a saturated ammonium chloride solution.
-
Extract the product with ethyl acetate. Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-(3-(hydroxy(phenyl)methyl)phenyl)propanoate.
Step 3: Hydrolysis to this compound
-
Dissolve the methyl 2-(3-(hydroxy(phenyl)methyl)phenyl)propanoate (1 equivalent) in a 1:1 mixture of ethanol and water.
-
Add sodium hydroxide (2 equivalents) and heat the mixture to reflux for 6-8 hours.[1]
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the aqueous residue to a pH of 2-3 with 1M hydrochloric acid, which will cause the product to precipitate.[1]
-
Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.
Physicochemical and Analytical Characterization
The accurate characterization of this compound is crucial for its application in drug discovery and development. Below is a summary of its key physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆O₃ | [1][2][3] |
| Molecular Weight | 256.30 g/mol | [2][3] |
| CAS Number | 59960-32-6 | [2][3] |
| Appearance | Solid (predicted) | |
| XLogP3 | 2.8 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 4 | [2] |
Analytical Protocol: Purity Determination by RP-HPLC
The purity of the synthesized this compound can be determined using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.[4]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Procedure:
-
Prepare a stock solution of the synthesized compound in the mobile phase (e.g., 1 mg/mL).
-
Perform serial dilutions to create calibration standards.
-
Inject the standards and the sample solution into the HPLC system.
-
The purity is calculated based on the area percentage of the main peak in the chromatogram.
Mechanism of Action: Cyclooxygenase Inhibition
As a derivative of arylpropionic acid, this compound is anticipated to exert its anti-inflammatory and analgesic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] NSAIDs function by blocking the active site of both COX-1 and COX-2 enzymes, thereby preventing the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5][6][7]
-
COX-1 is a constitutively expressed enzyme involved in "housekeeping" functions such as protecting the gastric mucosa and maintaining kidney function.[5][6]
-
COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[5][6]
The therapeutic effects of NSAIDs are attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation, are linked to the inhibition of COX-1.[6] The development of selective COX-2 inhibitors has been a major goal in drug discovery to minimize these adverse effects.
Signaling Pathway of COX Inhibition
Caption: Inhibition of the Cyclooxygenase (COX) pathway by NSAIDs.
Potential Therapeutic Applications
The structural features of this compound make it a versatile scaffold for drug discovery.
-
Anti-inflammatory and Analgesic Agents: Due to its COX-inhibiting properties, it can be developed as a standalone NSAID for the treatment of inflammatory conditions and pain.[1]
-
Dual-Target Drug Discovery: The hydroxy(phenyl)methyl group provides a reactive site for further chemical modifications. This allows for the design of hybrid molecules that can simultaneously inhibit multiple enzymatic pathways. For instance, it is a key intermediate for creating dual inhibitors of COX and matrix metalloproteinases (MMPs), which could be beneficial in complex diseases like cancer and arthritis where both inflammation and tissue degradation are involved.[1]
-
Anticancer Agent Development: Modified derivatives of similar arylpropionic acid structures have shown potential in vitro antitumor activity, suggesting that this compound could serve as a starting point for the development of novel anticancer therapeutics.[1]
Conclusion
This compound represents a promising molecule in the landscape of modern drug discovery. Its straightforward, multi-step synthesis and its inherent biological activity as a likely COX inhibitor make it an attractive candidate for further investigation. The true potential of this compound, however, may lie in its utility as a versatile intermediate for the creation of next-generation, multi-target drugs. The information and protocols provided in this guide aim to facilitate further research and development efforts in harnessing the therapeutic potential of this and related arylpropionic acid derivatives.
References
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A Technical Guide to the Spectroscopic Characterization of 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic Acid
This compound, with the chemical formula C₁₆H₁₆O₃ and a molecular weight of 256.30 g/mol , is a notable arylpropanoic acid derivative.[1][2][3] Its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) makes it a compound of interest in the development of novel therapeutics.[1] The precise characterization of its molecular structure is paramount for understanding its chemical properties, biological activity, and for ensuring purity and consistency in drug development pipelines. Spectroscopic methods are the cornerstone of this characterization, providing a detailed fingerprint of the molecule.
Molecular Structure and Predicted Spectroscopic Features
The molecular structure of this compound is the primary determinant of its spectroscopic properties. The key functional groups that will give rise to characteristic signals in various spectra include the carboxylic acid, the secondary alcohol, the two phenyl rings, and the aliphatic proponoic acid backbone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) in ppm are relative to a standard, typically tetramethylsilane (TMS).
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H |
| Aromatic Protons | 7.0 - 7.5 | Multiplet | 9H |
| Methine Proton (-CH(OH)-) | 5.5 - 6.0 | Singlet or Doublet | 1H |
| Methine Proton (-CH(CH₃)-) | 3.5 - 4.0 | Quartet | 1H |
| Hydroxyl Proton (-OH) | 2.0 - 5.0 | Singlet (broad) | 1H |
| Methyl Protons (-CH₃) | 1.4 - 1.6 | Doublet | 3H |
-
Causality of Predictions: The broad signals for the carboxylic acid and hydroxyl protons are due to hydrogen bonding and chemical exchange. The aromatic region will be complex due to the presence of two phenyl rings with different substitution patterns. The methine proton of the propanoic acid moiety is expected to be a quartet due to coupling with the adjacent methyl protons. The methyl protons, in turn, will appear as a doublet.
The carbon-13 NMR spectrum will show a signal for each unique carbon atom in the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carboxylic Acid Carbonyl (-COOH) | 170 - 185 |
| Aromatic Carbons | 120 - 145 |
| Methine Carbon (-CH(OH)-) | 70 - 80 |
| Methine Carbon (-CH(CH₃)-) | 40 - 50 |
| Methyl Carbon (-CH₃) | 15 - 25 |
-
Expert Insight: The exact chemical shifts of the aromatic carbons can be further refined using computational prediction tools and by comparison with spectra of similar compounds. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in definitively assigning proton and carbon signals, respectively.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
| Functional Group | Characteristic Absorption (cm⁻¹) | Appearance |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very Broad |
| O-H Stretch (Alcohol) | 3200 - 3600 | Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Sharp |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
| C-O Stretch (Alcohol/Carboxylic Acid) | 1000 - 1300 | Medium |
-
Trustworthiness of Interpretation: The very broad O-H stretch from the carboxylic acid is a hallmark feature, often spanning a large portion of the spectrum.[4] The presence of both this and a strong C=O absorption is highly indicative of a carboxylic acid functionality.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its identity.
-
Expected Molecular Ion Peak: In a high-resolution mass spectrum (HRMS), a prominent peak corresponding to the molecular ion [M]+ or a protonated molecule [M+H]+ would be observed at m/z 256.1099 (for C₁₆H₁₆O₃).[1]
-
Key Fragmentation Patterns:
-
Loss of H₂O (water) from the alcohol group.
-
Loss of COOH (carboxyl group) or CO₂ (carbon dioxide).
-
Cleavage at the benzylic position, generating stable carbocations.
-
Experimental Protocols: A Self-Validating System
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid obscuring sample signals.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This will result in a spectrum where each unique carbon appears as a single line.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
IR Spectroscopy Protocol
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Mass Spectrometry Protocol (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument) coupled to an ESI source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in either positive or negative ion mode. Positive ion mode is likely to show the [M+H]⁺ or [M+Na]⁺ ions, while negative ion mode will show the [M-H]⁻ ion.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass to confirm the elemental composition.
-
Analyze the fragmentation pattern to further support the proposed structure.
-
Visualization of Key Concepts
Molecular Structure
Caption: 2D representation of the molecular structure.
Spectroscopic Analysis Workflow
Caption: A typical workflow for spectroscopic analysis.
Conclusion
This technical guide has provided a detailed framework for the spectroscopic characterization of this compound. By combining predicted spectral data with robust, self-validating experimental protocols, researchers can confidently identify and characterize this molecule. The principles and methodologies outlined herein are broadly applicable to the structural elucidation of other novel organic compounds, underscoring the indispensable role of spectroscopy in modern chemical and pharmaceutical research.
References
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National Institute of Standards and Technology (NIST). (n.d.). 2-Methyl-2-phenyl-3-hydroxypropanoic acid. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of propanoic acid. Retrieved from [Link]
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Appretech Scientific Limited. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). 3-hydroxy-2-methyl-3-phenylpropionic acid, methyl ester. National Center for Biotechnology Information. Retrieved from [Link]
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Illuminating the Solid State: A Technical Guide to the Crystallographic Analysis of 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid
This guide provides a comprehensive framework for the crystallographic analysis of 2-(3-(hydroxy(phenyl)methyl)phenyl)propanoic acid. As a key intermediate in medicinal chemistry, this arylpropionic acid derivative is a precursor for innovative dual-mechanism drugs, potentially targeting both cyclooxygenases (COX) and matrix metalloproteinases (MMPs).[1] Understanding its three-dimensional structure is fundamental to controlling its physicochemical properties and optimizing its therapeutic potential.
To date, the crystal structure of this specific compound has not been publicly reported. This document, therefore, serves as a predictive and methodological guide, outlining the necessary steps from synthesis to structural elucidation. It is designed to equip researchers with the strategic insights and detailed protocols required to successfully determine and analyze the crystal structure of this important molecule.
Part 1: Acquisition of High-Purity Material via Synthesis
The prerequisite for any crystallographic study is the availability of pure, crystalline material. The synthesis of this compound is a multi-step process that requires careful execution to ensure high purity of the final product.
Synthetic Strategy
A logical synthetic pathway involves the protection of the carboxylic acid as an ester, followed by the introduction of the benzoyl group and subsequent reduction, and finally, deprotection to yield the target molecule.
Table 1: Key Synthetic Transformations
| Step | Reaction Type | Reagents & Conditions | Purpose |
| 1 | Esterification | Methanol or Ethanol, cat. H₂SO₄, Reflux | Protects the carboxylic acid from undesired side reactions.[1] |
| 2 | Friedel-Crafts Acylation | Benzoyl chloride, AlCl₃, Anhydrous CH₂Cl₂ | Introduces the benzoyl group onto the aromatic ring. |
| 3 | Ketone Reduction | Sodium borohydride (NaBH₄), Methanol | Reduces the ketone to the secondary alcohol. |
| 4 | Ester Hydrolysis | 1-2 M NaOH (aq), Ethanol/Water, Reflux | Deprotects the ester to yield the final carboxylic acid.[1] |
| 5 | Purification | Recrystallization from a suitable solvent system | To achieve the high purity required for single-crystal growth. |
Experimental Protocol: Synthesis
-
Esterification: The starting phenylpropanoic acid derivative is refluxed with an excess of dry methanol or ethanol containing a catalytic amount of concentrated sulfuric acid until TLC analysis indicates complete conversion to the ester.
-
Friedel-Crafts Acylation: The purified ester is dissolved in anhydrous dichloromethane and cooled in an ice bath. Aluminum chloride is added portion-wise, followed by the slow addition of benzoyl chloride. The reaction is stirred until completion.
-
Reduction: The resulting ketone is dissolved in methanol, and sodium borohydride is added carefully in small portions. The reaction is monitored by TLC.
-
Hydrolysis & Isolation: The alcohol-ester intermediate is hydrolyzed by refluxing with aqueous sodium hydroxide in an ethanol/water mixture for 6-8 hours.[1] After cooling, the solution is acidified with acetic acid to a pH of 2-3 to precipitate the crude product.[1]
-
Purification: The collected solid is purified by recrystallization. The choice of solvent is critical and should be determined experimentally to yield high-purity material.
Part 2: The Critical Path to Single Crystals: Crystallization
The success of a crystallographic study hinges on the ability to grow well-ordered, single crystals of sufficient size and quality. For a molecule with both hydrogen-bond donors/acceptors and significant non-polar regions, a systematic screening of crystallization conditions is imperative.
Crystallization Workflow
Caption: A systematic workflow for the crystallization of organic molecules.
Experimental Protocol: Crystallization Screening
-
Solvent Screening: Assess the solubility of the purified compound in a range of solvents (e.g., ethanol, acetone, ethyl acetate, toluene, and aqueous mixtures) at room temperature and elevated temperatures.
-
Slow Evaporation: Prepare near-saturated solutions in promising solvents. Filter the solutions into clean vials and cover them with a perforated seal (e.g., Parafilm with pinholes) to allow for slow solvent evaporation.
-
Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, place a solvent in which the compound is poorly soluble (an "anti-solvent"). The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.
-
Slurry Method: Stir a suspension of the compound in a solvent where it is only sparingly soluble for several days. This can promote the growth of larger, more thermodynamically stable crystals.[2]
-
Monitoring and Optimization: Regularly inspect the trials under a microscope. If microcrystals are observed, optimize the conditions (temperature, concentration, solvent ratios) to encourage the growth of larger, single crystals.
Part 3: Definitive Structure Elucidation by Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[3][4] It provides detailed information on bond lengths, bond angles, and intermolecular interactions.[5]
Experimental Protocol: SC-XRD
-
Crystal Mounting: A high-quality single crystal is carefully selected and mounted on a specialized holder (e.g., a MiTeGen mount) on a goniometer head.
-
Data Collection: The crystal is placed in the X-ray beam of a diffractometer, typically cooled to a low temperature (e.g., 100 K) to reduce atomic thermal motion. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.
-
Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and determine the unit cell parameters and space group.
-
Structure Solution: The phase problem is solved using direct methods or dual-space algorithms to generate an initial electron density map and a preliminary structural model.
-
Structure Refinement: The atomic positions, displacement parameters, and other model parameters are iteratively refined against the experimental data using full-matrix least-squares methods to achieve the best possible fit.
-
Validation and Reporting: The final structural model is validated using software tools like PLATON and CheckCIF to ensure its chemical and crystallographic integrity. The final structure is reported in a standard crystallographic information file (CIF).
Part 4: Predictive Structural Analysis
Based on the molecular structure of this compound, several key intermolecular interactions can be predicted to govern its crystal packing.
Key Predicted Interactions
-
Hydrogen-Bonded Carboxylic Acid Dimer: The most anticipated and stabilizing interaction is the formation of a centrosymmetric dimer via strong O-H···O hydrogen bonds between the carboxylic acid moieties of two adjacent molecules. This is a highly prevalent synthon in the crystal structures of carboxylic acids.
-
Alcohol-Carboxylic Acid/Alcohol Hydrogen Bonds: The secondary alcohol provides an additional hydrogen bond donor and acceptor, potentially leading to the formation of chains or sheets that link the primary carboxylic acid dimers.
-
π-π Stacking: The two phenyl rings are likely to engage in π-π stacking interactions, which will contribute to the overall packing efficiency and stability of the crystal lattice.
-
Weaker Interactions: A network of weaker C-H···O and C-H···π interactions is also expected to play a significant role in the final crystal packing arrangement.
Conceptual Diagram of Packing Motifs
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An In-Depth Technical Guide to the In Vitro Biological Activity of 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic Acid
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the in vitro evaluation of 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid, a notable arylpropionic acid derivative with significant therapeutic potential. Structurally analogous to widely-used non-steroidal anti-inflammatory drugs (NSAIDs), this compound is a compelling candidate for investigation into its anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4][5] This document outlines a strategic, multi-tiered experimental workflow designed to thoroughly characterize its biological activity. We delve into the rationale behind the selection of specific assays, provide detailed, field-proven protocols, and offer insights into the interpretation of potential outcomes. The guide is structured to empower researchers to conduct a rigorous preclinical assessment, from initial broad-spectrum screening to detailed mechanistic studies, ultimately elucidating the compound's therapeutic promise.
Introduction: Unveiling the Potential of a Novel Arylpropionic Acid Derivative
The arylpropionic acid class of molecules has been a cornerstone of anti-inflammatory therapy for decades, with prominent members including ibuprofen and naproxen.[1][2] These agents primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[1] this compound, with its characteristic propanoic acid moiety, is structurally poised to interact with the active sites of enzymes commonly targeted by anti-inflammatory drugs.[6] The presence of a hydroxy(phenyl)methyl group offers a unique opportunity for molecular modifications, potentially leading to the development of derivatives with enhanced efficacy or novel mechanisms of action.[6]
Furthermore, the structural scaffold of this compound makes it a prime candidate for the development of dual-mechanism drugs, which can simultaneously target multiple pathological pathways. This is a particularly promising strategy for complex diseases such as cancer and chronic inflammatory disorders.[6] Research into similar arylpropionic acid structures has indicated the potential for moderate in vitro antitumor activity, making this compound a valuable scaffold for the development of novel anticancer therapeutics.[6]
This guide presents a logical and scientifically rigorous approach to systematically evaluate the in vitro biological activities of this compound.
Physicochemical Properties
A foundational understanding of the compound's physical and chemical characteristics is paramount for its effective handling and the design of meaningful biological assays.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆O₃ | [7] |
| Molecular Weight | 256.30 g/mol | [7] |
| XLogP3 | 2.8 | [7] |
| Hydrogen Bond Donor Count | 2 | [7] |
| Hydrogen Bond Acceptor Count | 3 | [7] |
| Rotatable Bond Count | 4 | [7] |
A Strategic In Vitro Evaluation Workflow
To comprehensively assess the biological activity of this compound, a multi-faceted approach is proposed. This workflow is designed to first screen for broad anti-inflammatory and cytotoxic effects, followed by more detailed investigations into the underlying mechanisms of action.
Caption: The NF-κB signaling pathway and potential points of inhibition.
Anticancer Activity
Rationale: The initial step in assessing anticancer potential is to determine the compound's effect on the viability of cancer cells. The MTT assay is a widely used, reliable method for this purpose. [8][9][10] Protocol: MTT Cell Viability Assay [9][10]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with a range of concentrations of the test compound for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Rationale: To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis), the activity of key executioner caspases, caspase-3 and -7, will be measured.
Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Seed cancer cells in a 96-well white-walled plate and treat with the test compound as described for the MTT assay.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of viable cells (from a parallel MTT assay) to determine the specific caspase activity.
Rationale: A key hallmark of cancer progression is metastasis, which involves cell migration. The wound healing or scratch assay is a straightforward method to assess the effect of the compound on cancer cell migration in vitro. [11][12][13][14][15] Protocol: Scratch Wound Healing Assay [11][12][13]
-
Cell Seeding: Seed cancer cells in a 6-well plate and grow them to form a confluent monolayer.
-
Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip. [12][13]3. Treatment: Wash the cells to remove debris and add fresh medium containing the test compound at a non-toxic concentration.
-
Imaging: Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24, 48 hours) using a microscope. [12]5. Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Rationale: MMPs are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion and metastasis. As the test compound is a potential dual-mechanism drug, assessing its ability to inhibit MMPs is a logical step. [16][17][18][19][20] Protocol: Fluorogenic MMP Inhibition Assay [16]
-
Reagent Preparation: Prepare an assay buffer and dilute a broad-spectrum fluorogenic MMP substrate and recombinant human MMPs (e.g., MMP-2, MMP-9).
-
Assay Plate Setup: In a 96-well plate, combine the assay buffer, the test compound, and the MMP enzyme.
-
Pre-incubation: Incubate for 30 minutes at 37°C.
-
Reaction Initiation: Add the fluorogenic MMP substrate to all wells.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
Data Analysis: Calculate the rate of substrate cleavage and determine the percentage of inhibition and IC₅₀ value for the test compound.
Data Summary and Interpretation
All quantitative data should be presented in a clear and concise tabular format to facilitate comparison and interpretation.
Table 1: Hypothetical In Vitro Activity Profile of this compound
| Assay | Endpoint | Result (IC₅₀/EC₅₀ in µM) |
| COX-1 Inhibition | IC₅₀ | >100 |
| COX-2 Inhibition | IC₅₀ | 15.2 |
| LPS-induced TNF-α Release | IC₅₀ | 25.8 |
| LPS-induced IL-6 Release | IC₅₀ | 32.4 |
| NF-κB Activation (TNF-α stimulated) | IC₅₀ | 18.9 |
| MCF-7 Cell Viability | IC₅₀ | 45.6 |
| A549 Cell Viability | IC₅₀ | 58.1 |
| Caspase-3/7 Activation (MCF-7) | EC₅₀ | 35.2 |
| MMP-2 Inhibition | IC₅₀ | 12.7 |
| MMP-9 Inhibition | IC₅₀ | 21.3 |
Interpretation of Hypothetical Data: The hypothetical data in Table 1 suggests that this compound is a selective COX-2 inhibitor with moderate anti-inflammatory and anticancer activities. The inhibition of TNF-α and IL-6 release, coupled with the suppression of NF-κB activation, points to a clear anti-inflammatory mechanism. The compound's ability to reduce cancer cell viability and activate caspases indicates an apoptotic mode of action. Furthermore, the inhibition of MMP-2 and MMP-9 suggests potential anti-metastatic properties.
Conclusion and Future Directions
This technical guide provides a robust framework for the initial in vitro characterization of this compound. The proposed experimental workflow allows for a comprehensive assessment of its anti-inflammatory and anticancer potential, as well as an initial exploration of its mechanisms of action. Positive findings from these studies would warrant further investigation, including more advanced in vitro models (e.g., 3D cell culture, co-culture systems) and subsequent in vivo efficacy and safety studies in relevant animal models of inflammation and cancer. The unique structural features of this compound also suggest that it is a promising scaffold for medicinal chemistry efforts to develop even more potent and selective therapeutic agents.
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The Pharmacokinetics of Loxoprofen and its Metabolites: A Technical Guide for Researchers
Introduction: Loxoprofen as a Pro-Drug Anti-Inflammatory Agent
Loxoprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylpropionic acid class, widely prescribed for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] A key feature of loxoprofen is its functioning as a pro-drug; it is administered in an inactive form and requires metabolic conversion to its pharmacologically active metabolite to exert its therapeutic effects.[1][3] This characteristic is central to its pharmacokinetic profile and is a critical consideration in drug development and clinical application. This guide provides an in-depth exploration of the absorption, distribution, metabolism, and excretion (ADME) of loxoprofen, with a particular focus on the stereoselective formation and activity of its metabolites.
Absorption and Distribution: Rapid Uptake and Systemic Availability
Following oral administration, loxoprofen is rapidly absorbed from the gastrointestinal tract.[4] Peak plasma concentrations (Cmax) of the parent drug are typically observed within a short period, approximately 0.46 to 0.5 hours after a single 60 mg oral dose.[5][6] The drug is distributed throughout the body, and its volume of distribution is influenced by factors such as body surface area.[7]
When applied topically as a gel, loxoprofen is absorbed through the skin, where it can be locally metabolized to its active form.[8] This route of administration results in lower systemic exposure compared to oral administration, with the area under the concentration-time curve (AUC) being significantly lower.[8] However, high concentrations of both loxoprofen and its active metabolite are maintained at the site of application, such as the skin and underlying skeletal muscle.[8]
Metabolic Pathways: A Stereoselective Transformation
The biotransformation of loxoprofen is a complex process involving multiple enzymatic pathways, with stereoselectivity playing a crucial role in the formation of its pharmacologically active metabolite. The primary metabolic event is the reduction of the ketone group on the cyclopentanone ring, leading to the formation of alcohol metabolites.[1][3]
Key Metabolic Reactions:
-
Reduction to Alcohol Metabolites: The most significant metabolic pathway is the reduction of loxoprofen to its alcohol metabolites, primarily the trans-alcohol (trans-OH) and cis-alcohol (cis-OH) forms.[1][3] The trans-OH metabolite is the pharmacologically active form, responsible for the anti-inflammatory effects of loxoprofen.[1][3] This reduction is catalyzed by carbonyl reductase enzymes, with carbonyl reductase 1 (CBR1) being identified as a key enzyme in both the liver and skin.[1][9] The formation of the active trans-OH metabolite is favored over the less active cis-OH form.[1]
-
Hydroxylation: Loxoprofen can also undergo Phase I hydroxylation, mediated by cytochrome P450 (CYP) enzymes.[1][3] Specifically, CYP3A4 and CYP3A5 have been identified as the major isoforms responsible for the formation of hydroxylated metabolites.[1][3]
-
Glucuronidation: Both the parent drug and its alcohol metabolites can undergo Phase II conjugation with glucuronic acid.[1][3] UGT2B7 is the primary UDP-glucuronosyltransferase (UGT) isoform involved in this process.[1][3]
Stereoselectivity in Metabolism:
Loxoprofen possesses two chiral centers, leading to the existence of four stereoisomers. The metabolism of loxoprofen is highly stereoselective:
-
Chiral Inversion: The (2R)-isomers of loxoprofen can undergo chiral inversion to their corresponding (2S)-isomers. This is a critical step as the (2S)-configuration is associated with the desired pharmacological activity of many profens.
-
Stereospecific Reduction: The reduction of the cyclopentanone ring is also stereospecific, with the (1'R)-isomers being preferentially reduced to the trans-alcohol metabolites.
The interplay of these stereoselective processes results in the preferential formation of the active (2S,1′R,2′S)-trans-alcohol metabolite.
Diagram of Loxoprofen Metabolic Pathways
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A Technical Guide to 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic Acid: A Versatile Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid, a notable arylpropionic acid derivative, has emerged as a compound of significant interest within the realms of medicinal chemistry and pharmaceutical research. Its unique structural features make it a valuable precursor for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, with a particular focus on its role in the design of dual-mechanism drugs.
Chemical Identity and Properties
CAS Number: 59960-32-6[1][2][3]
Molecular Formula: C16H16O3[1][2][3]
Molecular Weight: 256.3 g/mol [1][2]
IUPAC Name: 2-[3-[hydroxy(phenyl)methyl]phenyl]propanoic acid[3]
Synonyms: this compound[3]
| Property | Value | Source |
| CAS Number | 59960-32-6 | [1][2][3] |
| Molecular Formula | C16H16O3 | [1][2][3] |
| Molecular Weight | 256.3 g/mol | [1][2] |
| InChI Key | KBVIDAVUDXDUPS-UHFFFAOYSA-N | [1] |
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step processes that leverage well-established organic reactions. A common strategy begins with the synthesis of a methyl or ethyl ester precursor of a phenylpropanoic acid derivative.[1]
Key synthetic steps can include:
-
Friedel-Crafts Alkylation: This reaction is employed to introduce the hydroxy(phenyl)methyl group onto the aromatic ring.[1]
-
Esterification: The propanoic acid moiety is often protected as an ester to prevent unwanted side reactions during subsequent synthetic transformations.[1]
-
Grignard Reaction: The introduction of the hydroxy(phenyl)methyl group can be achieved through the reaction of a ketone intermediate with phenylmagnesium bromide, followed by an acidic workup.[1]
The therapeutic potential of this compound and its derivatives stems from its core structure. The propanoic acid group is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and is associated with interactions at the active sites of enzymes like cyclooxygenases (COX).[1] The hydroxy(phenyl)methyl group provides a versatile handle for further molecular modifications, allowing for the creation of derivatives with tailored biological activities.[1] For instance, this group can be functionalized to produce hydroxamic acids, which have the potential to chelate zinc ions within the active sites of metalloenzymes such as matrix metalloproteinases (MMPs).[1]
Caption: Synthetic routes and proposed dual-mechanism of action.
Applications in Drug Discovery
This compound serves as a crucial building block in the development of novel therapeutics, particularly those with dual-target mechanisms.
-
Dual-Target Drug Discovery: This compound is a key intermediate for designing molecules that can simultaneously inhibit multiple enzymatic pathways, such as COX and MMPs.[1] This dual-inhibition strategy is a promising approach for treating complex diseases like cancer and inflammatory disorders.[1]
-
Anti-inflammatory and Analgesic Research: As a derivative of the arylpropionic acid class, which includes well-known NSAIDs like ibuprofen and ketoprofen, this compound is valuable for synthesizing new analogs with potentially enhanced efficacy and reduced side effects.[1]
-
Anticancer Agent Development: Research has shown that modified derivatives of similar arylpropionic acid structures can exhibit moderate in vitro antitumor activity, making them attractive scaffolds for the development of new anticancer therapeutics.[1]
Safety and Handling
For research purposes, this compound is intended for laboratory use only and is not for human or veterinary use.[1] While a comprehensive toxicological profile has not been thoroughly investigated, related compounds in the phenylpropanoic acid class may cause skin, eye, and respiratory irritation.[4] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound.
Conclusion
This compound is a high-value chemical intermediate with significant potential in pharmaceutical research and development. Its structural features allow for the strategic design of dual-mechanism drugs targeting a range of diseases. Further investigation into the synthesis of novel derivatives and their biological activities is warranted to fully explore the therapeutic potential of this versatile compound.
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Methodological & Application
"lab synthesis protocol for 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid"
An Application Note and Laboratory Protocol for the Synthesis of 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic Acid
Introduction: A Key Intermediate in Drug Discovery
This compound is a valuable chemical intermediate in medicinal chemistry and pharmaceutical development. As a derivative of the arylpropanoic acid class, which includes prominent non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and ketoprofen, this molecule serves as a sophisticated scaffold for creating novel therapeutic agents.[1][2] Its structure, featuring both a carboxylic acid moiety and a secondary alcohol, makes it an ideal precursor for dual-mechanism drugs. These are designed to simultaneously inhibit multiple biological pathways, such as those involving cyclooxygenases (COX) and matrix metalloproteinases (MMPs), offering a promising strategy for treating complex diseases like cancer and inflammatory disorders.[1]
This document provides a detailed, reliable, and well-validated laboratory protocol for the synthesis of this compound, starting from the commercially available NSAID, 2-(3-benzoylphenyl)propanoic acid (Ketoprofen).
Synthetic Strategy: A Two-Step Reduction Pathway
The most direct and efficient pathway to the target molecule involves the selective reduction of the ketone functional group of the starting material, 2-(3-benzoylphenyl)propanoic acid. A direct reduction is complicated by the presence of the carboxylic acid, which can interfere with common reducing agents. To ensure high selectivity and yield, a two-step strategy is employed:
-
Esterification: The carboxylic acid is first protected as a methyl ester. This transformation prevents the acidic proton from reacting with the hydride reagent and deactivates the carbonyl of the acid group towards reduction by milder agents.
-
Selective Reduction: The ketone in the resulting ester is then selectively reduced to a secondary alcohol using sodium borohydride (NaBH₄). NaBH₄ is the reagent of choice due to its excellent selectivity for reducing ketones and aldehydes while being generally unreactive towards esters and carboxylic acids.[3]
-
Saponification (Hydrolysis): The methyl ester is subsequently hydrolyzed under basic conditions to yield the final this compound.
This strategic sequence ensures that the chemical transformations are targeted and efficient, minimizing byproduct formation and simplifying purification.
Reaction Pathway Diagram
Caption: Overall synthetic pathway from Ketoprofen to the target compound.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Molecular Wt. ( g/mol ) | Moles (equiv) | Amount | Source/Purity |
| 2-(3-benzoylphenyl)propanoic acid | 254.28 | 1.0 | 10.0 g | Sigma-Aldrich, 98% |
| Methanol (MeOH) | 32.04 | - | 150 mL | Anhydrous, 99.8% |
| Sulfuric Acid (H₂SO₄) | 98.08 | Catalytic | 1 mL | 98% |
| Sodium Borohydride (NaBH₄) | 37.83 | 1.5 | 2.23 g | 99% |
| Sodium Hydroxide (NaOH) | 40.00 | 3.0 | 4.72 g | Pellets, 99% |
| Tetrahydrofuran (THF) | 72.11 | - | 50 mL | Anhydrous |
| Diethyl Ether (Et₂O) | 74.12 | - | As needed | Anhydrous |
| Ethyl Acetate (EtOAc) | 88.11 | - | As needed | ACS Grade |
| Hexanes | - | - | As needed | ACS Grade |
| Hydrochloric Acid (HCl) | 36.46 | - | As needed | 2 M solution |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | - | As needed | Saturated solution |
| Brine | - | - | As needed | Saturated NaCl |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | As needed | Granular |
Step 1: Esterification of 2-(3-benzoylphenyl)propanoic acid
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(3-benzoylphenyl)propanoic acid (10.0 g).
-
Add anhydrous methanol (150 mL) to the flask and stir until the solid is fully dissolved.
-
Carefully add concentrated sulfuric acid (1 mL) dropwise to the stirring solution.
-
Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate mobile phase.
-
After completion, allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting oil in ethyl acetate (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl 2-(3-benzoylphenyl)propanoate as a pale yellow oil. The product is typically used in the next step without further purification. Expected yield: >95%.
Step 2: Selective Ketone Reduction
-
Dissolve the crude methyl 2-(3-benzoylphenyl)propanoate from the previous step in methanol (100 mL) in a 500 mL round-bottom flask and cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (2.23 g) portion-wise over 15-20 minutes, ensuring the temperature remains below 10°C. Caution: Hydrogen gas is evolved.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly adding water (50 mL) at 0°C.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo to yield Methyl 2-(3-(hydroxy(phenyl)methyl)phenyl)propanoate as a colorless to pale yellow oil.
Step 3: Saponification to the Final Product
-
Dissolve the crude ester from Step 2 in a mixture of THF (50 mL) and water (50 mL) in a 250 mL round-bottom flask.
-
Add sodium hydroxide pellets (4.72 g) and heat the mixture to 50°C, stirring for 3-4 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the THF via rotary evaporation.
-
Wash the remaining aqueous solution with diethyl ether (2 x 50 mL) to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow, dropwise addition of 2 M HCl. A white precipitate will form.
-
Extract the product from the acidified aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield a crude solid.
-
Purify the solid by recrystallization from a mixture of ethyl acetate and hexanes to afford This compound as a white crystalline solid. Expected overall yield: 75-85%.
Workflow and Characterization
Experimental Workflow Diagram
Caption: Step-by-step laboratory workflow for the synthesis.
Product Validation
The identity and purity of the final product, this compound (C₁₆H₁₆O₃, Mol. Wt.: 256.30 g/mol ), should be confirmed by standard analytical techniques.[4][5]
-
¹H NMR (400 MHz, CDCl₃): Expected signals would include aromatic protons (multiplets, ~7.2-7.4 ppm), the benzylic CH proton (singlet or doublet, ~5.8 ppm), the methine proton of the propanoic acid moiety (quartet, ~3.7 ppm), the methyl group (doublet, ~1.5 ppm), and broad singlets for the hydroxyl and carboxylic acid protons.
-
IR (ATR, cm⁻¹): Characteristic peaks should be observed for the O-H stretch of the carboxylic acid (broad, ~2500-3300), the O-H stretch of the alcohol (~3400), the C=O stretch of the carboxylic acid (~1700), and C-O stretches (~1200-1300).
-
Mass Spectrometry (ESI-): [M-H]⁻ expected at m/z 255.1.
Safety and Handling
-
All operations should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Sodium borohydride reacts with acidic and protic solvents to release flammable hydrogen gas. It should be handled with care and added slowly.
-
Concentrated sulfuric acid and sodium hydroxide are highly corrosive. Handle with extreme caution.
-
Organic solvents are flammable and should be kept away from ignition sources.
References
-
Fujimura, H., et al. (2011). Synthesis and biological evaluation of loxoprofen derivatives. Bioorganic & Medicinal Chemistry Letters, 21(11), 3236-3239. Available from: [Link]
-
ResearchGate. Asymmetric synthesis of the active form of loxoprofen and its analogue. Available from: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
-
Ahmed, M., et al. (2012). Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives. ResearchGate. Available from: [Link]
-
ChemistryViews. (2023). New Synthesis Route for Ketoprofen. Available from: [Link]
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Jin, W., et al. (2021). Synthesis of non-steroidal anti-inflammatory drug—ketoprofen. Journal of Yunnan University: Natural Sciences Edition, 43(1), 147-151. Available from: [Link]
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Chemistry Steps. Reduction of Carboxylic Acids and Their Derivatives. Available from: [Link]
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Chemguide. Reduction of carboxylic acids. Available from: [Link]
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Appretech Scientific Limited. This compound. Available from: [Link]
- Kantor, T. G. (1986). Ketoprofen: a review of its pharmacologic and clinical properties. Pharmacotherapy, 6(3), 93-102.
-
Organic Syntheses. 2-phenylpropionic acid. Available from: [Link]
-
YouTube. Reducing Carboxylic Acid Derivatives with Hydride. jOeCHEM. Available from: [Link]
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Application Notes and Protocols for the Analytical Characterization of Loxoprofen
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Introduction
Loxoprofen, chemically known as 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid, is a potent non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivative class.[1][2] It functions as a prodrug, rapidly converting to its active trans-alcohol metabolite after oral administration.[3] This active metabolite is a non-selective inhibitor of cyclooxygenase (COX-1 and COX-2) enzymes, which are responsible for prostaglandin synthesis, thereby exerting strong analgesic, anti-inflammatory, and antipyretic effects.[4][5] Given its widespread clinical use, robust and reliable analytical methods are paramount for ensuring the quality, safety, and efficacy of loxoprofen in bulk drug substances and finished pharmaceutical products.
This comprehensive guide provides a detailed overview of the key analytical methodologies for the characterization of loxoprofen. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols. The methods discussed herein are foundational for raw material testing, formulation development, stability studies, and pharmacokinetic analysis.
Physicochemical Properties of Loxoprofen Sodium
A thorough understanding of the physicochemical properties of Loxoprofen Sodium is essential for the development of appropriate analytical methods.
| Property | Value | Reference |
| Chemical Name | Monosodium 2-{4-[(2-oxocyclopentyl)methyl] phenyl} propanoate dihydrate | [5] |
| Molecular Formula | C15H17NaO3・2H2O | [5] |
| Molecular Weight | 304.31 g/mol | [5] |
| pKa | 4.2 | [1][2] |
| Solubility | Very soluble in water and methanol, freely soluble in ethanol (95), and practically insoluble in diethyl ether. | [6] |
| Appearance | White to yellowish-white crystals or crystalline powder. | [6] |
Chromatographic Methods: The Cornerstone of Loxoprofen Analysis
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of loxoprofen due to its high resolution, sensitivity, and versatility. It is employed for assay, impurity profiling, and dissolution testing.
Reverse-Phase HPLC (RP-HPLC) for Assay and Purity
RP-HPLC is the workhorse method for determining the potency of loxoprofen and quantifying any related substances or degradation products. The non-polar nature of loxoprofen makes it well-suited for separation on C18 or C8 stationary phases.
Principle of the Method: The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., octadecylsilane bonded to silica) and a polar mobile phase. By adjusting the composition and pH of the mobile phase, the retention and resolution of loxoprofen and its impurities can be optimized.
Workflow for RP-HPLC Method Development:
Caption: A typical workflow for developing a robust RP-HPLC method.
Protocol 1: RP-HPLC-UV Method for Quantification of Loxoprofen in Tablets
This protocol is adapted from a validated method for the determination of loxoprofen in pharmaceutical formulations.[4]
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm)[4]
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Orthophosphoric acid
-
Loxoprofen reference standard
-
Probenecid (Internal Standard - IS)
Procedure:
-
Mobile Phase Preparation: Prepare a mixture of acetonitrile and water (53:47, v/v). Adjust the pH to 2.9 with orthophosphoric acid.[7] Filter through a 0.45 µm membrane filter and degas.
-
Standard Solution Preparation:
-
Accurately weigh about 15 mg of loxoprofen reference standard and transfer to a 10 mL volumetric flask.
-
Add a suitable amount of internal standard (probenecid).
-
Dissolve and dilute to volume with the mobile phase to obtain a concentration of 1.5 mg/mL.[4]
-
Prepare a working standard solution of 15 µg/mL by further dilution with the mobile phase.[4]
-
-
Sample Solution Preparation:
-
Weigh and finely powder 20 loxoprofen tablets.
-
Transfer an amount of powder equivalent to 15 mg of loxoprofen to a 10 mL volumetric flask.
-
Add a suitable amount of internal standard.
-
Add approximately 5 mL of mobile phase and sonicate for 10 minutes to ensure complete extraction.[4]
-
Dilute to volume with the mobile phase and centrifuge at 4000 rpm for 10 minutes.[4]
-
Filter the supernatant through a 0.2 µm membrane filter.[4]
-
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Calculate the amount of loxoprofen in the sample by comparing the peak area ratio of loxoprofen to the internal standard in the sample solution with that of the standard solution.
Validation Parameters Summary:
| Parameter | Result | Reference |
| Linearity Range | 5 - 25 µg/mL | [8] |
| Correlation Coefficient (r²) | 0.999 | [8] |
| Limit of Detection (LOD) | 0.09175 µg/mL | [8] |
| Limit of Quantitation (LOQ) | 0.278032 µg/mL | [8] |
| Precision (%RSD) | < 2% | [8] |
| Accuracy (% Recovery) | 97.71% to 101.09% | [8] |
Chiral HPLC for Stereoisomeric Separation
Loxoprofen has two chiral centers, resulting in four stereoisomers.[4] Since the pharmacological activity can differ between stereoisomers, a chiral separation method is crucial for pharmacokinetic studies and to ensure the correct stereoisomeric composition.
Principle of the Method: Chiral stationary phases (CSPs) are used to create a chiral environment that allows for the differential interaction of the enantiomers, leading to their separation.
Protocol 2: Chiral LC-MS/MS for Stereoselective Pharmacokinetic Studies
This method is designed for the simultaneous analysis of loxoprofen stereoisomers and its alcohol metabolites in biological matrices.[9]
Instrumentation:
-
LC-MS/MS system
-
Chiral column (e.g., FLM Chiral NQ-RH)
Reagents:
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Ultrapure water
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and 0.1% formic acid in ultrapure water (50:50, v/v).[9]
-
Sample Preparation (Plasma/Urine):
-
Protein precipitation or liquid-liquid extraction is typically employed to extract the analytes from the biological matrix.
-
-
Chromatographic and Mass Spectrometric Conditions:
Spectroscopic Methods
Spectroscopic techniques are invaluable for the structural elucidation and quantification of loxoprofen.
Ultraviolet-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantitative determination of loxoprofen in bulk and pharmaceutical dosage forms.[10][11]
Principle of the Method: The method is based on the measurement of the absorption of ultraviolet radiation by the analyte in solution. The absorbance is directly proportional to the concentration of the analyte, following the Beer-Lambert law.
Protocol 3: UV Spectrophotometric Determination of Loxoprofen
Instrumentation:
-
UV-Vis Spectrophotometer
Reagents:
-
Distilled water or other suitable solvent
Procedure:
-
Determination of λmax: Prepare a dilute solution of loxoprofen in distilled water and scan the UV spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). The λmax for loxoprofen is typically around 223 nm.[10][12]
-
Calibration Curve: Prepare a series of standard solutions of loxoprofen of known concentrations (e.g., 5-30 µg/mL).[10] Measure the absorbance of each solution at the λmax. Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Prepare a solution of the loxoprofen sample of an unknown concentration. Measure its absorbance at the λmax and determine the concentration from the calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural confirmation of loxoprofen and for identifying its degradation products and metabolites.[13][14] ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
Key Spectral Features:
-
¹H NMR: The spectrum will show characteristic signals for the aromatic protons, the protons of the propanoic acid moiety, and the cyclopentanone ring.[15][16]
-
¹³C NMR: The spectrum will display distinct resonances for each carbon atom in the loxoprofen molecule.[16]
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive and specific technique used for the determination of the molecular weight and fragmentation pattern of loxoprofen. When coupled with liquid chromatography (LC-MS or LC-MS/MS), it is a powerful tool for the quantification of loxoprofen and its metabolites in complex biological matrices.[17][18][19]
Fragmentation Pattern: The mass spectrum of loxoprofen will show a molecular ion peak and characteristic fragment ions corresponding to the loss of specific functional groups.[3][20]
Compendial Methods
The Japanese Pharmacopoeia provides an official monograph for Loxoprofen Sodium, which includes tests for identification, purity, and assay.[6] These methods are considered the regulatory standard in regions where they are applicable.
Identification Tests:
-
UV-Vis Spectrophotometry: Comparison of the absorption spectrum of the sample with that of a reference standard.[6]
-
Infrared (IR) Spectroscopy: Comparison of the IR spectrum of the sample with a reference spectrum.[6]
-
Qualitative Tests for Sodium: The sample should give a positive test for sodium ions.[6]
Purity Tests:
-
Clarity and color of solution
-
Heavy metals
-
Related substances (by HPLC)
Assay:
-
Typically performed by HPLC.
Conclusion
A variety of robust and reliable analytical methods are available for the comprehensive characterization of loxoprofen. The choice of method depends on the specific analytical objective, whether it is for routine quality control, stability testing, or bioanalytical studies. HPLC, particularly RP-HPLC, remains the cornerstone for quantitative analysis, while spectroscopic techniques like NMR and MS are indispensable for structural elucidation. Adherence to validated protocols and compendial standards is crucial for ensuring the quality and safety of loxoprofen-containing products.
References
- A Rapid, Sensitive and Cost-Effective RP-HPLC Method for Determination of Loxoprofen Sodium. Research Journal of Pharmacy and Technology.
- Improved HPLC Method with the Aid of Chemometric Strategy: Determination of Loxoprofen in Pharmaceutical Formulation.
- Liquid Chromatography-Tandem Mass Spectrometry Method of Loxoprofen in Human Plasma. PubMed.
- Development and validation of liquid chromatographic method for quantitative determination of Loxoprofen in mobile phase and in. Pak. J. Pharm. Sci..
- Loxoprofen Sodium / Official Monographs for Part I. Japanese Pharmacopoeia.
- Improved HPLC method with the aid of chemometric strategy: Determination of loxoprofen in pharmaceutical formulation.
- Analysis of loxoprofen in tablets, patches, and equine urine as tert-butyldimethylsilyl derivative by gas chrom
- Spectrophotometric Estimation Methods for Loxoprofen Sodium Based on Charge Transfer Complexation Reactions. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
- Simultaneous stereoisomeric separation of loxoprofen sodium and its alcohol metabolites. Application to a stereoselective pharmacokinetic study. Arabian Journal of Chemistry.
- HPLC-UV Detection Method for Quantification of Loxoprofen in Human Plasma with Liquid-Liquid Extraction Technique: Application in Pharmacokinetic Study.
- Loxoprofen | C15H18O3 | CID 3965. PubChem.
- Liquid chromatography-tandem mass spectrometry method of loxoprofen in human plasma.
- Exploring the Metabolism of Loxoprofen in Liver Microsomes: The Role of Cytochrome P450 and UDP-Glucuronosyltransferase in Its Biotransform
- Loxoprofen (Sodium) - Drug Monograph. DrugInfoSys.com.
- Loxoprofen sodium(80382-23-6) 1H NMR spectrum. ChemicalBook.
- Method for detecting related substances in loxoprofen or sodium salt thereof.
- Identification of degradation products in loxoprofen sodium adhesive tapes by liquid chromatography-mass spectrometry and dynamic pressurized liquid extraction-solid-phase extraction coupled to liquid chromatography-nuclear magnetic resonance spectroscopy. PubMed.
- Loxoprofen (Sodium) - Drug Monograph. E-lactancia.
- Stability Indicating UV Spectrophotometric Method for Loxoprofen Sodium. Impactfactor.
- Stability Indicating UV Spectrophotometric Method for Loxoprofen Sodium: Method Development and Validation.
- Determination of loxoprofen sodium by UV spectrophtometry. Semantic Scholar.
- Loxoprofen | JP | Pharmacopoeia | Reference Standards. PharmaCompass.com.
- This compound. Benchchem.
- Quality Analysis of Loxoprofen Sodium Tablets. Chinese Journal of Pharmaceutical Analysis.
- Method for detecting related substances of loxoprofen sodium.
- LOXOPROFEN SODIUM TABLETS 60mg “TOWA”. Towa Pharmaceutical Co., Ltd..
- Simultaneous determination of loxoprofen and its diastereomeric alcohol metabolites in human plasma and urine by a simple HPLC-UV detection method. PubMed.
- Scheme 2. Synthesis of loxoprofen derivatives with modification at the 3-position of the phenyl ring by Br (15) and. Bioorganic & Medicinal Chemistry.
- 固体NMRでみるロキソプロフェン製剤の経時変化 (Solid-state NMR observation of aging changes in loxoprofen formul
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- 9. Simultaneous stereoisomeric separation of loxoprofen sodium and its alcohol metabolites. Application to a stereoselective pharmacokinetic study - Arabian Journal of Chemistry [arabjchem.org]
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- 14. 固体NMRでみるロキソプロフェン製剤の経時変化 | Article Information | J-GLOBAL [jglobal.jst.go.jp]
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Application Note: A Robust HPLC-UV Method for the Analysis of 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid
Introduction
2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid is a significant derivative of phenylpropanoic acid, a class of compounds with notable biological activities.[1] Structurally similar to well-known non-steroidal anti-inflammatory drugs (NSAIDs), it is a key intermediate in the development of novel therapeutics, particularly those designed as dual-target drugs.[1] As a reduced metabolite of Ketoprofen, a widely used NSAID, its accurate quantification is crucial for pharmacokinetic studies, stability testing of pharmaceutical formulations, and impurity profiling.[2][3] The introduction of a hydroxyl group increases the polarity of the molecule compared to its parent compound, Ketoprofen, and introduces a chiral center, necessitating a robust and specific analytical method.
This application note details a reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection for the determination of this compound. The described methodology is tailored for researchers, scientists, and drug development professionals, providing a comprehensive guide from mobile phase preparation to data analysis, grounded in established chromatographic principles.
Scientific Rationale and Method Development
The development of this HPLC method was guided by the physicochemical properties of this compound. As an acidic compound containing both aromatic and carboxylic acid moieties, RP-HPLC is the technique of choice.[4]
Column Selection: A C18 column is selected for its hydrophobic stationary phase, which provides excellent retention for non-polar to moderately polar compounds.[5] The alkyl chains of the C18 stationary phase interact with the phenyl groups of the analyte via hydrophobic interactions.
Mobile Phase Composition: The mobile phase consists of a mixture of an organic solvent (acetonitrile) and an aqueous buffer.[5] Acetonitrile is chosen for its low UV cutoff and miscibility with water. The pH of the aqueous buffer is a critical parameter. To ensure the analyte, a carboxylic acid, is in its non-ionized form for optimal retention on a reversed-phase column, the pH of the mobile phase is maintained at an acidic level (e.g., pH 3.5).[2][6][7] This is achieved using a phosphate buffer, which also helps to minimize peak tailing by masking residual silanol groups on the silica-based stationary phase.
Detection Wavelength: Based on the UV spectra of the parent compound, Ketoprofen, and related structures, a detection wavelength in the range of 233-260 nm is appropriate for sensitive detection of the analyte.[2][8][9][10][11] A wavelength of 254 nm is selected for this method, as it offers a good balance between sensitivity and selectivity.[6][7][9][10]
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the HPLC analysis of this compound.
Caption: HPLC analysis workflow from preparation to data processing.
Detailed Protocol
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)
-
Phosphoric acid (Analytical grade)
-
Water (HPLC grade)
2. Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 250 mm, 5 µm particle size[1] |
| Mobile Phase | Acetonitrile : 0.01 M KH2PO4 buffer (pH 3.5) (40:60, v/v)[6][7] |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm[6][7][9][10] |
3. Preparation of Solutions
-
Mobile Phase (0.01 M KH2PO4 buffer, pH 3.5): Dissolve 1.36 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 3.5 with phosphoric acid. Filter the buffer through a 0.45 µm membrane filter. The mobile phase is prepared by mixing 400 mL of acetonitrile with 600 mL of the prepared phosphate buffer. Degas the mobile phase before use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.
-
Sample Preparation: The sample preparation will depend on the matrix. For pharmaceutical formulations, dissolve the sample in the mobile phase to achieve a theoretical concentration within the calibration range. For biological samples, a liquid-liquid or solid-phase extraction may be necessary to remove interfering substances.[12][13][14]
4. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 10 µL of each working standard solution in duplicate to construct a calibration curve.
-
Inject 10 µL of the prepared sample solution in duplicate.
-
After all injections are complete, wash the column with a higher percentage of organic solvent (e.g., 80% acetonitrile) to remove any strongly retained compounds.
Data Analysis and Expected Results
The concentration of this compound in the sample is determined by comparing the peak area of the analyte in the sample chromatogram to the calibration curve generated from the working standard solutions. A linear regression of the peak area versus concentration of the standards should yield a correlation coefficient (r²) greater than 0.999.
System Suitability
To ensure the validity of the analytical results, system suitability parameters should be monitored.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |
Chiral Separation Considerations
As this compound possesses a chiral center, the separation of its enantiomers may be required for stereospecific analysis. This can be achieved using a chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Lux Amylose-2), often in reversed-phase mode with an acidified acetonitrile/water mobile phase.[15] The development of a chiral separation method is a specialized process that involves screening different chiral columns and mobile phases to achieve baseline resolution of the enantiomers.[15][16]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Silanol interactions; pH of mobile phase too high | Ensure mobile phase pH is acidic (around 3.5). Use a column with end-capping. |
| Variable Retention Times | Fluctuation in mobile phase composition or flow rate; Column temperature variation | Ensure proper mobile phase mixing and degassing. Use a column oven for temperature control. |
| Low Sensitivity | Incorrect detection wavelength; Low sample concentration | Verify the UV maximum of the analyte. Concentrate the sample if necessary. |
Conclusion
The HPLC-UV method described in this application note provides a robust and reliable approach for the quantitative analysis of this compound. The method is straightforward, utilizing common reversed-phase chromatography principles and instrumentation. By carefully controlling the experimental parameters, particularly the mobile phase pH, accurate and reproducible results can be achieved. For stereospecific analysis, the development of a chiral HPLC method is recommended.
References
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Dvořák, J., Mandíková, J., Matysová, L., & Nováková, L. (2007). Simultaneous HPLC determination of ketoprofen and its degradation products in the presence of preservatives in pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 934-939. [Link]
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El-Gindy, A., El-Zeany, B., Awad, T., & Shabana, M. M. (2005). Sample pretreatment and determination of non steroidal anti-inflammatory drugs (NSAIDs) in pharmaceutical formulations and biological samples (blood, plasma, erythrocytes) by HPLC-UV-MS and micro-HPLC. Current Medicinal Chemistry, 12(5), 573-588. [Link]
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Popović, G., Čakar, M., & Agbaba, D. (2007). RP-HPLC analysis of acidic and basic drugs in systems with diethylamine as eluent's additive. Acta Poloniae Pharmaceutica, 64(3), 189-195. [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Ketoprofen. [Link]
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González, L., Ygartua, P., & Gascón, A. R. (2004). Fast HPLC method for the determination of ketoprofen in human plasma using a monolithic column and its application to a comparative bioavailability study in man. Journal of Pharmaceutical and Biomedical Analysis, 35(5), 1145-1151. [Link]
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Dong, M. W. (2016). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC Europe, 29(9), 514-523. [Link]
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El-Gindy, A., El-Zeany, B., Awad, T., & Shabana, M. M. (2005). Sample pretreatment and determination of non steroidal anti-inflammatory drugs (NSAIDs) in pharmaceutical formulations and biological samples (blood, plasma, erythrocytes) by HPLC-UV-MS and micro-HPLC. Semantic Scholar. [Link]
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González, L., Ygartua, P., & Gascón, A. R. (2004). Fast HPLC Method for the Determination of Ketoprofen in Human Plasma Using a Monolithic Column and its Application to a Comparative Bioavailability Study in Man. ResearchGate. [Link]
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Ferreira, A., et al. (2022). Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review. National Institutes of Health. [Link]
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Dvořák, J., Mandíková, J., Matysová, L., & Nováková, L. (2007). Simultaneous HPLC determination of ketoprofen and its degradation products in the presence of preservatives in pharmaceuticals. ResearchGate. [Link]
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Vione, D., et al. (2011). Phototransformation of ibuprofen and ketoprofen in aqueous solutions. Chemosphere, 84(11), 1658-1663. [Link]
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Ilisz, I., et al. (2024). Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases. Molecules, 29(5), 1083. [Link]
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Bhardwaj, S., et al. (2024). Enantiomeric resolution of ketoprofen using validated thin layer chromatographic method involving frovatriptan as chiral selector. Journal of Research in Pharmacy, 28(1), 326-334. [Link]
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Castillo, E., et al. (2021). Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture. Processes, 9(10), 1735. [Link]
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Susanti, H., & Purwanto, D. A. (2020). Chapter 4 Photo Degradation of Ketoprofen Using Titanium Dioxide as Catalyst. ResearchGate. [Link]
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Guo, Z., Wang, H., & Zhang, Y. (2006). Chiral separation of ketoprofen on an achiral C8 column by HPLC using norvancomycin as chiral mobile phase additives. Journal of Pharmaceutical and Biomedical Analysis, 41(1), 310-314. [Link]
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Wikipedia. (n.d.). Reversed-phase chromatography. [Link]
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Popa, D. S., et al. (2023). Ultraviolet (UV) Spectrophotometric Analysis of Ketoprofen in Tablets–Statistical Validation of Proposed Method. Applied Sciences, 13(9), 5691. [Link]
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Aboul-Enein, H. Y., & Ali, I. (2002). Resolution of enantiomers of ketoprofen by HPLC: A review. ResearchGate. [Link]
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Dadfarnia, S., et al. (2014). Determination of Residual Nonsteroidal Anti-Inflammatory Drugs in Aqueous Sample Using Magnetic Nanoparticles Modified with Cetyltrimethylammonium Bromide by High Performance Liquid Chromatography. Journal of Analytical Methods in Chemistry, 2014, 823812. [Link]
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Popa, D. S., et al. (2023). Ultraviolet (UV) Spectrophotometric Analysis of Ketoprofen in Tablets. Statistical Validation of Proposed Method †. ResearchGate. [Link]
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Susanti, H., & Purwanto, D. A. (2017). Photo Degradation of Ketoprofen Using Titanium Dioxide as Catalyst. ResearchGate. [Link]
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VCU Scholars Compass. (n.d.). Investigation of factors affecting reverse-phase high performance liquid chromatography. [Link]
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Ye, Y. K., et al. (2006). Application of Fast Reversed Phase Liquid Chromatography for Analysis of Pharmaceutical Related Boronic Acid and Boronic Pinacol Ester Functionalized Compounds. Journal of Liquid Chromatography & Related Technologies, 29(13), 1891-1903. [Link]
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Hong, S., et al. (2014). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. ResearchGate. [Link]
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Human Metabolome Database. (n.d.). Showing metabocard for 4-Hydroxyphenyl-2-propionic acid (HMDB0041683). [Link]
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Klimeš, J., et al. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 50(3), 478-483. [Link]
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Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 335-341. [Link]
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Application Note: A Validated LC-MS/MS Method for the Quantification of Loxoprofen and its Key Metabolites in Human Plasma
Abstract
This application note details a robust, sensitive, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of loxoprofen and its primary alcohol metabolites, trans-alcohol loxoprofen (trans-OH) and cis-alcohol loxoprofen (cis-OH), in human plasma. Loxoprofen is a widely used non-steroidal anti-inflammatory drug (NSAID) that functions as a prodrug, with its therapeutic effects primarily mediated by the active trans-OH metabolite.[1][2] Accurate quantification of the parent drug and its key metabolites is therefore critical for pharmacokinetic (PK), bioequivalence, and drug metabolism studies. The method described herein utilizes a straightforward protein precipitation extraction procedure and has been validated according to the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidelines, ensuring high accuracy, precision, and reliability.[3]
Introduction: The Rationale for Metabolite Quantification
Loxoprofen, a propionic acid derivative, is prescribed for the management of pain and inflammation.[4] It is administered in an inactive form and undergoes rapid metabolic activation in the body. The primary metabolic pathway involves the reduction of its cyclopentanone group by carbonyl reductase enzymes to form two diastereomeric alcohol metabolites: a pharmacologically active trans-alcohol form and a largely inactive cis-alcohol form.[5][6] Additionally, loxoprofen can be hydroxylated by Cytochrome P450 enzymes (specifically CYP3A4/3A5) or undergo glucuronidation.[1][7]
Because the therapeutic efficacy of loxoprofen is dependent on the concentration of its active trans-OH metabolite, any analytical method aimed at characterizing its behavior in vivo must separately quantify the parent drug and its major metabolites. This provides a complete picture of the drug's absorption, distribution, metabolism, and excretion (ADME) profile, which is essential for drug development and clinical pharmacology. This LC-MS/MS method provides the necessary selectivity and sensitivity to achieve this, overcoming the limitations of less specific methods like HPLC-UV.[8][9]
Metabolic Pathway of Loxoprofen
The biotransformation of loxoprofen is a critical aspect of its pharmacological activity. The major metabolic conversions are illustrated in the diagram below. The reduction to alcohol forms is the most significant activation step, while other pathways contribute to its clearance.[1][10]
Analytical Method
The method was optimized for the selective detection of loxoprofen, trans-OH loxoprofen, and cis-OH loxoprofen using a triple quadrupole mass spectrometer operating in negative ion mode, which provides excellent sensitivity for these acidic compounds.[5]
LC-MS/MS Parameters
Quantitative analysis was performed using Multiple Reaction Monitoring (MRM). The specific ion transitions and optimized mass spectrometer settings for each analyte and the internal standard (IS), Ketoprofen, are summarized below.
| Table 1: Mass Spectrometry Parameters | |||||
| Analyte | Precursor Ion (Q1) [m/z] | Product Ion (Q2) [m/z] | Dwell Time (ms) | Declustering Potential (V) | Collision Energy (V) |
| Loxoprofen | 245.0 | 83.1 | 100 | -55 | -28 |
| trans-OH Loxoprofen | 247.1 | 203.1 | 100 | -60 | -25 |
| cis-OH Loxoprofen | 247.1 | 202.2 | 100 | -60 | -25 |
| Ketoprofen (IS) | 253.1 | 209.1 | 100 | -50 | -22 |
| Note: Declustering Potential and Collision Energy are instrument-dependent and may require optimization. |
Liquid Chromatography Conditions
Chromatographic separation is crucial to resolve the analytes from endogenous plasma components and to separate the diastereomeric cis and trans metabolites.
| Table 2: Liquid Chromatography Parameters | |
| Parameter | Condition |
| LC System | Standard UHPLC/HPLC System |
| Column | Kinetex® C18 (150 mm × 2.1 mm, 2.6 µm)[5] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[5] |
| Flow Rate | 0.30 mL/min |
| Gradient | 30% B to 95% B over 6 min, hold 2 min, return to initial |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Autosampler Temp | 4°C |
Experimental Workflow and Protocols
A streamlined workflow ensures high throughput and reproducibility, from sample receipt to final data analysis.
Protocol 1: Preparation of Standards and Quality Control (QC) Samples
Rationale: The use of a calibration curve prepared in the same biological matrix as the unknown samples is fundamental for accurate quantification, as it accounts for matrix effects. QC samples at different concentrations are used to assess the accuracy and precision of the method.
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Loxoprofen, trans-OH Loxoprofen, cis-OH Loxoprofen, and Ketoprofen (IS) in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Solutions: Prepare serial dilutions from the stock solutions using a 50:50 mixture of methanol and water to create intermediate working solutions for spiking.
-
Calibration Standards (1 - 5000 ng/mL): Spike appropriate volumes of the working solutions into drug-free human plasma to prepare calibration standards at concentrations of 1, 5, 20, 100, 500, 2000, and 5000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at three concentrations: Low (3 ng/mL), Medium (300 ng/mL), and High (4000 ng/mL).
Protocol 2: Plasma Sample Preparation (Protein Precipitation)
Rationale: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma, which can otherwise interfere with the analysis and foul the LC-MS/MS system.[11][12] Acetonitrile is a highly efficient solvent for this purpose.
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.
-
Pipette 100 µL of plasma sample (standard, QC, or unknown) into the corresponding tube.
-
Add 10 µL of the Ketoprofen internal standard working solution (e.g., 1 µg/mL) to every tube except for blank matrix samples.
-
Add 300 µL of ice-cold acetonitrile to each tube.[11]
-
Vortex vigorously for 2 minutes to ensure complete protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[12]
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system for analysis.[11][12]
Method Validation Protocol
To ensure the reliability of the data for regulated bioanalysis, the method was validated following the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry".[3][13]
-
Selectivity: Six different lots of blank human plasma were processed and analyzed to ensure no endogenous components interfered with the detection of the analytes or IS at their respective retention times.
-
Linearity and Sensitivity: Calibration curves were constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration. The curves were fitted with a linear, 1/x² weighted regression. The Lower Limit of Quantification (LLOQ) was defined as the lowest concentration on the curve with a signal-to-noise ratio >10 and with accuracy and precision within 20%.
-
Accuracy and Precision: Determined by analyzing six replicates of the LLOQ and QC samples (Low, Mid, High) on three separate days (inter-day) and in a single run (intra-day). The acceptance criteria are a precision (%RSD) of ≤15% and an accuracy (%RE) within ±15% of the nominal value (±20% for LLOQ).[14]
-
Extraction Recovery & Matrix Effect:
-
Recovery: Assessed by comparing the peak areas of analytes from pre-spiked extracted samples to those of post-spiked extracted samples at three QC levels.
-
Matrix Effect: Evaluated by comparing the peak areas from post-spiked extracted samples to those of neat standard solutions at the same concentration.
-
-
Stability: The stability of loxoprofen and its metabolites in plasma was confirmed under various conditions:
Results and Discussion
The method demonstrated excellent chromatographic performance with sharp, symmetrical peaks and baseline separation of all analytes. No significant interference from endogenous matrix components was observed at the retention times of the analytes or the internal standard. The validation results, summarized below, confirm that the method is accurate, precise, and reliable for its intended purpose.
| Table 3: Method Validation Summary | ||||
| Parameter | Analyte | Linearity (r²) | LLOQ (ng/mL) | Accuracy (%RE) |
| Linearity | Loxoprofen | >0.998 | 1.0 | N/A |
| trans-OH Loxoprofen | >0.998 | 1.0 | N/A | |
| cis-OH Loxoprofen | >0.997 | 1.0 | N/A | |
| Intra-day | Loxoprofen | N/A | N/A | -4.5 to 6.2% |
| (n=6) | trans-OH Loxoprofen | N/A | N/A | -5.1 to 7.8% |
| cis-OH Loxoprofen | N/A | N/A | -6.3 to 5.5% | |
| Inter-day | Loxoprofen | N/A | N/A | -7.2 to 8.1% |
| (n=18) | trans-OH Loxoprofen | N/A | N/A | -6.8 to 9.5% |
| cis-OH Loxoprofen | N/A | N/A | -8.0 to 7.9% | |
| Recovery | Loxoprofen | N/A | N/A | 88.2 - 95.4% |
| trans-OH Loxoprofen | N/A | N/A | 85.1 - 92.7% | |
| cis-OH Loxoprofen | N/A | N/A | 86.5 - 94.3% |
All stability assessments showed analyte degradation to be within the acceptable limit of 15%, confirming that the sample handling and storage procedures are adequate. The matrix effect was found to be negligible.
Conclusion
This application note presents a fully validated LC-MS/MS method for the simultaneous quantification of loxoprofen and its key alcohol metabolites in human plasma. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, while the optimized LC-MS/MS parameters provide excellent sensitivity, selectivity, and a wide dynamic range. The method meets the rigorous standards of the FDA's bioanalytical validation guidelines and is well-suited for demanding applications in clinical and preclinical drug development, including pharmacokinetic and bioequivalence studies.
References
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Shrestha, R., et al. (2018). Exploring the Metabolism of Loxoprofen in Liver Microsomes: The Role of Cytochrome P450 and UDP-Glucuronosyltransferase in Its Biotransformation. Pharmaceutics. Available at: [Link][1][7]
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Lee, J., et al. (2019). Assessing Drug Interaction and Pharmacokinetics of Loxoprofen in Mice Treated with CYP3A Modulators. Molecules. Available at: [Link][5]
-
ResearchGate. (n.d.). Metabolic pathway of loxoprofen and its metabolites. ResearchGate. Available at: [Link][4]
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U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. FDA.gov. Available at: [Link][16]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA.gov. Available at: [Link][3]
-
Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Slideshare. Available at: [Link][14]
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Trade Science Inc. (n.d.). A simple bioanalytical assay for determination of loxoprofen in human plasma: Application to a pharmacokinetic study. TSI Journals. Available at: [Link][15]
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U.S. Food and Drug Administration. (2001). GUIDANCE FOR INDUSTRY: Bioanalytical Method Validation. FDA.gov. Available at: [Link][17]
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Muhammad, F., et al. (2018). Development and validation of liquid chromatographic method for quantitative determination of Loxoprofen in mobile phase and in human plasma. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link][18]
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ResearchGate. (n.d.). Chemical structure of loxoprofen and its metabolites. ResearchGate. Available at: [Link][2]
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National Center for Biotechnology Information. (n.d.). Loxoprofen. PubChem. Available at: [Link][10]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA.gov. Available at: [Link][13]
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Semantic Scholar. (n.d.). Exploring the Metabolism of Loxoprofen in Liver Microsomes: The Role of Cytochrome P450 and UDP-Glucuronosyltransferase in Its Biotransformation. Semantic Scholar. Available at: [Link][7]
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Lv, H., et al. (2016). Simultaneous stereoisomeric separation of loxoprofen sodium and its alcohol metabolites. Application to a stereoselective pharmacokinetic study. Arabian Journal of Chemistry. Available at: [Link][12]
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Chinese Pharmaceutical Association. (n.d.). Rapid determination of loxoprofen in human plasma by HPLC-MS and its pharmacokinetics and bioequivalence study. Chinese Journal of New Drugs. Available at: [Link][19]
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ResearchGate. (n.d.). Direct and simultaneous analysis of loxoprofen and its diastereomeric alcohol metabolites in human serum by on-line column switching liquid chromatography and its application to a pharmacokinetic study. ResearchGate. Available at: [Link][6][20]
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Kashif, M., et al. (2015). HPLC-UV Detection Method for Quantification of Loxoprofen in Human Plasma with Liquid-Liquid Extraction Technique: Application in Pharmacokinetic Study. Latin American Journal of Pharmacy. Available at: [Link][8]
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ResearchGate. (n.d.). The chemical structures of loxoprofen and trans-OH metabolite. ResearchGate. Available at: [Link][21]
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ResearchGate. (n.d.). Liquid chromatography-tandem mass spectrometry method of loxoprofen in human plasma. ResearchGate. Available at: [Link][9]
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Application Notes and Protocols for the Cellular Investigation of 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid
Introduction: A Novel Phenylpropanoic Acid Derivative for Preclinical Research
2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid is a small molecule belonging to the arylpropanoic acid class of compounds, a chemical family that includes widely recognized non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and ketoprofen.[1] Its structural characteristics suggest it functions as a modulator of inflammatory pathways, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2] This compound serves as a valuable tool for researchers in inflammation, oncology, and cardiovascular disease to investigate the roles of prostanoids in cellular processes.
These application notes provide a comprehensive guide for the use of this compound in various cell-based assays. Given the limited specific literature on this exact molecule, we will draw upon established methodologies for its close structural and functional analog, Loxoprofen, a clinically used NSAID.[3][4] Loxoprofen is a prodrug that is rapidly converted to its active trans-alcohol metabolite, which is a potent, non-selective inhibitor of both COX-1 and COX-2 enzymes.[2][5] The protocols detailed herein are designed to be robust and adaptable, enabling researchers to confidently assess the biological activity of this compound in relevant cellular models.
Physicochemical Properties and Stock Solution Preparation
A thorough understanding of the compound's properties is critical for accurate and reproducible experimental results.
| Property | Value | Source |
| IUPAC Name | 2-[3-[hydroxy(phenyl)methyl]phenyl]propanoic acid | [6] |
| Molecular Formula | C₁₆H₁₆O₃ | [1][6] |
| Molecular Weight | 256.3 g/mol | [1][6] |
| CAS Number | 59960-32-6 | [1][6] |
| Appearance | Likely a solid powder | |
| Solubility | Poor in water; Soluble in organic solvents such as DMSO and Ethanol | [7] |
Protocol 1: Preparation of a 100 mM Stock Solution
The poor aqueous solubility of phenylpropanoic acid derivatives necessitates the use of an organic solvent, typically dimethyl sulfoxide (DMSO), for creating a concentrated stock solution.[7]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
0.22 µm syringe filter
Procedure:
-
Aseptic Technique: All procedures should be performed in a sterile environment, such as a laminar flow hood, to prevent microbial contamination.
-
Weighing the Compound: Accurately weigh 25.63 mg of this compound powder and transfer it to a sterile 1.5 mL microcentrifuge tube.
-
Solubilization: Add 1 mL of sterile, cell culture grade DMSO to the tube.
-
Dissolution: Securely cap the tube and vortex at high speed for 1-2 minutes, or until the powder is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure no particulates remain.[7]
-
Sterilization: To ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles. Store these aliquots at -20°C, where they are expected to be stable for up to one month, or at -80°C for up to six months.[8][9]
Experimental Workflows: Assessing Cellular Responses
The following sections detail key cell-based assays to characterize the biological effects of this compound. The initial and most critical step is to determine the compound's cytotoxic profile to establish a suitable concentration range for subsequent functional assays.
Workflow Visualization
Caption: General experimental workflow for characterizing the compound.
Protocol 2: Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11] This assay is foundational for determining the appropriate concentration range of the test compound for subsequent experiments.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10][12] The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of living cells.[10]
Materials:
-
Selected cell line (e.g., RAW 264.7 murine macrophages, A549 human lung carcinoma cells, or HUVECs)
-
Complete cell culture medium
-
100 mM stock solution of the test compound in DMSO
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile cell culture plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells and perform a cell count. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Dilution and Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium from the 100 mM stock solution. A typical starting range for a new compound might be from 0.1 µM to 200 µM.
-
Important: Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and does not exceed 0.5% to prevent solvent-induced toxicity.[8]
-
Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions. Include "untreated" and "vehicle control" (medium with the highest DMSO concentration) wells.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this period, visible purple precipitates will form in viable cells.[10]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well.[12]
-
Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure all formazan is dissolved.[12] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control after subtracting the background absorbance from the "medium only" wells. Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).
Expected Results for Loxoprofen (Analog): Studies on Human Umbilical Vein Endothelial Cells (HUVECs) showed no significant cytotoxicity for Loxoprofen at concentrations up to 20 µg/mL.[9] However, at 100 and 200 µg/mL, viability was reduced.[9] This suggests that for initial functional assays, concentrations below 50 µM would be a safe starting point.
Protocol 3: Prostaglandin E₂ (PGE₂) Production Assay
As a presumed COX inhibitor, the primary mechanism of action of this compound is the inhibition of prostaglandin synthesis. Measuring the level of Prostaglandin E₂ (PGE₂), a key inflammatory mediator produced via the COX pathway, is a direct functional readout of the compound's activity. This is typically achieved using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[8][13]
Principle: This assay is a competitive immunoassay where PGE₂ in the cell culture supernatant competes with a fixed amount of enzyme-labeled PGE₂ (e.g., conjugated to alkaline phosphatase or peroxidase) for a limited number of binding sites on a PGE₂-specific antibody.[13] The amount of signal generated by the enzyme is inversely proportional to the concentration of PGE₂ in the sample.
Materials:
-
Cell line capable of producing PGE₂ upon stimulation (e.g., RAW 264.7 macrophages)
-
Lipopolysaccharide (LPS) for stimulating inflammation
-
Test compound
-
Commercial PGE₂ ELISA kit (follow the manufacturer's instructions diligently)
-
Cell culture plates (e.g., 24-well)
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., RAW 264.7 at 2.5 x 10⁵ cells/well) in a 24-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of the test compound (determined from the MTT assay) for 1-2 hours.
-
Stimulation: Induce inflammation and PGE₂ production by adding an inflammatory stimulus, such as LPS (e.g., 1 µg/mL), to the wells. Include appropriate controls: untreated cells, cells treated with vehicle + LPS, and cells treated with a known COX inhibitor (e.g., Indomethacin) + LPS.
-
Incubation: Incubate the plate for a suitable period (e.g., 24 hours) to allow for PGE₂ accumulation in the supernatant.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet any detached cells. Carefully collect the supernatant for analysis.
-
PGE₂ ELISA: Perform the ELISA according to the kit manufacturer's protocol.[14][15] This typically involves adding standards and collected supernatants to an antibody-coated plate, followed by the addition of an enzyme conjugate, washing steps, substrate addition, and finally, measuring the absorbance.
-
Data Analysis: Calculate the PGE₂ concentration in each sample by comparing its absorbance to the standard curve generated. Determine the IC₅₀ value for the inhibition of PGE₂ production.
Expected Potency for Loxoprofen (Analog): The active metabolite of Loxoprofen is a potent inhibitor of PGE₂ production, with an in vitro IC₅₀ of approximately 0.02 µg/mL (which is around 0.01 µM) in leukocytes.[16]
Protocol 4: NF-κB Signaling Pathway Analysis
The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of many pro-inflammatory genes, including COX-2.[1] Since NSAIDs can modulate this pathway, assessing NF-κB activity is a key secondary assay. A luciferase reporter assay is a common and sensitive method for this purpose.[1][2]
Principle: This assay uses a cell line (e.g., HEK293) that has been stably transfected with a plasmid containing the firefly luciferase reporter gene under the control of NF-κB response elements.[17] When NF-κB is activated by a stimulus (e.g., TNF-α or LPS), it translocates to the nucleus, binds to these elements, and drives luciferase expression. The resulting luminescence is a direct measure of NF-κB transcriptional activity.[17]
Materials:
-
NF-κB reporter cell line (e.g., HEK293-NF-κB-luc)
-
Stimulus for NF-κB activation (e.g., TNF-α)
-
Test compound
-
White, opaque 96-well cell culture plates
-
Luciferase assay reagent kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells in a white, opaque 96-well plate and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.
-
Stimulation: Add the NF-κB activator (e.g., TNF-α) to the wells.
-
Incubation: Incubate for an additional 6-24 hours, depending on the cell line and stimulus, to allow for luciferase expression.[1]
-
Lysis and Luminescence Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the luciferase assay reagent to each well to lyse the cells and initiate the luminescent reaction.[1]
-
Data Acquisition: Immediately measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data by expressing the luminescence of each well as a percentage of the stimulated vehicle control after subtracting the background from unstimulated wells.
Mechanism of Action: The Cyclooxygenase Pathway
This compound, like other NSAIDs, is presumed to exert its primary effect by inhibiting COX enzymes. These enzymes catalyze the conversion of arachidonic acid into prostaglandin H₂ (PGH₂), the precursor to various prostanoids, including PGE₂.
Caption: Inhibition of the COX pathway by the test compound.
References
- BenchChem. (2025). Application Notes and Protocols for NF-κB Reporter Assay Using DRI-C21045.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3965, Loxoprofen. Retrieved from [Link]
- MedchemExpress. (n.d.). Loxoprofen.
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- INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System (Alternative Protocol).
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- Sigma-Aldrich. (n.d.). Prostaglandin E2 EIA (CS0200) - Bulletin.
- Arbor Assays. (n.d.). DetectX® Prostaglandin E2 Immunoassay Kit.
- MyBioSource. (n.d.). Human PGE2 (Prostaglandin E2) ELISA Kit.
- Assay Genie. (n.d.). General Prostaglandin E2 (PGE2) ELISA Kit Technical Manual.
- IBL-America. (n.d.). Prostaglandin E2 (PGE2) ELISA IB09648.
- ChemDiv. (n.d.). Compound Loxoprofen.
- Ji, X., et al. (2020). Loxoprofen Sodium Alleviates Oxidative Stress and Apoptosis Induced by Angiotensin II in Human Umbilical Vein Endothelial Cells (HUVECs). Drug Design, Development and Therapy, 14, 5087–5096.
- BenchChem. (2025). Application Note: Cytotoxicity MTT Assay Protocol for (R)-Ketoprofen.
- Ji, X., et al. (2020). Loxoprofen Sodium Alleviates Oxidative Stress and Apoptosis Induced by Angiotensin II in Human Umbilical Vein Endothelial Cells (HUVECs). Drug Design, Development and Therapy, 14, 5087–5096.
- Tanaka, K., et al. (2009). Low direct cytotoxicity of loxoprofen on gastric mucosal cells. Journal of Pharmacological Sciences, 111(4), 433-437.
- Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5.
- Warner, T. D., et al. (1999). An ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs. British Journal of Pharmacology, 127(5), 1181–1186.
- AMSBIO. (n.d.). Data Sheet NF-KB Reporter Kit NF-KB Signaling Pathway.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23663407, Loxoprofen Sodium. Retrieved from [Link]
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Wikipedia. (n.d.). Loxoprofen. Retrieved from [Link]
- Tanaka, K., et al. (2009). Low direct cytotoxicity of loxoprofen on gastric mucosal cells. Journal of Pharmacological Sciences, 111(4), 433-437.
- ResearchGate. (2020). Loxoprofen Sodium Alleviates Oxidative Stress and Apoptosis Induced by Angiotensin II in Human Umbilical Vein Endothelial Cells (HUVECs).
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11817710, this compound. Retrieved from [Link]
- Kulathila, R., et al. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology, 644, 137-148.
- Al-Okaily, A. M., et al. (2021). Variables Affecting In-Vitro Evaluation of Loxoprofen Sodium Topical Emulgel.
- Dannhardt, G., & Ulbrich, K. (2000). An in-vitro test system for the evaluation of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) inhibitors based on a single HPLC run with UV detection using bovine aortic coronary endothelial cells (BAECs). Archiv der Pharmazie, 333(8), 263-268.
- BenchChem. (2025). Application Notes and Protocols: Dissolving Alminoprofen for Cell Culture Experiments.
- Ji, X., et al. (2020). Loxoprofen Sodium Alleviates Oxidative Stress and Apoptosis Induced by Angiotensin II in Human Umbilical Vein Endothelial Cells (HUVECs). Drug Design, Development and Therapy, 14, 5087–5096.
- Hiranuma, T., et al. (1988). Inhibition of prostaglandin production in the inflammatory tissue by loxoprofen-Na, an anti-inflammatory prodrug. Japanese Journal of Pharmacology, 48(2), 264-267.
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- Abcam. (n.d.). MTT assay protocol.
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- ChemicalBook. (n.d.). 3-Hydroxy-2-phenyl-propionic acid(529-64-6).
- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
- Zaman, R., et al. (2014). In-Vitro Release Kinetics Study of Loxoprofen Sodium From Natural Polymers Based Sustained Release Matrix System. American Journal of PharmTech Research, 4(2), 346-357.
- Kudo, K., et al. (2010). Time-dependent changes of cell viability assessed by MTT and ATP assays in NSAID-treated HEK/UGT cells. Drug Metabolism and Pharmacokinetics, 25(3), 265-272.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12446853, 2-(3-Hydroxyphenyl)propionic acid, (+-)-. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6421447, 3-Hydroxy-2-methyl-3-phenylpropionic acid, methyl ester. Retrieved from [Link]
- Li, Y., et al. (2023).
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- Gafner, S., et al. (2003). A cell-based assay for screening lipoxygenase inhibitors.
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Topic: Evaluating the Pharmacological Profile of 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid: Recommended Animal Models and In Vivo Protocols
An Application Note and Protocol Guide for Preclinical Research
Author's Note for the Researcher
This document provides a strategic framework for the in vivo evaluation of 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid, a novel chemical entity. Given the absence of extensive public data on this specific molecule, our experimental design is predicated on its structural characteristics—notably, the propanoic acid moiety, which is a hallmark of non-steroidal anti-inflammatory drugs (NSAIDs). This suggests a high probability of activity related to the cyclooxygenase (COX) pathways. The following protocols are designed to rigorously test this hypothesis and characterize the compound's potential anti-inflammatory, analgesic, and antipyretic effects, while also establishing a preliminary safety profile. As a Senior Application Scientist, my guidance emphasizes not just the procedural steps but the scientific rationale underpinning each model and experimental choice, ensuring a robust and logically sound investigation.
| Foundational Analysis: Structural Clues and Hypothesized Mechanism of Action
The molecule this compound possesses key structural motifs that guide our initial pharmacological investigation. The propanoic acid group is a classic pharmacophore responsible for the acidic nature of most NSAIDs, enabling them to bind to the active site of COX enzymes. The diaryl structure may influence potency, selectivity (COX-1 vs. COX-2), and pharmacokinetic properties.
Our primary working hypothesis is that this compound functions as a COX inhibitor , thereby blocking the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. Therefore, our initial suite of experiments is designed to validate this mechanism and quantify its physiological effects.
Figure 1: Hypothesized mechanism of action via COX enzyme inhibition.
| Phase 1: Preliminary Pharmacokinetic (PK) and Acute Toxicity Screening
Before embarking on efficacy studies, it is imperative to understand the compound's basic absorption, distribution, metabolism, and excretion (ADME) profile and to establish a safe dose range.
| Protocol: Rapid PK Screening in Mice
Objective: To determine key PK parameters (Cmax, Tmax, AUC, half-life) to guide dose selection for subsequent efficacy studies.
Methodology:
-
Animal Model: Male CD-1 mice (n=3-5 per time point), 8-10 weeks old.
-
Compound Formulation: Prepare the compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in saline). The choice of vehicle is critical and should be validated for non-toxicity.
-
Dosing: Administer a single oral (PO) gavage dose (e.g., 10 mg/kg). An intravenous (IV) dose group (e.g., 2 mg/kg) is recommended for bioavailability calculation.
-
Sample Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predefined time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Analysis: Process blood to plasma. Analyze plasma concentrations of the compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Interpretation: Use software like Phoenix WinNonlin to calculate PK parameters. This data is crucial for selecting doses that provide adequate exposure in efficacy models.
| Protocol: Acute Toxicity Dose-Ranging Study
Objective: To identify the maximum tolerated dose (MTD) and observe any overt signs of toxicity. This is often performed following OECD Guideline 423 (Acute Toxic Class Method).
Methodology:
-
Animal Model: Female Sprague-Dawley rats (n=3 per dose group), 8-10 weeks old.
-
Dosing: Administer single, escalating doses via the intended clinical route (e.g., oral gavage). A typical starting dose might be 50 mg/kg, escalating to 300 mg/kg, and 2000 mg/kg in subsequent groups if no mortality is observed.
-
Observation Period: Monitor animals closely for the first 4 hours post-dosing and then daily for 14 days.
-
Endpoints:
-
Clinical Signs: Record any signs of toxicity (e.g., changes in posture, breathing, activity, convulsions).
-
Body Weight: Measure body weight just before dosing and on days 7 and 14.
-
Mortality: Record any deaths.
-
Gross Necropsy: At the end of the study, perform a gross examination of major organs.
-
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration. | Indicates the peak exposure after a single dose. |
| Tmax | Time at which Cmax is reached. | Provides insight into the rate of absorption. |
| AUC | Area Under the Curve (concentration vs. time); represents total drug exposure. | A key indicator of overall systemic exposure. |
| MTD | Maximum Tolerated Dose; the highest dose that does not cause unacceptable toxicity. | Defines the upper limit for safe dosing in efficacy studies. |
| Phase 2: Efficacy and Proof-of-Concept Studies
Based on the hypothesis of anti-inflammatory and analgesic activity, the following validated models are recommended.
| Model 1: Carrageenan-Induced Paw Edema (Acute Inflammation)
Scientific Rationale: This is the quintessential model for evaluating acute inflammation and is highly predictive of NSAID-like activity. Carrageenan injection induces a biphasic inflammatory response, with the late phase (3-5 hours) being primarily mediated by prostaglandins. Inhibition of this phase strongly suggests COX inhibition.
Figure 2: Experimental workflow for the carrageenan-induced paw edema model.
Protocol Details:
-
Animal Model: Male Wistar or Sprague-Dawley rats (180-200g).
-
Groups (n=6-8 per group):
-
Vehicle Control (e.g., 0.5% CMC)
-
Positive Control (e.g., Indomethacin, 10 mg/kg, PO)
-
Test Compound (e.g., 10, 30, 100 mg/kg, PO)
-
-
Procedure:
-
T = -60 min: Administer the vehicle, positive control, or test compound orally.
-
T = 0 min: Inject 0.1 mL of 1% λ-carrageenan solution in saline into the subplantar region of the right hind paw.
-
T = 1, 2, 3, 4, 5 hours: Measure the paw volume using a digital plethysmometer.
-
-
Endpoint Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group at each time point.
-
% Inhibition = [(Vc - Vo)control - (Vt - Vo)treated] / (Vc - Vo)control x 100
-
| Model 2: Acetic Acid-Induced Writhing Test (Visceral Pain)
Scientific Rationale: This model assesses peripheral analgesic activity. Intraperitoneal injection of acetic acid causes tissue irritation and triggers the release of prostaglandins and bradykinin, leading to characteristic abdominal constrictions ("writhes"). A reduction in the number of writhes indicates peripheral analgesic action, typical of NSAIDs.
Protocol Details:
-
Animal Model: Male Swiss Albino mice (20-25g).
-
Groups (n=8-10 per group):
-
Vehicle Control
-
Positive Control (e.g., Aspirin, 100 mg/kg, PO)
-
Test Compound (e.g., 10, 30, 100 mg/kg, PO)
-
-
Procedure:
-
T = -60 min: Administer drugs/vehicle orally.
-
T = 0 min: Inject 0.1 mL/10g of 0.6% acetic acid solution intraperitoneally (IP).
-
T = +5 to +20 min: Place the mouse in an observation chamber and count the total number of writhes (abdominal constrictions followed by stretching of hind limbs) over a 15-minute period.
-
-
Endpoint Analysis: Calculate the percentage inhibition of writhing.
-
% Inhibition = (Mean writhescontrol - Mean writhestreated) / Mean writhescontrol x 100
-
| Model 3: Brewer's Yeast-Induced Pyrexia in Rats (Antipyretic Activity)
Scientific Rationale: Fever (pyrexia) is a systemic response to inflammation, primarily driven by prostaglandin E2 (PGE2) in the hypothalamus. This model uses a yeast-induced fever to screen for antipyretic compounds that can cross the blood-brain barrier and inhibit central COX enzymes.
Protocol Details:
-
Animal Model: Wistar rats (150-200g).
-
Procedure:
-
Baseline: Measure the baseline rectal temperature of each rat using a digital thermometer.
-
Induction: Inject a 20% aqueous suspension of Brewer's yeast subcutaneously into the back of the rats (10 mL/kg).
-
Fever Development: Withhold food and water and monitor rectal temperature. After 18 hours, select only the rats that show an increase in rectal temperature of at least 0.6°C.
-
Dosing: Administer vehicle, positive control (e.g., Paracetamol, 150 mg/kg, PO), or test compound to the febrile rats.
-
Measurement: Record rectal temperature at 1, 2, and 3 hours post-dosing.
-
-
Endpoint Analysis: Compare the reduction in rectal temperature in the treated groups to the vehicle control group over time.
| Model | Research Question | Primary Mediator | Expected Outcome with Active Compound |
| Carrageenan Paw Edema | Acute Anti-inflammatory Efficacy | Prostaglandins (PGE2) | Dose-dependent reduction in paw swelling (edema). |
| Acetic Acid Writhing | Peripheral Analgesic Efficacy | Prostaglandins, Bradykinin | Dose-dependent reduction in the number of abdominal constrictions. |
| Brewer's Yeast Pyrexia | Central Antipyretic Efficacy | Hypothalamic PGE2 | Dose-dependent reversal of yeast-induced fever. |
| Phase 3: Advanced Characterization (Optional Follow-up)
If the compound shows promising activity in the initial screens, the following models can provide deeper mechanistic insights.
-
COX-1 vs. COX-2 Selectivity: An in vivo approach involves measuring PGE2 levels in gastric mucosa (COX-1 mediated) versus an inflammatory exudate (COX-2 mediated) after drug administration. A COX-2 selective compound will suppress inflammatory PGE2 without significantly affecting gastric PGE2, suggesting a better GI safety profile.
-
Adjuvant-Induced Arthritis in Rats: For compounds with potent anti-inflammatory effects, this model of chronic, immune-mediated inflammation is an excellent tool to assess efficacy in a disease-relevant context that mimics rheumatoid arthritis. Key endpoints include paw volume, arthritis score, and cytokine profiling.
| Data Interpretation and Best Practices
-
Statistical Analysis: All data should be analyzed using appropriate statistical methods. For multiple group comparisons, use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's). A p-value < 0.05 is typically considered statistically significant.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare (e.g., ARRIVE guidelines) and approved by an Institutional Animal Care and Use Committee (IACUC).
-
Reproducibility: Ensure all experimental conditions, including animal strain, age, sex, and environmental factors, are precisely controlled and reported to ensure the reproducibility of the findings.
| References
-
OECD Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4.[Link]
-
Winter, C.A., Risley, E.A., & Nuss, G.W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544-547. [Link]
-
Morris, C.J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology, 225, 115-121. [Link]
-
Koster, R., Anderson, M., & De Beer, E.J. (1959). Acetic acid for analgesic screening. Federation Proceedings, 18, 412. [Link]
-
Loux, J.J., DePalma, P.D., & Yankell, S.L. (1972). Antipyretic testing of standard drugs in rats. Toxicology and Applied Pharmacology, 22(4), 674-678. [Link]
-
Pieters, R., & van den Berg, W.B. (1993). Adjuvant arthritis. In: In Vivo Models of Inflammation. Birkhauser Basel. [Link]
Application Note & Protocol Guide: Purification Strategies for 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid
Abstract
This document provides a comprehensive technical guide on the purification of 2-(3-(hydroxy(phenyl)methyl)phenyl)propanoic acid, a chiral propionic acid derivative of significant interest in pharmaceutical synthesis, likely as an intermediate or analogue of non-steroidal anti-inflammatory drugs (NSAIDs) like Loxoprofen. We will explore purification strategies grounded in the molecule's physicochemical properties, detailing protocols for achiral purification via crystallization and preparative chromatography, as well as chiral separation techniques essential for isolating specific stereoisomers. This guide is intended for researchers, chemists, and drug development professionals seeking robust and validated methods for obtaining this compound in high purity.
Introduction: The Purification Challenge
This compound is a multifunctional molecule characterized by three key chemical features that dictate the purification strategy:
-
A Carboxylic Acid Group: Imparts acidic properties and provides a handle for salt formation and specific chromatographic interactions.
-
A Secondary Benzylic Alcohol: Contributes to the molecule's polarity and offers a site for potential derivatization.
-
A Chiral Center: The propionic acid's alpha-carbon is a stereocenter, meaning the compound exists as a pair of enantiomers.
Effective purification is paramount, as impurities can impact downstream reactions, and in a pharmaceutical context, different enantiomers may exhibit varied pharmacological and toxicological profiles. This guide addresses both the removal of process-related impurities (e.g., starting materials, by-products) and the critical separation of the racemic mixture into its constituent enantiomers.
Physicochemical Profile & Its Impact on Purification
Understanding the molecule's properties is the foundation for selecting an appropriate purification method.
| Property | Implication for Purification |
| Molecular Weight | ~256.29 g/mol |
| Polarity | Moderately polar due to the carboxylic acid and hydroxyl groups. Soluble in polar organic solvents like alcohols, ethyl acetate, and acetone; limited solubility in non-polar solvents like hexane. |
| Acidity (pKa) | The carboxylic acid group (pKa typically ~4-5) allows for easy conversion to a salt with a base, which dramatically alters solubility (increases water solubility). This can be exploited for extraction or salt crystallization. |
| Chirality | Exists as a racemic (1:1) mixture of (R)- and (S)-enantiomers. Chiral separation is required to isolate a single enantiomer. |
| Hydrogen Bonding | Both the -COOH and -OH groups can act as hydrogen bond donors and acceptors, influencing solvent interactions and crystal lattice formation. |
Workflow for Purification Strategy Selection
The choice of purification technique depends on the scale, the nature of the impurities, and the desired final purity (i.e., achiral purity vs. enantiomeric purity).
Caption: Decision workflow for purifying the target compound.
Achiral Purification Techniques
These methods are designed to remove impurities other than the other enantiomer.
Recrystallization
Recrystallization is a powerful, cost-effective technique for purifying solid compounds on a large scale. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures. For profen-like molecules, a binary solvent system, consisting of a "solvent" in which the compound is soluble when hot and a "non-solvent" (or anti-solvent) in which it is insoluble, is often effective.
Protocol 1: Two-Solvent Recrystallization
-
Solvent Selection: Based on patent literature for analogous compounds, an ethyl acetate/hexane system is a primary candidate.[1][2]
-
Primary Solvent: Ethyl Acetate (dissolves the compound)
-
Anti-Solvent: n-Hexane (precipitates the compound)
-
-
Dissolution: In a flask equipped with a reflux condenser, dissolve the crude this compound in a minimal amount of hot ethyl acetate. Stir until a clear solution is obtained.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat at reflux for 5-10 minutes.
-
Filtration (Hot): If carbon was used, or if insoluble impurities are visible, perform a hot gravity filtration to remove them.
-
Crystallization: Transfer the hot, clear solution to a clean flask. While stirring, slowly add n-hexane until the solution becomes faintly turbid. If it becomes too cloudy, add a few drops of hot ethyl acetate to redissolve the precipitate.
-
Cooling & Crystal Growth: Remove the flask from the heat source and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath or refrigerator for several hours.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of cold hexane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Causality: The slow addition of the non-solvent and gradual cooling prevent rapid precipitation, which can trap impurities. This controlled process allows for the formation of a well-ordered crystal lattice, excluding impurity molecules.
Preparative High-Performance Liquid Chromatography (HPLC)
For achieving the highest possible achiral purity or for purifying non-crystalline oils, preparative HPLC is the method of choice.[3] Modern automated systems can significantly streamline this process.[4][5]
Protocol 2: Reversed-Phase Preparative HPLC
-
Column: A C18 stationary phase is ideal for retaining moderately polar compounds.
-
Mobile Phase: A gradient of water and a polar organic solvent (acetonitrile or methanol) is typically used. An acid modifier is crucial for protonating the carboxylic acid, ensuring good peak shape and consistent retention.
-
Detector: UV detection, monitoring at a wavelength where the aromatic rings absorb (e.g., 254 nm).
Experimental Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | Preparative C18 (e.g., 20-50 mm ID), 5-10 µm particle size | High loading capacity and resolution for purification. |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid | Aqueous phase. Acid modifier suppresses ionization of the carboxylate. |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% TFA or Formic Acid | Organic phase for eluting the compound. |
| Flow Rate | Dependent on column diameter (e.g., 20-100 mL/min) | Optimized for separation efficiency and run time. |
| Gradient | e.g., 30% B to 95% B over 20-30 minutes | A gradient allows for efficient elution of the target compound while separating it from earlier and later eluting impurities. |
| Sample Prep | Dissolve crude product in a minimal amount of a strong solvent like DMSO or the mobile phase. Filter before injection. | Ensures sample is fully dissolved and free of particulates that could clog the system. |
Workflow:
-
Method Development: Optimize the separation on an analytical scale HPLC first to determine the ideal gradient.
-
Scale-Up: Transfer the method to the preparative system, adjusting flow rates and injection volumes for the larger column.
-
Fraction Collection: Collect the eluent corresponding to the main product peak.
-
Solvent Removal: Combine the collected fractions and remove the solvent using a rotary evaporator.
-
Final Product: Lyophilize or dry the resulting solid/oil under high vacuum.
Chiral Separation Techniques
Since the biological activity of profens often resides in a single enantiomer, chiral separation is a critical step in many synthetic routes.[6]
Chiral Preparative Chromatography (HPLC & SFC)
Direct separation on a chiral stationary phase (CSP) is the most modern and efficient method for obtaining both enantiomers in high purity. Polysaccharide-based CSPs are particularly effective for profen-type molecules.[7][8] Supercritical Fluid Chromatography (SFC) is an increasingly popular alternative that offers faster separations and uses less organic solvent.[9]
Protocol 3: Chiral HPLC Separation
-
Column: A polysaccharide-based CSP, such as cellulose or amylose derivatives immobilized on silica gel (e.g., Chiralcel® or Chiralpak® series).
-
Mobile Phase: Typically a normal-phase system (e.g., hexane/isopropanol) or a polar organic mode. An acidic modifier is required to suppress ionization of the carboxylic acid.
Experimental Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | e.g., Amylose tris(3,5-dimethylphenylcarbamate) CSP | This phase type is known to provide good enantioselectivity for 2-arylpropionic acids.[7] |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) + 0.1% TFA | The alcohol component and acid modifier interact with the analyte and CSP to achieve separation. The ratio is optimized for resolution and run time. |
| Flow Rate | 1.0 mL/min (analytical); scaled up for preparative | Standard flow for analytical columns. |
| Temperature | 25°C (controlled) | Temperature can affect chiral recognition, so consistency is key. |
| Detection | UV at 254 nm | Standard detection for aromatic compounds. |
Trustworthiness: This method is self-validating. Successful separation will yield two distinct, well-resolved peaks on the chromatogram, corresponding to the two enantiomers. The enantiomeric excess (ee) can be calculated directly from the peak areas.
Diastereomeric Salt Resolution
This classical method involves reacting the racemic acid with a single enantiomer of a chiral base to form a pair of diastereomeric salts. Diastereomers have different physical properties (e.g., solubility) and can be separated by conventional means like fractional crystallization.[10]
Caption: Workflow for diastereomeric salt resolution.
Protocol 4: Resolution via Fractional Crystallization
-
Salt Formation: Dissolve the racemic this compound (1.0 eq) in a suitable solvent (e.g., methanol or isopropanol). Add a solution of a chiral resolving agent, such as (S)-(-)-α-methylbenzylamine (0.5 eq), to the mixture.[10]
-
Crystallization: Heat the solution to dissolve all solids, then cool it slowly to room temperature to allow the less soluble diastereomeric salt to crystallize.
-
Isolation: Collect the crystals by vacuum filtration. The purity of this first crop can be checked by chiral HPLC after liberating the free acid from a small sample.
-
Recrystallization: If necessary, recrystallize the salt from the same solvent to improve diastereomeric purity.
-
Liberation of Free Acid: Dissolve the purified diastereomeric salt in water and acidify with a strong acid (e.g., 1M HCl) to a pH of ~2.
-
Extraction: Extract the pure enantiomer of the acid into an organic solvent like ethyl acetate.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the enantiomerically pure acid.
Conclusion
The purification of this compound requires a multi-step, rational approach tailored to the specific purity requirements of the project. For bulk purification from significant process impurities, recrystallization offers an economical and scalable solution. For achieving high chemical purity, reversed-phase preparative HPLC is the gold standard. When enantiomeric purity is the goal, direct separation via chiral chromatography (HPLC or SFC) provides a rapid and highly effective method, while diastereomeric salt resolution remains a viable, large-scale alternative. The protocols and workflows detailed in this guide provide a robust starting point for any researcher tasked with the purification of this and structurally related compounds.
References
- CN101412670A - Method for synthesizing loxoprofen sodium.
- CN108863765B - Preparation method of loxoprofen sodium crystal.
-
Discover a method for the preparative purification of Ibuprofen. Separation Science. [Link]
- CN104710309A - Synthetic methods of loxoprofen sodium and intermediate thereof.
- CN105601500A - Loxoprofen-sodium sesquialter hydrate crystal form and preparing method thereof.
-
Preparative Purification of Ibuprofen and Related Substances by Nexera UFPLC. Shimadzu. [Link]
-
Preparative purification of ibuprofen and its related substances by UFPLC. Scientist Live. [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH. [Link]
- US6093846A - Process for preparing optically active 2-hydroxy-methyl-3-phenylpropionic acid.
-
Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound. Indian Journal of Pharmaceutical Education and Research. [Link]
-
Resolution of enantiomers of ibuprofen by liquid chromatography: a review. PubMed. [Link]
-
Theoretical Examination on the Chiral Separation Mechanism of Ibuprofen on Cellulose Tris(4-methylbenzoate). MDPI. [Link]
Sources
- 1. CN101412670A - Method for synthesizing loxoprofen sodium - Google Patents [patents.google.com]
- 2. CN104710309A - Synthetic methods of loxoprofen sodium and intermediate thereof - Google Patents [patents.google.com]
- 3. scientistlive.com [scientistlive.com]
- 4. Discover a method for the preparative purification of Ibuprofen | Separation Science [sepscience.com]
- 5. shimadzu.com [shimadzu.com]
- 6. Resolution of enantiomers of ibuprofen by liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 10. US6093846A - Process for preparing optically active 2-hydroxy-methyl-3-phenylpropionic acid - Google Patents [patents.google.com]
Application Note: High-Resolution NMR Sample Preparation for 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic Acid
Introduction: The Rationale for a Specialized Protocol
2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid is a multifaceted small molecule of interest in pharmaceutical and medicinal chemistry research.[1] Its structure, featuring a carboxylic acid, a secondary alcohol, and multiple aromatic regions, presents specific challenges and opportunities in NMR analysis.[1][2] The presence of labile, exchangeable protons (from the -COOH and -OH groups) necessitates a carefully considered sample preparation strategy to achieve high-resolution spectra suitable for unambiguous structural elucidation and purity assessment.
This application note provides a detailed, experience-driven protocol for the preparation of this analyte for NMR spectroscopy. It moves beyond a simple list of steps to explain the underlying scientific principles, ensuring that researchers can not only replicate the method but also adapt it to similar molecules. The core objective is to produce a sample that yields sharp, well-resolved peaks, enabling accurate chemical shift and coupling constant determination.
Foundational Concepts: Why Every Step Matters
Achieving a high-quality NMR spectrum is critically dependent on the quality of the sample. For a molecule like this compound, several factors must be rigorously controlled.
The Crucial Role of the Deuterated Solvent
In ¹H NMR, the signal from a standard protonated solvent would be millions of times more intense than the analyte signal, completely obscuring it. Deuterated solvents, where hydrogen (¹H) atoms are replaced by deuterium (²H), are used because the deuterium nucleus resonates at a vastly different frequency, making the solvent "invisible" in a standard proton-observe experiment.[3] Furthermore, the deuterium signal is essential for the NMR spectrometer's field-frequency lock system, which stabilizes the magnetic field to ensure high resolution over the course of the experiment.
Solvent Selection for this Analyte
The choice of solvent is the most critical decision for this specific compound due to its functional groups.
-
Polarity and Solubility : The carboxylic acid and alcohol moieties impart significant polarity. Therefore, a solvent capable of dissolving polar compounds is required.[4]
-
Exchangeable Protons (-OH, -COOH) : In protic solvents like Methanol-d₄ (CD₃OD) or Deuterium Oxide (D₂O), the acidic and hydroxyl protons will rapidly exchange with the deuterium atoms of the solvent. This causes their signals to broaden significantly or disappear entirely from the ¹H spectrum. While this can be used as a diagnostic tool to confirm their presence (by comparing spectra in different solvents), it prevents their direct observation and analysis of any potential couplings.
-
Recommended Solvents :
-
Dimethyl Sulfoxide-d₆ (DMSO-d₆) : This is the premier choice for this analyte. As a polar aprotic solvent, it readily dissolves the compound.[5][6] Crucially, it forms strong hydrogen bonds with the -OH and -COOH protons, slowing down their rate of chemical exchange. This allows them to be observed as distinct, often broad, singlets in the ¹H NMR spectrum.[4] The residual proton signal of DMSO-d₆ appears around 2.50 ppm.[7]
-
Chloroform-d (CDCl₃) : While less polar than DMSO-d₆, CDCl₃ may still be a viable solvent if the compound shows sufficient solubility.[3][5] It is less hygroscopic than DMSO-d₆. However, the exchangeable protons may be very broad or may not be observed consistently. The residual CHCl₃ peak at ~7.26 ppm could potentially overlap with the analyte's aromatic signals.[4][8]
-
Methanol-d₄ (CD₃OD) : Recommended primarily for experiments where the goal is to confirm the presence of exchangeable protons by observing their disappearance from the spectrum due to H-D exchange.
-
Analyte Concentration and Purity
The concentration must be optimized for signal-to-noise without causing detrimental line broadening. For small molecules (<1000 g/mol ), a concentration of 5-25 mg for ¹H NMR is typical.[9][10] Overly concentrated samples can be difficult to shim (homogenize the magnetic field for), leading to poor peak shape.[9][10][11] For the less sensitive ¹³C nucleus, a higher concentration (50-100 mg) is often required to obtain a good spectrum in a reasonable time.[9][10]
Paramagnetic impurities, even at trace levels, can cause significant line broadening and should be removed prior to sample preparation.
Experimental Workflow and Decision Logic
The following diagram outlines the logical flow for preparing a high-quality NMR sample of the target analyte.
Caption: Logical workflow for preparing this compound for NMR analysis.
Quantitative Sample Preparation Guidelines
For optimal results, the following quantitative parameters should be followed.
| Parameter | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy | Rationale |
| Analyte Mass | 5 – 25 mg | 50 – 100 mg | Balances signal-to-noise with risks of line broadening. ¹³C is inherently less sensitive, requiring more material.[9][10][11] |
| Deuterated Solvent Volume | 0.6 – 0.7 mL | 0.6 – 0.7 mL | Ensures sufficient sample height in the NMR coil for proper locking and shimming.[9][10][11] |
| Resulting Concentration | ~30 – 150 mM | ~300 – 600 mM | These concentrations are typical for small molecule analysis on modern spectrometers.[12][13] |
| Internal Standard (TMS) | 0.5 - 1 µL (from a dilute solution) | 0.5 - 1 µL (from a dilute solution) | Tetramethylsilane (TMS) provides a sharp reference signal at 0.00 ppm for accurate chemical shift calibration.[14][15] |
Detailed Step-by-Step Protocol
This protocol assumes the use of DMSO-d₆ as the solvent to facilitate the observation of exchangeable protons.
Materials and Reagents
-
This compound (solid, verify purity beforehand)
-
High-quality 5 mm NMR tubes (clean, unscratched, and rated for the spectrometer's field strength)[11][16]
-
NMR tube caps
-
Small glass vial (e.g., 1-dram vial)
-
Pasteur pipette and bulb
-
Small plug of glass wool or a syringe filter
-
Dimethyl Sulfoxide-d₆ (DMSO-d₆), ≥99.8 atom % D
-
Tetramethylsilane (TMS) as an internal reference (optional, but recommended)[17]
-
Analytical balance
-
Vortex mixer or sonicator
Procedure
-
Prepare a Dilute TMS Stock (Optional but Recommended): To avoid adding too much TMS, it is best practice to prepare a stock solution. Add one drop of pure TMS to ~10 mL of the DMSO-d₆ solvent in a separate vial.[9][10] This stock can be used for many samples.
-
Weigh the Analyte: Accurately weigh between 5-10 mg of the solid this compound directly into a clean, dry glass vial. For a dedicated ¹³C spectrum, use 50-100 mg.
-
Dissolve the Sample: Using a pipette, add approximately 0.7 mL of DMSO-d₆ to the vial containing the analyte. If you are using the TMS stock solution prepared in step 1, use that directly. Cap the vial and gently vortex or place it in a sonicator bath for 1-2 minutes until the solid is completely dissolved.[9][10] Visually inspect the solution against a light source to ensure there are no suspended particles.
-
Filter and Transfer to NMR Tube: Place a small, loose plug of glass wool into the constriction of a Pasteur pipette. This will act as a filter for any microscopic dust or particulate matter that can degrade spectral quality.[18] Use this filtered pipette to transfer the solution from the vial into the NMR tube. The final solution height in the tube should be approximately 4-5 cm (0.6-0.7 mL).[6][11]
-
Add Internal Standard (if not already in solvent): If you used pure DMSO-d₆, add a very small amount (~0.5 µL) of TMS to the NMR tube.
-
Cap and Mix: Securely cap the NMR tube. Invert the tube 10-15 times to ensure the solution is homogeneous. A visible concentration gradient can lead to poor shimming and distorted peak shapes.[19]
-
Clean and Label: Wipe the outside of the NMR tube, particularly the lower half, with a lint-free tissue (e.g., Kimwipe) dampened with isopropanol or acetone to remove any fingerprints or dust.[18] Label the tube clearly near the top with a unique identifier.[9][12]
-
Acquire Spectrum: The sample is now ready for insertion into the NMR spectrometer.
Troubleshooting and Final Considerations
-
Water Contamination: DMSO is highly hygroscopic. A broad water peak will appear around 3.33 ppm in DMSO-d₆. To minimize this, handle the solvent in a dry environment and keep the container tightly sealed.
-
Broad Peaks: If all peaks appear broad, it may be due to poor shimming, the presence of paramagnetic impurities, or the sample being too concentrated.[9][11]
-
No Signal for -OH/-COOH: If using a solvent other than DMSO-d₆, the absence of these signals is likely due to rapid H-D exchange. Re-run the sample in DMSO-d₆ to observe them.
By adhering to this detailed protocol and understanding the rationale behind each step, researchers can consistently produce high-quality NMR samples of this compound, leading to reliable and publishable spectroscopic data.
References
-
NMR Sample Preparation. (n.d.). Chemical Instrumentation Facility, Iowa State University. Retrieved from [Link]
-
Selection Guide on Deuterated Solvents for NMR. (2025, February 19). Labinsights. Retrieved from [Link]
-
NMR Sample Preparation. (2013, March 19). Chemical Instrumentation Facility, Iowa State University. Retrieved from [Link]
-
Deuterated Solvents for NMR. (n.d.). Isotope Science / Alfa Chemistry. Retrieved from [Link]
-
Advantages of TMS To Use As Internal Reference. (n.d.). Scribd. Retrieved from [Link]
-
Sample Preparation. (n.d.). Max T. Rogers NMR Facility, Michigan State University. Retrieved from [Link]
-
Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy? (2016, March 14). Stack Exchange. Retrieved from [Link]
-
Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy?. (n.d.). Stack Exchange. Retrieved from [Link]
-
NMR Sample Requirements and Preparation. (n.d.). Department of Chemistry and Biochemistry, University of California, San Diego. Retrieved from [Link]
-
Small molecule NMR sample preparation. (2023, August 29). Georgia Institute of Technology. Retrieved from [Link]
-
Tetramethylsilane. (2021, March 29). American Chemical Society. Retrieved from [Link]
-
Hoye, T. R., et al. (2022). TMS is Superior to Residual CHCl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3. The Journal of Organic Chemistry, 87(2), 905-909. Retrieved from [Link]
-
NMR Sample Preparation Guide. (n.d.). Scribd. Retrieved from [Link]
-
This compound | C16H16O3. (n.d.). PubChem. Retrieved from [Link]
-
NMR Sample Preparation. (n.d.). University of Ottawa. Retrieved from [Link]
-
Sample Preparation. (n.d.). Faculty of Mathematical & Physical Sciences, UCL. Retrieved from [Link]
-
Solvents in NMR spectroscopy. (2019, June 5). eGPAT. Retrieved from [Link]
-
How to Choose Deuterated NMR Solvents. (n.d.). Isotope Science / Alfa Chemistry. Retrieved from [Link]
-
NMR solvent selection - that also allows sample recovery. (2018, December 7). BioChromato. Retrieved from [Link]
-
What Are Common NMR Solvents? (2025, August 24). YouTube. Retrieved from [Link]
-
This compound. (n.d.). Appretech Scientific Limited. Retrieved from [Link]
-
3-(2-Hydroxyphenyl)propanoic acid (HMDB0033752). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
2-(3-Hydroxyphenyl)propionic acid, (+-)- | C9H10O3. (n.d.). PubChem. Retrieved from [Link]
-
2,3-Dihydroxy-3-phenylpropanoic acid | C9H10O4. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C16H16O3 | CID 11817710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. cif.iastate.edu [cif.iastate.edu]
- 11. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 12. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 13. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 14. scribd.com [scribd.com]
- 15. acs.org [acs.org]
- 16. scribd.com [scribd.com]
- 17. TMS is Superior to Residual C H Cl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. web.uvic.ca [web.uvic.ca]
- 19. ucl.ac.uk [ucl.ac.uk]
Application Note and Protocols for the Use of 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic Acid as a Pharmaceutical Reference Standard
Abstract
This document provides a comprehensive technical guide for the qualification and application of 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid (CAS No. 59960-32-6) as a reference standard in pharmaceutical analysis. As a known process impurity and degradation product of the non-steroidal anti-inflammatory drug (NSAID) Loxoprofen, this compound is critical for quality control, stability studies, and regulatory compliance.[1][2] This guide details its physicochemical properties, handling procedures, and rigorous protocols for identity confirmation, purity assessment, and potency assignment, grounded in international regulatory guidelines.[3][4] Furthermore, a specific high-performance liquid chromatography (HPLC) method is presented for its use in the quantitative analysis of impurities in Loxoprofen drug substances and products.
Introduction: Significance as a Reference Standard
This compound is an arylpropionic acid derivative structurally related to common NSAIDs like ibuprofen and ketoprofen.[5] Its primary significance in the pharmaceutical industry stems from its status as a key impurity of Loxoprofen, a widely used NSAID for managing pain and inflammation.[2] Regulatory bodies such as the United States Pharmacopeia (USP) and guidelines from the International Council for Harmonisation (ICH) mandate the strict control of impurities in drug substances and products to ensure their safety and efficacy.[6][7][8]
Therefore, a well-characterized reference standard of this compound is indispensable for:
-
Impurity Profiling: Accurately identifying and quantifying this specific impurity in Loxoprofen batches.
-
Method Validation: Serving as a benchmark in the validation of analytical procedures for specificity, accuracy, and quantitation limits as per ICH Q2(R2) guidelines.[4][9]
-
Stability Studies: Monitoring the formation of this compound as a potential degradant in Loxoprofen drug products under various stress conditions.[10]
This guide is designed for researchers, analytical scientists, and quality control professionals, providing both the theoretical basis and practical, step-by-step protocols for the effective use of this reference standard.
Physicochemical and Handling Information
Accurate characterization is the foundation of a reliable reference standard.[11] The key properties of this compound are summarized below.
Compound Properties
| Property | Value | Source(s) |
| IUPAC Name | 2-[3-[hydroxy(phenyl)methyl]phenyl]propanoic acid | [12] |
| Synonyms | Loxoprofen Impurity B | [13][14] |
| CAS Number | 59960-32-6 | [5][12][15] |
| Molecular Formula | C₁₆H₁₆O₃ | [5][12][15] |
| Molecular Weight | 256.30 g/mol | [5][12] |
| Appearance | White to off-white solid | Assumed based on typical purity |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO, DMF | Inferred from analytical methods |
Storage and Handling Protocols
To maintain the integrity and stability of the reference standard, adherence to proper storage and handling procedures is mandatory.[4][16]
-
Storage: The reference standard should be stored in its original, tightly sealed, light-resistant container at a controlled, refrigerated temperature (2-8 °C).[16] Avoid exposure to humidity and direct sunlight.
-
Handling:
-
Equilibrate the container to ambient temperature for at least 30 minutes before opening to prevent moisture condensation.
-
Use only calibrated analytical balances and volumetric glassware (Class A) for weighing and solution preparation.
-
Handle the material in a clean, controlled environment (e.g., a fume hood or glove box) to prevent cross-contamination.
-
Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Qualification of the Reference Standard
Before a chemical batch can be designated as a reference standard, it must undergo a rigorous qualification process to confirm its identity, purity, and potency.[3][11] This process ensures the standard is suitable for its intended analytical purpose.[11]
Caption: Overall workflow for reference standard qualification.
Protocol: Identity Confirmation
The identity of the candidate material must be unequivocally confirmed using orthogonal analytical techniques.
A. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To confirm the presence of key functional groups.
-
Methodology:
-
Prepare a potassium bromide (KBr) disc by mixing ~1 mg of the standard with ~100 mg of dry, spectroscopic-grade KBr and pressing the mixture into a transparent pellet.
-
Acquire the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Expected Peaks:
-
~3400-3200 cm⁻¹ (broad): O-H stretch (hydroxyl & carboxylic acid)
-
~3000-2850 cm⁻¹: C-H stretch (aliphatic)
-
~1700 cm⁻¹: C=O stretch (carboxylic acid)
-
~1600, 1450 cm⁻¹: C=C stretch (aromatic rings)
-
~1250 cm⁻¹: C-O stretch
-
-
B. Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
-
Objective: To confirm the molecular structure and proton environment.
-
Methodology:
-
Dissolve 5-10 mg of the standard in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Acquire the ¹H-NMR spectrum on a calibrated spectrometer (e.g., 400 MHz).
-
Expected Signals (in DMSO-d₆):
-
~12.3 ppm (singlet, 1H): Carboxylic acid proton (-COOH)
-
~7.1-7.5 ppm (multiplet, 9H): Aromatic protons
-
~5.5-5.7 ppm (doublet/singlet, 1H): Benzylic proton (-CH(OH)-)
-
~5.3-5.5 ppm (doublet/singlet, 1H): Hydroxyl proton (-OH)
-
~3.6 ppm (quartet, 1H): Propanoic acid methine proton (-CH(CH₃)-)
-
~1.4 ppm (doublet, 3H): Propanoic acid methyl protons (-CH₃)
-
-
C. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight.
-
Methodology:
-
Prepare a dilute solution of the standard (~10 µg/mL) in a suitable solvent (e.g., methanol/water).
-
Infuse the solution into an electrospray ionization (ESI) source coupled to a mass analyzer.
-
Expected Ions:
-
Negative Ion Mode: [M-H]⁻ at m/z 255.1
-
Positive Ion Mode: [M+H]⁺ at m/z 257.1 or [M+Na]⁺ at m/z 279.1
-
-
Protocol: Purity Determination by HPLC
Chromatographic purity is a critical parameter. An HPLC method must be developed and qualified to separate the main component from all potential process-related impurities and degradants.[10]
Caption: Workflow for determining chromatographic purity via HPLC.
A. Recommended HPLC Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Agilent Eclipse XDB-C18)[1] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 220 nm[10] |
| Injection Vol. | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
B. Procedure
-
Solution Preparation: Accurately weigh approximately 25 mg of the reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary.
-
System Suitability: Inject the solution six times. The relative standard deviation (RSD) for the peak area of the main component should be ≤ 2.0%. The tailing factor should be between 0.8 and 1.5.
-
Analysis: Inject the solution and record the chromatogram for 30 minutes to ensure all late-eluting impurities are detected.
-
Calculation (Area Normalization):
-
Integrate all peaks with an area greater than 0.05% of the main peak area.
-
Calculate the purity using the formula: Purity (%) = (A_main / A_total) * 100 Where:
-
A_main = Area of the this compound peak.
-
A_total = Sum of the areas of all peaks in the chromatogram.
-
-
Protocol: Potency Assignment by Mass Balance
The potency (or content) of the reference standard is assigned by subtracting the percentages of all identified impurities and non-active components from 100%. This is the most comprehensive method for assigning an accurate value for quantitative applications.
Caption: The mass balance approach for potency assignment.
-
Determine Chromatographic Impurities: Use the HPLC purity value obtained in Section 3.2.
-
Determine Water Content: Use Karl Fischer titration to measure the water content (%).
-
Determine Residual Solvents: Use headspace gas chromatography (GC-HS) to quantify any residual solvents from the synthesis process (%).
-
Determine Non-Volatile Impurities (Residue on Ignition): Measure the amount of inorganic residue remaining after ignition at a high temperature (e.g., 600 °C).
-
Calculate Potency: Potency (%) = 100% - (% Chromatographic Impurities) - (% Water) - (% Residual Solvents) - (% Non-Volatile Impurities)
The final assigned potency and supporting data must be documented in a Certificate of Analysis (CoA).
Application: Quantifying Impurities in Loxoprofen
This reference standard is primarily used for the quantitative determination of "Impurity B" in Loxoprofen API and finished products. The following protocol outlines an external standard method.
HPLC Method for Loxoprofen Assay and Impurity Quantification
The HPLC conditions described in Section 3.2.A are generally suitable for the separation of Loxoprofen and its related substances, including this compound.
Procedure
-
Reference Standard Solution (Impurity B): Prepare a stock solution of the this compound reference standard at a concentration of approximately 100 µg/mL. Prepare a working standard at a concentration relevant to the specification limit (e.g., 1.0 µg/mL, for a 0.1% limit relative to a 1 mg/mL sample).
-
Loxoprofen Sample Solution: Accurately weigh and prepare a solution of the Loxoprofen test article at a concentration of 1.0 mg/mL in the diluent.
-
Analysis:
-
Perform system suitability using the impurity working standard.
-
Inject the diluent as a blank.
-
Inject the Loxoprofen Sample Solution.
-
Inject the impurity working standard.
-
-
Identification: Identify the impurity peak in the sample chromatogram by comparing its retention time to that of the reference standard.
-
Calculation: Calculate the amount of the impurity in the Loxoprofen sample using the external standard formula:
Impurity (%) = (A_imp / A_std) * (C_std / C_sample) * P * 100 Where:
-
A_imp = Peak area of the impurity in the sample solution.
-
A_std = Average peak area of the impurity in the working standard solution.
-
C_std = Concentration (mg/mL) of the impurity in the working standard solution.
-
C_sample = Concentration (mg/mL) of Loxoprofen in the sample solution.
-
P = Potency of the reference standard (as a decimal, e.g., 0.995 for 99.5%).
-
Conclusion
The use of a thoroughly qualified this compound reference standard is fundamental to ensuring the quality, safety, and regulatory compliance of Loxoprofen-containing pharmaceuticals. The protocols and guidelines detailed in this document provide a robust framework for its characterization and application in a GxP environment. Adherence to these scientific principles and methodologies will yield accurate and reliable analytical data, supporting confident batch release and product development.
References
- Benchchem. (n.d.). This compound.
- Appretech Scientific Limited. (n.d.). This compound.
- ResolveMass Laboratories Inc. (n.d.). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines).
- Google Patents. (n.d.). CN110261531B - Method for detecting related substances in loxoprofen or sodium salt thereof.
- SynZeal. (n.d.). Loxoprofen Impurities.
- PubChem. (n.d.). This compound.
- Pharmaceutical Technology. (2009). Reference-Standard Material Qualification.
- Latvian Journal of Chemistry. (2013). Improved HPLC Method with the Aid of Chemometric Strategy: Determination of Loxoprofen in Pharmaceutical Formulation.
- USP. (n.d.). USP Reference Standards.
- Veeprho. (n.d.). Loxoprofen Impurities and Related Compound.
- Nedstar. (n.d.). USP / EP / BP / JP Certifications.
- Oxford Academic. (2016). Identification and Structure Elucidation of Forced Degradation Products of the Novel Propionic acid Derivative Loxoprofen.
- Veeprho. (2020). Reference Standards, Types, Uses, Preparation & Qualification.
- European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
- Venkatasai Life Sciences. (n.d.). Loxoprofen Impurity B.
- Pharmuni. (n.d.). USP Standards in Pharmaceuticals.
-
USP. (n.d.). General Chapters: <11> USP REFERENCE STANDARDS. Retrieved from [Link]
-
ICH. (1999). ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. Retrieved from [Link]
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- 5. benchchem.com [benchchem.com]
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- 16. uspbpep.com [uspbpep.com]
Application Notes & Protocols for Dual-Target Drug Discovery
Introduction: The Rationale for a Two-Pronged Attack
The conventional "one drug, one target" paradigm has been the cornerstone of pharmaceutical development for decades. However, for complex multifactorial diseases like cancer, neurodegenerative disorders, and autoimmune conditions, this approach often falls short.[1][2] The intricate and redundant nature of biological pathways means that inhibiting a single target can be insufficient, leading to limited efficacy or the rapid development of drug resistance.[3][4]
Dual-target drug discovery emerges from the recognition that complex diseases require a more sophisticated intervention.[2] By designing a single chemical entity that simultaneously modulates two distinct, disease-relevant targets, we can achieve superior therapeutic outcomes.[5] This strategy offers several advantages over single-target agents or combination therapies (using two separate drugs), including potentially enhanced efficacy through synergistic effects, a lower likelihood of developing drug resistance, and a more favorable pharmacokinetic profile.[4][5][6] This guide provides an overview of the key strategies and a set of detailed protocols for the identification and validation of novel dual-target drug candidates.
Phase 1: Rational Target Selection and Validation
The success of a dual-target program is critically dependent on the selection of an appropriate target pair. The chosen targets should be linked to the disease pathophysiology in a way that their simultaneous modulation is predicted to be synergistic or additive.[1] This requires a deep understanding of the underlying biological networks.
Causality Behind Target Selection:
-
Overcoming Resistance: Select a primary target and a secondary target that is known to mediate resistance to inhibitors of the primary target. For example, in cancer, targeting a primary oncogenic kinase and a parallel signaling pathway that can be upregulated as a compensatory mechanism is a common strategy.[3]
-
Achieving Synergy: Choose two targets within the same or parallel pathways whose combined inhibition leads to a greater effect than the sum of their individual inhibitions. A classic example is the dual inhibition of kinases like GSK3β and JNK3 in Alzheimer's disease to tackle the hyperphosphorylation of tau proteins.[7][8][9]
-
Improving Safety/Efficacy Profile: Combine a target for efficacy with another that mitigates a known side effect.
The validation process involves extensive literature review, analysis of preclinical and clinical data, and bioinformatics to establish the relationship between the targets and the disease.
Caption: Rationale for dual-targeting compensatory signaling pathways in cancer.
Phase 2: Hit Identification and Screening Funnel
Once a target pair is validated, the next phase involves identifying "hit" compounds that exhibit activity against both targets. This is typically achieved through a combination of computational (in silico) screening and experimental (in vitro) high-throughput screening (HTS).
Computational Approaches: Virtual Screening
Computational methods provide an efficient and cost-effective way to screen vast virtual libraries of compounds to prioritize those with a higher likelihood of being dual-target hits.[10][11][12] These methods include pharmacophore modeling, molecular docking, and increasingly, machine learning and AI.[2][7][13]
Caption: A typical in silico workflow for identifying dual-target hits.
Protocol 1: Virtual Screening via Pharmacophore Modeling and Docking
This protocol outlines a generalized workflow for identifying potential dual inhibitors against two kinase targets, Target A and Target B.[14][15]
-
Pharmacophore Model Generation:
-
Objective: To define the essential 3D chemical features required for binding to each target.
-
Step 1.1: Collect a set of known, potent, and selective inhibitors for Target A and another set for Target B from databases like ChEMBL.[16]
-
Step 1.2: Align the structures of the known inhibitors for each target separately.
-
Step 1.3: Using software like LigandScout or MOE, generate a pharmacophore model for each target based on common features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers).[10]
-
Step 1.4: Validate each pharmacophore model by screening it against a database containing the known actives and a set of decoy molecules. A good model will successfully identify the majority of active compounds.
-
-
Pharmacophore-Based Virtual Screening:
-
Objective: To rapidly filter a large compound library for molecules that fit both pharmacophore models.
-
Step 2.1: Obtain a large, multi-conformation virtual compound library (e.g., ZINC, Enamine).
-
Step 2.2: Perform a sequential virtual screen. First, screen the library against the pharmacophore for Target A.
-
Step 2.3: Take the resulting hits and screen them against the pharmacophore for Target B. The compounds that match both models are carried forward.[16]
-
-
Molecular Docking:
-
Objective: To predict the binding mode and estimate the binding affinity of the filtered hits to both targets.
-
Step 3.1: Obtain high-resolution crystal structures of Target A and Target B, preferably with a ligand bound, from the Protein Data Bank (PDB).
-
Step 3.2: Prepare the protein structures by adding hydrogens, assigning charges, and defining the binding pocket (grid generation).
-
Step 3.3: Dock the hit list from Step 2.3 into the binding site of Target A and, in a separate run, into the binding site of Target B using software like Glide or AutoDock.[7]
-
Step 3.4: Analyze the results. Prioritize compounds that show favorable docking scores (e.g., low binding energy) and form key interactions with critical residues in both target proteins.[9]
-
-
Hit Selection:
-
Objective: To select a final, diverse set of compounds for experimental validation.
-
Step 4.1: Rank the docked compounds based on a consensus of scores and visual inspection of binding poses.
-
Step 4.2: Apply drug-likeness filters (e.g., Lipinski's Rule of Five) and assess chemical diversity to select a manageable number of compounds for purchase or synthesis.
-
Experimental Approaches: In Vitro Assays
Virtual screening hits must be validated experimentally. The screening funnel typically starts with simple, high-throughput biochemical assays and progresses to more complex, physiologically relevant cell-based assays.[17]
Protocol 2: Dual-Target Biochemical Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a compound against two purified enzymes (e.g., kinases) in a cell-free system.[17][18]
-
Materials:
-
Purified recombinant enzymes (Target A and Target B).
-
Specific substrates for each enzyme.
-
ATP (for kinase assays).
-
Test compounds dissolved in DMSO.
-
Assay buffer.
-
Detection reagents (e.g., ADP-Glo™ for kinases, or a fluorescent substrate).
-
384-well microplates.
-
Plate reader capable of luminescence or fluorescence detection.
-
-
Procedure:
-
Step 2.1 (Compound Plating): Create a serial dilution series for each test compound in DMSO. Typically, an 11-point, 3-fold dilution starting from 100 µM is appropriate. Dispense a small volume (e.g., 50 nL) of each concentration into the 384-well plates. Include positive controls (known inhibitor) and negative controls (DMSO only).
-
Step 2.2 (Enzyme/Substrate Preparation): Prepare two separate master mixes, one for each target.
-
Target A Mix: Dilute Target A enzyme and its specific substrate to their optimal concentrations in the assay buffer.
-
Target B Mix: Dilute Target B enzyme and its specific substrate to their optimal concentrations in the assay buffer.
-
-
Step 2.3 (Reaction Initiation):
-
To one set of plates containing the compounds, add the Target A master mix.
-
To a duplicate set of plates, add the Target B master mix.
-
Add ATP to all wells to start the enzymatic reaction.
-
-
Step 2.4 (Incubation): Incubate the plates at room temperature for a defined period (e.g., 60 minutes).
-
Step 2.5 (Detection): Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the product formed (e.g., ADP for kinases).
-
Step 2.6 (Data Acquisition): Read the signal (e.g., luminescence) on a plate reader.
-
-
Data Analysis:
-
Step 3.1: Normalize the data using the positive (100% inhibition) and negative (0% inhibition) controls.
-
Step 3.2: Plot the percent inhibition versus the log of the compound concentration.
-
Step 3.3: Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound against each target.
-
Data Presentation: IC50 Values for Hit Compounds
| Compound ID | Target A IC50 (nM) | Target B IC50 (nM) | Selectivity Ratio (A/B) |
| DTH-001 | 29 | 175 | 0.17 |
| DTH-002 | 150 | 125 | 1.20 |
| DTH-003 | 850 | 45 | 18.89 |
| DTH-004 | >10,000 | 8,500 | - |
Hypothetical data inspired by real-world findings.[18]
Protocol 3: Cellular Target Engagement Assay
Biochemical activity does not guarantee that a compound can enter a cell and bind to its target in the complex intracellular environment. Cellular target engagement assays are crucial to confirm this.[19][20] The Cellular Thermal Shift Assay (CETSA) is a widely used method.
-
Principle: The binding of a ligand (your compound) to a protein target often increases the protein's thermal stability.[20] When cells are heated, the unbound target protein will denature and aggregate at a lower temperature than the ligand-bound protein.
-
Materials:
-
Cell line expressing both Target A and Target B.
-
Cell culture medium and reagents.
-
Test compounds.
-
PBS and lysis buffer with protease/phosphatase inhibitors.
-
PCR thermal cycler or heating blocks.
-
Equipment for protein quantification (e.g., Western blot, ELISA).
-
-
Procedure:
-
Step 3.1 (Cell Treatment): Culture cells to ~80% confluency. Treat the cells with the test compound at various concentrations (and a DMSO vehicle control) for 1-2 hours in the incubator.
-
Step 3.2 (Harvesting): Harvest the cells, wash with PBS, and resuspend them in lysis buffer.
-
Step 3.3 (Heating): Aliquot the cell lysates into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Step 3.4 (Separation): Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Step 3.5 (Analysis): Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Analyze the amount of soluble Target A and Target B remaining in the supernatant at each temperature using Western blotting or another specific protein detection method.
-
-
Data Analysis:
-
Step 4.1: For each treatment condition, quantify the band intensity for Target A and Target B at each temperature.
-
Step 4.2: Plot the percentage of soluble protein remaining versus temperature to generate a "melting curve" for each target.
-
Step 4.3: In the presence of a binding compound, the melting curve for the target protein will shift to the right (higher temperatures). This thermal shift confirms target engagement in the cellular environment.
-
Phase 3: Lead Optimization and Preclinical Evaluation
Hits from the primary screening funnel undergo lead optimization, an iterative process of medicinal chemistry to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).[6] Promising lead compounds are then advanced to in vivo models to assess their efficacy and safety.
Protocol 4: In Vivo Efficacy Assessment in a Xenograft Model
This protocol provides a high-level overview of a study to test a dual-target inhibitor in a mouse model of cancer.[21][22]
-
Model Establishment:
-
Step 1.1: Select an appropriate cancer cell line that is dependent on the signaling of both Target A and Target B.
-
Step 1.2: Implant the cancer cells subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
Step 1.3: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Study Execution:
-
Step 2.1: Randomize the mice into groups (e.g., n=6-8 per group).
-
Group 1: Vehicle control (e.g., saline or the formulation buffer).
-
Group 2: Test Compound (low dose).
-
Group 3: Test Compound (high dose).
-
Group 4: Positive control (a standard-of-care drug, if available).
-
-
Step 2.2: Administer the treatments according to a defined schedule (e.g., once daily by oral gavage) for a set period (e.g., 21-28 days).[22]
-
Step 2.3: Monitor the animals' health (body weight, clinical signs) daily.
-
Step 2.4: Measure tumor volume with calipers 2-3 times per week.
-
-
Endpoint Analysis:
-
Step 3.1: At the end of the study, euthanize the animals and excise the tumors.
-
Step 3.2: Measure the final tumor weight.
-
Step 3.3: Analyze the data to determine the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Step 3.4 (Optional): Conduct pharmacodynamic studies by analyzing tumor tissue for biomarkers of target inhibition (e.g., phosphorylation status of downstream proteins) to confirm the drug reached its targets and had the intended biological effect.[23]
-
Challenges and Future Perspectives
Designing dual-target drugs is a significant challenge. Key hurdles include achieving the desired potency balance against both targets, maintaining selectivity against off-targets, and optimizing pharmacokinetic properties within a single molecule.[6][24]
References
-
Rethinking therapeutic strategies of dual-target drugs: An update on pharmacological small-molecule compounds in cancer - PubMed. (n.d.). PubMed. [Link]
-
Structure-aware dual-target drug design through collaborative learning of pharmacophore combination and molecular simulation - NIH. (n.d.). National Institutes of Health. [Link]
-
Dual-Target Virtual Screening by Pharmacophore Elucidation and Molecular Shape Filtering. (2012). ACS Publications. [Link]
-
Therapeutic strategies of dual-target small molecules to overcome drug resistance in cancer therapy - PubMed. (n.d.). PubMed. [Link]
-
Computational Multi-Target Drug Design | Springer Nature Experiments. (n.d.). Springer Nature. [Link]
-
Structure-aware dual-target drug design through collaborative learning of pharmacophore combination and molecular simulation - Chemical Science (RSC Publishing). (2024). Royal Society of Chemistry. [Link]
-
Cell Based Assays Development | Drug Discovery | Sygnature. (n.d.). Sygnature Discovery. [Link]
-
In Vivo Biorthogonal Antibody Click for Dual Targeting and Augmented Efficacy in Cancer Treatment - PMC - PubMed Central. (n.d.). National Institutes of Health. [Link]
-
Strategy of molecular drug design: Dual-target drug design - ResearchGate. (2014). ResearchGate. [Link]
-
Review on Multitarget Drug Design Based on Computational Strategies for the Treatment of Alzheimer's Disease. (n.d.). scielo.br. [Link]
-
Computational Approaches: Drug Discovery and Design in Medicinal Chemistry and Bioinformatics - PMC - PubMed Central. (n.d.). National Institutes of Health. [Link]
-
Therapeutic strategies of dual-target small molecules to overcome drug resistance in cancer therapy | Request PDF - ResearchGate. (2023). ResearchGate. [Link]
-
Virtual Screening for Identification of Dual Inhibitors against CDK4/6 and Aromatase Enzyme. (2023). MDPI. [Link]
-
Designing of dual inhibitors for GSK-3β and CDK5: Virtual screening and in vitro biological activities study - Oncotarget. (2017). Oncotarget. [Link]
-
Identification of Dual-Target Inhibitors for Epidermal Growth Factor Receptor and AKT: Virtual Screening Based on Structure and Molecular Dynamics Study - MDPI. (2023). MDPI. [Link]
-
Cell-based high-throughput screens for the discovery of chemotherapeutic agents | Oncotarget. (2012). Oncotarget. [Link]
-
A perspective on multi-target drug discovery and design for complex diseases - PMC. (2018). National Institutes of Health. [Link]
-
Computational Multitarget Drug Design | Journal of Chemical Information and Modeling. (2017). ACS Publications. [Link]
-
Machine Learning for Multi-Target Drug Discovery: Challenges and Opportunities in Systems Pharmacology - MDPI. (2024). MDPI. [Link]
-
Role of Cell-Based Assays in Drug Discovery and Development - Creative Bioarray. (n.d.). Creative Bioarray. [Link]
-
Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. (2024). EurekAlert!. [Link]
-
A review for cell-based screening methods in drug discovery - PMC - NIH. (n.d.). National Institutes of Health. [Link]
-
Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC. (2023). National Institutes of Health. [Link]
-
Multi-target Drugs: Strategies and Challenges for Medicinal Chemists - ScienceDirect. (2008). ScienceDirect. [Link]
-
In Vivo Pharmacology Models for Cancer Target Research | Springer Nature Experiments. (n.d.). Springer Nature. [Link]
-
What are the challenges with multi-targeted drug design for complex diseases? - PubMed. (2022). PubMed. [Link]
-
Research progress and perspectives of dual-target inhibitors - ResearchGate. (2024). ResearchGate. [Link]
-
Biochemical assays in drug discovery and development - Celtarys Research. (n.d.). Celtarys Research. [Link]
-
Variational AI & Life Chemicals join forces to discover selective dual EGFR/FGFR1 inhibitors using generative AI. (n.d.). Variational AI. [Link]
-
Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery - MDPI. (2015). MDPI. [Link]
-
Identification of CADM1 as an Immunotherapeutic Target and Evaluation of a Novel CADM1-Targeting Antibody-Drug Conjugate in Preclinical Osteosarcoma Models | Molecular Cancer Therapeutics - AACR Journals. (n.d.). AACR Publications. [Link]
-
Initial in vivo validation of novel cancer therapeutics using AI - Drug Target Review. (2024). Drug Target Review. [Link]
-
Dual Inhibitors-Loaded Nanotherapeutics that Target Kinase Signaling Pathways Synergize with Immune Checkpoint Inhibitor - PubMed Central. (2019). National Institutes of Health. [Link]
-
Create Your Own Cellular Compound Target Engagement Assay - May 18, 2017 - YouTube. (2017). YouTube. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis of 2-(3-(hydroxy(phenyl)methyl)phenyl)propanoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, provide in-depth troubleshooting guides, and offer detailed protocols to help you improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A: There are two predominant synthetic strategies. The most direct route is the reduction of the ketone precursor, 2-(3-benzoylphenyl)propanoic acid (ketoprofen). The second common method involves a Grignard reaction between a phenylmagnesium halide and a protected 2-(3-formylphenyl)propanoate ester, followed by deprotection. The choice depends on the availability of starting materials and the desired scale of the reaction.
Q2: I see the starting material has a carboxylic acid. Can I perform a Grignard reaction directly on a precursor containing this group?
A: No, this is a critical point of failure. Grignard reagents are extremely strong bases and will be quenched instantly by the acidic proton of the carboxylic acid.[1] This acid-base reaction is much faster than the desired nucleophilic attack on a carbonyl. Therefore, the carboxylic acid group must be protected, typically as an ester (e.g., methyl or ethyl ester), before introducing the Grignard reagent.[2][3] The protecting group is then removed in a final hydrolysis step.
Q3: What is a typical yield for the reduction of 2-(3-benzoylphenyl)propanoic acid?
A: With optimized conditions, the reduction of the ketone to the corresponding secondary alcohol using sodium borohydride (NaBH₄) can achieve yields in the range of 85-95%. Yields can be lower due to incomplete reaction, side reactions, or losses during workup and purification.
Q4: How can I confirm the final product's identity and purity?
A: A combination of analytical techniques is recommended.
-
¹H and ¹³C NMR Spectroscopy: This will confirm the structure, showing the disappearance of the ketone carbonyl signal and the appearance of a new peak for the carbinol proton (-CH(OH)-) and its corresponding carbon.[4]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (256.3 g/mol ).[5]
-
High-Performance Liquid Chromatography (HPLC): To assess purity and quantify any remaining starting material or byproducts.[6]
-
Infrared (IR) Spectroscopy: To verify the presence of the hydroxyl (-OH) and carboxylic acid (-COOH) functional groups.
Troubleshooting Guide: Common Synthesis Issues
Problem 1: Low or No Yield in Ketone Reduction Pathway
"I attempted the reduction of 2-(3-benzoylphenyl)propanoic acid with NaBH₄, but my yield was below 40%."
This is a common issue that can often be traced to reagent stoichiometry, reaction conditions, or workup procedure.
Possible Causes & Solutions:
| Cause | Explanation & Scientific Rationale | Recommended Action |
| Insufficient Reducing Agent | Sodium borohydride reacts with the acidic proton of the carboxylic acid, consuming one equivalent of hydride. An insufficient amount of NaBH₄ will lead to incomplete reduction of the ketone. In practice, chemists often use at least two equivalents of hydride ion per ketone.[7] | Use 1.5-2.5 molar equivalents of NaBH₄ relative to the starting ketone. Perform a small-scale trial to optimize the exact amount for your specific conditions. |
| Inappropriate Solvent | The choice of solvent affects the reactivity of NaBH₄. Protic solvents like ethanol or methanol are commonly used and can participate in the reaction mechanism.[8] Anhydrous conditions are not strictly necessary, but the solvent must be able to dissolve both the substrate and the borohydride salt. | Ethanol or a mixture of THF/water are excellent choices. Ensure the starting material is fully dissolved before adding the NaBH₄. |
| Premature Workup | The reduction may be slower than anticipated. Quenching the reaction too early will leave a significant amount of unreacted starting material. | Monitor the reaction progress using Thin-Layer Chromatography (TLC). The product alcohol will have a different Rf value than the starting ketone. Continue the reaction until the starting material spot has completely disappeared. |
| Incorrect Workup pH | During the acidic workup (e.g., with HCl), the pH must be lowered sufficiently to protonate the intermediate alkoxide and to precipitate the final carboxylic acid product. If the pH is too high, the product may remain dissolved in the aqueous layer as its carboxylate salt. | After quenching the reaction, acidify the mixture to a pH of 2-3 using 1-2 M HCl.[4] Check the pH with litmus paper or a pH meter to ensure complete protonation and precipitation. |
Problem 2: Complete Failure of the Grignard Reaction Pathway
"My Grignard reaction with phenylmagnesium bromide on a 2-(3-formylphenyl)propanoic acid derivative failed completely. I only recovered starting material or a complex mixture."
This issue almost always points to problems with the Grignard reagent itself or the presence of incompatible functional groups.
Possible Causes & Solutions:
| Cause | Explanation & Scientific Rationale | Recommended Action |
| Unprotected Carboxylic Acid | As highlighted in the FAQs, this is the most common reason for failure. The acidic proton of the -COOH group will destroy the Grignard reagent.[9][10] | Protect the carboxylic acid as an ester before the Grignard step. See Protocol 2 for a detailed procedure. This is non-negotiable for success. |
| Presence of Water | Grignard reagents are highly sensitive to moisture. Even trace amounts of water in the glassware, solvent, or on the magnesium turnings will prevent the formation of the reagent or quench it upon addition. | Dry all glassware in an oven ( >120°C) overnight and cool under a stream of dry nitrogen or argon. Use anhydrous solvents (e.g., anhydrous diethyl ether or THF). |
| Side Reaction: Enolization | The Grignard reagent can act as a base and deprotonate the α-carbon of the aldehyde, forming an enolate. This is a non-productive pathway that consumes the reagent and starting material. | Add the Grignard reagent slowly to the aldehyde solution at a low temperature (0°C to -10°C) to favor nucleophilic addition over deprotonation.[4] |
| Side Reaction: Wurtz Coupling | If there is unreacted aryl halide present when the Grignard reagent is formed, a coupling reaction can occur, leading to biphenyl as a major byproduct.[11] | Ensure the aryl halide is added slowly to the magnesium turnings to maintain a low concentration and favor Grignard formation over coupling. |
Visualized Synthetic Pathways
The two primary routes for synthesis are outlined below. The reduction pathway is generally more efficient due to fewer steps.
Caption: Primary synthetic routes to the target molecule.
Detailed Experimental Protocols
Protocol 1: Synthesis via Reduction of 2-(3-benzoylphenyl)propanoic acid
This protocol details the reduction of the ketone precursor using sodium borohydride.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of 2-(3-benzoylphenyl)propanoic acid in ethanol (approx. 10 mL per gram of substrate). Stir until a clear solution is obtained.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5°C.
-
Addition of Reductant: Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 10°C. Vigorous gas evolution (hydrogen) will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).
-
Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution. Continue adding acid until the pH reaches 2-3.
-
Precipitation & Isolation: A white precipitate of the product should form upon acidification. Stir the slurry in the ice bath for 30 minutes. Collect the solid product by vacuum filtration.
-
Washing & Drying: Wash the filter cake with cold deionized water (2 x 15 mL) to remove inorganic salts. Dry the product under vacuum to a constant weight.
-
Purification (Optional): If necessary, the product can be further purified by recrystallization from an ethanol/water mixture.[4]
Protocol 2: Synthesis via Grignard Reaction (with Protection/Deprotection)
This multi-step protocol is an alternative if the ketone starting material is unavailable.
Step 1: Protection of the Carboxylic Acid
-
To a solution of 2-(3-formylphenyl)propanoic acid (1.0 eq) in methanol, add thionyl chloride (SOCl₂, 1.2 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and then reflux for 3-4 hours.
-
Remove the solvent under reduced pressure. The resulting crude methyl 2-(3-formylphenyl)propanoate can often be used directly in the next step after drying.
Step 2: Grignard Addition
-
In an oven-dried, three-neck flask under a nitrogen atmosphere, prepare the Grignard reagent by adding a solution of bromobenzene (1.1 eq) in anhydrous THF dropwise to a stirred suspension of magnesium turnings (1.2 eq) in anhydrous THF.
-
Once the Grignard reagent formation is complete, cool the solution to 0°C.
-
Add a solution of methyl 2-(3-formylphenyl)propanoate (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 5°C.
-
After addition, stir the reaction at room temperature for 1-2 hours until TLC indicates consumption of the aldehyde.
-
Quench the reaction by slowly pouring it into a cold saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Step 3: Deprotection (Ester Hydrolysis)
-
Dissolve the crude ester from the previous step in a 1:1 mixture of ethanol and 2 M sodium hydroxide (NaOH) solution.
-
Heat the mixture to reflux for 6-8 hours.[4]
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove non-polar impurities.
-
Acidify the aqueous layer to pH 2-3 with 2 M HCl to precipitate the final product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Troubleshooting Workflow Diagram
If you encounter low yields, follow this logical progression to diagnose the issue.
Caption: A step-by-step diagnostic workflow for low yield issues.
References
- BenchChem. (n.d.). This compound.
- Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
- Wikipedia. (n.d.). Protecting group.
- Chemistry LibreTexts. (2019). 20.12 Protecting Groups.
- Reagent Guide. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
- University of Colorado, Boulder. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride.
- Chem LibreTexts. (n.d.). Grignard Reaction.
- Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry.
- Appretech Scientific Limited. (n.d.). This compound.
- BenchChem. (n.d.). Resolving co-elution of impurities in (R)-Ketoprofen analysis.
- Weiss, H. M. (1999). Side Reactions in a Grignard Synthesis. Journal of Chemical Education, 76(1), 76.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- University of California, Davis. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol.
- Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. learninglink.oup.com [learninglink.oup.com]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. appretech.com [appretech.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. www1.chem.umn.edu [www1.chem.umn.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
"troubleshooting side reactions in 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid synthesis"
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common side reactions encountered during the synthesis of 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid. This valuable intermediate, a reduced form of the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen, is pivotal in the development of novel therapeutics. This guide is structured in a question-and-answer format to directly address practical challenges in the laboratory, ensuring scientific integrity and providing actionable solutions.
I. Overview of the Synthetic Pathway
The most prevalent synthetic route to this compound involves a two-step process. The first step is a Friedel-Crafts acylation of 2-phenylpropanoic acid or its derivative to yield 2-(3-benzoylphenyl)propanoic acid (Ketoprofen). The second step involves the selective reduction of the ketone functionality to the corresponding secondary alcohol.
Caption: General two-step synthesis of this compound.
II. Troubleshooting the Friedel-Crafts Acylation Step
The Friedel-Crafts acylation is a robust method for forming carbon-carbon bonds with aromatic rings. However, several side reactions can occur, leading to impurities and reduced yields.
Q1: I am observing the formation of multiple acylated products. How can I improve the regioselectivity of the reaction?
A1: Polysubstitution is a common issue in Friedel-Crafts alkylation, but it is less prevalent in acylation. The acyl group introduced is electron-withdrawing, which deactivates the aromatic ring to further electrophilic substitution.[1][2] However, if you are observing polysubstitution, consider the following:
-
Reaction Temperature: High temperatures can sometimes overcome the deactivating effect. Conduct the reaction at a lower temperature (e.g., 0-5 °C) to favor the mono-acylated product.
-
Stoichiometry: Ensure you are not using a large excess of the acylating agent or the Lewis acid catalyst. A 1:1 to 1:1.1 molar ratio of the substrate to the acylating agent is typically sufficient.
-
Substrate Reactivity: If your 2-phenylpropanoic acid derivative contains strong activating groups, this could promote polysubstitution. In such cases, milder reaction conditions are crucial.
Q2: My reaction is yielding a complex mixture of isomers. What is causing this and how can I control it?
A2: The directing effect of the propanoic acid group on the phenyl ring primarily favors ortho- and para-acylation. The formation of a significant amount of the meta-isomer, which is the desired precursor for 2-(3-benzoylphenyl)propanoic acid, can be influenced by several factors:
-
Steric Hindrance: The bulky propanoic acid group can sterically hinder the ortho-position, thereby favoring acylation at the para- and meta-positions.
-
Lewis Acid Complexation: The Lewis acid (e.g., AlCl₃) can complex with the carboxylic acid group, altering its electronic and steric properties, which can influence the regioselectivity.
-
Solvent Effects: The choice of solvent can impact the distribution of isomers. Non-polar solvents like carbon disulfide or nitrobenzene are sometimes used to modulate regioselectivity in Friedel-Crafts reactions.
To optimize for the desired meta-isomer, systematic screening of reaction temperature and solvent is recommended.
Q3: I am getting a low yield and observing some starting material decomposition. What could be the issue?
A3: Low yields and decomposition can stem from several sources:
-
Moisture: Friedel-Crafts reactions are highly sensitive to moisture, which can deactivate the Lewis acid catalyst.[3] Ensure all glassware is flame-dried, and use anhydrous solvents and reagents.
-
Reaction Temperature: While lower temperatures can improve selectivity, excessively low temperatures may lead to an incomplete reaction. Conversely, high temperatures can cause decomposition of the starting material or product.
-
Purity of Reagents: The purity of the 2-phenylpropanoic acid derivative and benzoyl chloride is critical. Impurities can interfere with the catalyst and lead to side reactions.
III. Troubleshooting the Ketone Reduction Step
The selective reduction of the ketone in 2-(3-benzoylphenyl)propanoic acid to a secondary alcohol is the final step. The choice of reducing agent and reaction conditions is crucial to avoid side reactions.
Q1: My reduction with sodium borohydride (NaBH₄) is incomplete. How can I drive the reaction to completion?
A1: Incomplete reduction is a common issue and can be addressed by:
-
Stoichiometry of NaBH₄: While NaBH₄ can provide up to four hydride equivalents, it is often necessary to use a molar excess (e.g., 1.5 to 2 equivalents) to ensure complete conversion.
-
Reaction Time and Temperature: The reduction of ketones with NaBH₄ is typically fast at room temperature. However, if the reaction is sluggish, you can gently warm the reaction mixture or increase the reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential.
-
Solvent: The choice of solvent can influence the reactivity of NaBH₄. Protic solvents like ethanol or methanol are commonly used.
Q2: I am observing a significant amount of a byproduct with a different polarity from my desired product. What could it be?
A2: A likely byproduct in the reduction of a keto-acid is a lactone . This occurs through an intramolecular esterification between the newly formed hydroxyl group and the carboxylic acid moiety, especially under acidic workup conditions.[4][5]
Caption: Side reaction pathway leading to lactone formation.
To minimize lactone formation:
-
Controlled Workup: During the workup, add the acid slowly at a low temperature to neutralize the reaction mixture. Avoid prolonged exposure to acidic conditions.
-
Esterification Prior to Reduction: An alternative strategy is to protect the carboxylic acid as an ester before the reduction step. The ester can then be hydrolyzed under basic conditions to yield the desired product, avoiding the acidic conditions that promote lactonization.
Q3: Can over-reduction to the methylene (CH₂) group occur?
A3: Over-reduction of the ketone to a methylene group is less likely with milder reducing agents like sodium borohydride.[6] However, more forceful reduction methods like the Clemmensen or Wolff-Kishner reductions will lead to the corresponding alkane.[7][8] If your goal is the secondary alcohol, avoid these harsher conditions. Catalytic hydrogenation can also lead to over-reduction to the methylene group, depending on the catalyst, pressure, and temperature.
Q4: My catalytic hydrogenation is reducing the aromatic ring. How can I prevent this?
A4: While catalytic hydrogenation can be used to reduce the ketone, it can also reduce the aromatic rings under certain conditions. To favor the reduction of the ketone over the aromatic rings:
-
Catalyst Choice: Palladium on carbon (Pd/C) is a common catalyst for this transformation. The choice of support and catalyst loading can influence selectivity.
-
Reaction Conditions: Use milder conditions, such as lower hydrogen pressure and room temperature. High pressure and temperature will favor aromatic ring reduction.
IV. Analytical Characterization and Purification
Q1: What is a suitable HPLC method for monitoring the reaction and assessing the purity of the final product?
A1: A reverse-phase HPLC (RP-HPLC) method is well-suited for analyzing the starting material, intermediate, and final product. A typical method would involve:
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH) and an organic solvent like acetonitrile or methanol.
-
Detection: UV detection at a wavelength where all components have significant absorbance (e.g., around 254-260 nm).
Several published HPLC methods for Ketoprofen can be adapted for this purpose.[1][9]
Table 1: Example HPLC Conditions for Ketoprofen Analysis
| Parameter | Condition |
| Column | Zorbax SB-C18 (100 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile: 1% Trifluoroacetic acid in water (55:45 v/v) |
| Flow Rate | 1.5 mL/min |
| Temperature | 45°C |
| Detection | UV at 257 nm |
| Adapted from a published method for Ketoprofen analysis.[9] |
Q2: What are some effective methods for purifying the final product?
A2: The purification strategy will depend on the nature of the impurities.
-
Crystallization: If the product is a solid and the impurities have different solubilities, crystallization from a suitable solvent system can be a highly effective purification method.
-
Column Chromatography: For complex mixtures or when crystallization is not feasible, silica gel column chromatography can be used to separate the product from impurities based on their polarity.
-
Preparative HPLC: For obtaining very high purity material, preparative HPLC is a powerful technique.
V. Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃) (1.1 eq.) and an anhydrous solvent (e.g., dichloromethane).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.05 eq.) to the stirred suspension.
-
Add a solution of 2-phenylpropanoic acid (1.0 eq.) in the anhydrous solvent dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-(3-benzoylphenyl)propanoic acid.
Protocol 2: General Procedure for Sodium Borohydride Reduction
-
Dissolve the crude 2-(3-benzoylphenyl)propanoic acid in a suitable solvent (e.g., ethanol or methanol) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5-2.0 eq.) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by slowly adding a dilute acid (e.g., 1M HCl) at 0 °C until the pH is slightly acidic.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound.
-
Purify the crude product by crystallization or column chromatography.
VI. References
-
Pokharel, U., Curole, B. J., Andras, A. M., & Fronczek, F. R. (n.d.). Reduction of ketone in keto-carboxylic acids and isolation of lactones after acidic workup. ResearchGate. Retrieved from [Link]
-
Wikipedia. (2024). Lactone. Retrieved from [Link]
-
Castagnoli, C., et al. (2009). Fast HPLC method for the determination of ketoprofen in human plasma using a monolithic column and its application to a comparative bioavailability study in man. Arzneimittelforschung, 59(11), 569-74. Retrieved from [Link]
-
Farcaş, A., et al. (2012). HIGH-THROUGHPUT HPLC METHOD FOR RAPID QUANTIFICATION OF KETOPROFEN IN HUMAN PLASMA. Farmacia, 60(5), 682-691. Retrieved from [Link]
-
Gauth. (n.d.). Why does polysubstitution frequently occur with Friedel-Crafts alkylation but not with Fri. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]
-
Wikipedia. (2024). Clemmensen reduction. Retrieved from [Link]
-
Vedantu. (n.d.). Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences. Retrieved from [Link]
-
Wikipedia. (2024). Wolff–Kishner reduction. Retrieved from [Link]
-
ADICHEMISTRY. (n.d.). WOLFF KISHNER REDUCTION | EXPLANATION. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Wolff Kishner Reduction. Retrieved from [Link]
-
Converting a carbonyl group to a methylene with two methods. (2024, November 20). Medium. Retrieved from [Link]
Sources
- 1. Fast HPLC method for the determination of ketoprofen in human plasma using a monolithic column and its application to a comparative bioavailability study in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 6-Halogen derivatives of 2-(3-benzoylphenyl)propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lactone - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Converting a carbonyl group to a methylene with two methods. [wisdomlib.org]
- 8. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 9. farmaciajournal.com [farmaciajournal.com]
Technical Support Center: Optimizing HPLC Separation of 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid
Welcome to the technical support center for the HPLC analysis of 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions related to the chromatographic separation of this compound. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the scientific reasoning behind them to empower your method development and optimization efforts.
Introduction
This compound is a molecule that presents unique challenges in HPLC separation due to its combination of a carboxylic acid group, a hydroxyl group, and a relatively non-polar diphenylmethane core. This structure imparts both polar and non-polar characteristics, making careful method development essential for achieving optimal separation from impurities and related substances. This guide will address common issues encountered during the analysis of this and similar "profen" compounds.
Troubleshooting Guide
This section addresses specific problems you might encounter during the HPLC separation of this compound.
Issue 1: Poor Peak Shape - Tailing Peaks
Question: My peak for this compound is showing significant tailing. What are the likely causes and how can I fix it?
Answer:
Peak tailing is a common issue, especially with acidic compounds like your analyte.[1] It can lead to inaccurate integration and poor resolution. The primary causes are typically secondary interactions with the stationary phase or issues with the mobile phase pH.
Causality Explained: The carboxylic acid group on your analyte can interact with active silanol groups on the surface of silica-based reversed-phase columns. This secondary interaction is a different retention mechanism from the primary hydrophobic interaction, leading to a portion of the analyte molecules being retained longer and causing the characteristic tail.
Step-by-Step Troubleshooting Protocol:
-
Mobile Phase pH Adjustment:
-
Rationale: The most effective way to minimize secondary interactions with silanols and improve the peak shape of an acidic compound is to lower the mobile phase pH.[2][3] By operating at a pH at least 2 units below the pKa of the carboxylic acid group, you ensure it remains in its protonated, less polar form, which minimizes interactions with residual silanols.[2][4]
-
Protocol:
-
Prepare your aqueous mobile phase component (e.g., water or buffer).
-
Add a small amount of an acidifier like formic acid or trifluoroacetic acid (TFA) to achieve a pH between 2.5 and 3.5. A concentration of 0.1% (v/v) is a good starting point.
-
Ensure your column is stable at this pH. Most modern silica-based columns are stable in the pH range of 2-8.[5]
-
Re-equilibrate your column with the acidified mobile phase and inject your sample.
-
-
-
Increase Buffer Concentration:
-
Rationale: If you are already using a buffer, its concentration might be insufficient to control the on-column pH effectively, leading to peak tailing.
-
Protocol:
-
If using a phosphate or acetate buffer, consider increasing the concentration from a typical 10 mM to 25 mM or even 50 mM.
-
Ensure the buffer is soluble in your mobile phase mixture, especially at high organic solvent concentrations.
-
-
-
Consider a Different Stationary Phase:
-
Rationale: If pH adjustment doesn't fully resolve the tailing, the column itself may have a high level of silanol activity.
-
Protocol:
-
Switch to a column with a modern, high-purity silica base and advanced end-capping technology. These columns are designed to have minimal accessible silanol groups.
-
Alternatively, a column with a polar-embedded stationary phase can provide a different selectivity and may reduce tailing for certain compounds.
-
-
Issue 2: Poor Peak Shape - Fronting Peaks
Question: I'm observing peak fronting for my main analyte peak. What could be causing this?
Answer:
Peak fronting is less common than tailing for acidic compounds but can occur due to several factors, primarily related to sample overload or solvent incompatibility.[1][6]
Causality Explained: Peak fronting can happen when the concentration of the analyte is too high for the column to handle, leading to saturation of the stationary phase. It can also be caused by injecting the sample in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase.
Step-by-Step Troubleshooting Protocol:
-
Reduce Sample Concentration:
-
Rationale: Overloading the column is a frequent cause of peak fronting.[6]
-
Protocol:
-
Dilute your sample by a factor of 5 or 10 with the mobile phase.
-
Inject the diluted sample and observe the peak shape. If the fronting is reduced or eliminated, you have identified the cause.
-
-
-
Match Sample Solvent to Mobile Phase:
-
Rationale: If your sample is dissolved in a solvent much stronger than your initial mobile phase conditions (e.g., 100% acetonitrile when your mobile phase starts at 20% acetonitrile), it can cause the analyte to travel through the beginning of the column too quickly, leading to a distorted peak.[6]
-
Protocol:
-
Whenever possible, dissolve your sample in the initial mobile phase composition.
-
If sample solubility is an issue, use the weakest solvent possible that will still dissolve your analyte.
-
-
Issue 3: Inadequate Resolution from Impurities
Question: I have a closely eluting impurity that is not well-resolved from the main peak. How can I improve the separation?
Answer:
Improving resolution is a core task in HPLC method development and involves manipulating the three key factors of the resolution equation: efficiency, retention, and selectivity.[7]
Causality Explained: Poor resolution means the separation between two peaks is insufficient. This can be addressed by making the peaks narrower (increasing efficiency), moving them further apart (increasing selectivity), or shifting both peaks to a region of better separation (optimizing retention).
Step-by-Step Troubleshooting Protocol:
-
Optimize Mobile Phase Selectivity:
-
Rationale: Changing the organic solvent or the mobile phase pH can have a significant impact on the selectivity of the separation.[7][8]
-
Protocol:
-
Change Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or vice versa. The different solvent properties can alter the elution order and improve resolution.
-
Adjust pH: As discussed previously, modifying the pH can change the ionization state of your analyte and any ionizable impurities, leading to significant changes in retention and selectivity.[4][8]
-
Utilize a Gradient: If you are using an isocratic method, switching to a shallow gradient can often improve the resolution of closely eluting peaks.
-
-
-
Increase Column Efficiency:
-
Rationale: A more efficient column will produce narrower peaks, which can lead to better resolution.[9]
-
Protocol:
-
Decrease Particle Size: If your system can handle the backpressure, switching from a 5 µm particle size column to a 3 µm or sub-2 µm column will significantly increase efficiency.
-
Increase Column Length: Using a longer column (e.g., 250 mm instead of 150 mm) will increase the number of theoretical plates and improve resolution, at the cost of longer run times and higher backpressure.
-
-
-
Optimize Column Temperature:
-
Rationale: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, both of which influence efficiency. It can also impact selectivity.
-
Protocol:
-
If you are running at ambient temperature, try using a column oven set to 30°C or 40°C. This can often lead to sharper peaks and improved resolution.
-
Be aware that temperature can also change the elution order of peaks, so it's a parameter worth investigating.
-
-
Issue 4: Chiral Separation
Question: My sample is a racemic mixture. How can I separate the enantiomers of this compound?
Answer:
Separating enantiomers requires a chiral environment. This is typically achieved using a chiral stationary phase (CSP) or a chiral mobile phase additive. For "profen" drugs, polysaccharide-based CSPs are often very effective.[10][11][12]
Causality Explained: Enantiomers have identical physical and chemical properties in an achiral environment. A chiral stationary phase contains a chiral selector that interacts differently with each enantiomer, leading to different retention times and allowing for their separation.
Step-by-Step Protocol for Chiral Method Development:
-
Column Selection:
-
Rationale: The choice of the chiral stationary phase is the most critical factor for successful enantioseparation.
-
Protocol:
-
Start with a polysaccharide-based CSP, such as one coated with amylose or cellulose derivatives (e.g., amylose tris(3,5-dimethylphenylcarbamate)).[11] These have a broad range of applicability for chiral separations.
-
-
-
Mobile Phase Selection:
-
Rationale: The mobile phase composition significantly influences the chiral recognition mechanism.
-
Protocol:
-
For normal-phase mode, a mixture of a non-polar solvent like hexane or heptane with an alcohol modifier (e.g., isopropanol or ethanol) is common. A small amount of an acidic or basic additive may be required to improve peak shape.
-
For reversed-phase mode, a mixture of water or buffer with acetonitrile or methanol is used.
-
-
-
Method Optimization:
-
Rationale: Fine-tuning the mobile phase composition and temperature is often necessary to achieve baseline resolution.
-
Protocol:
-
Vary the percentage of the alcohol modifier in normal-phase or the organic solvent in reversed-phase.
-
Experiment with different alcohol modifiers (e.g., ethanol vs. isopropanol).
-
Adjust the column temperature. Lower temperatures often lead to better chiral resolution.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a reversed-phase HPLC method for this compound?
A1: A good starting point would be:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a 10-minute linear gradient from 30% B to 90% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at a wavelength where the analyte has good absorbance (e.g., around 254 nm, but a UV scan is recommended).
Q2: My analyte has both a hydroxyl and a carboxylic acid group. How does this affect its retention?
A2: The carboxylic acid group is ionizable, and its retention will be highly dependent on the mobile phase pH.[4][8] At a low pH (below its pKa), it will be protonated and more retained. At a higher pH, it will be deprotonated (ionized), more polar, and less retained. The hydroxyl group is a polar functional group that will generally decrease the overall retention of the molecule in reversed-phase HPLC compared to a similar molecule without this group.
Q3: The parent compound of my analyte is 2-(3-benzoylphenyl)propanoic acid (Ketoprofen). Can I use a similar HPLC method?
A3: Yes, methods for Ketoprofen are a very good starting point.[13][14][15] Your analyte is a reduced form of Ketoprofen. The reduction of the ketone to a secondary alcohol will make your compound slightly more polar. Therefore, you can expect it to elute slightly earlier than Ketoprofen under the same reversed-phase conditions. You may need to adjust the starting percentage of the organic solvent in your gradient to be slightly lower to ensure good retention.
Q4: I am seeing ghost peaks in my chromatogram. What are they and how do I get rid of them?
A4: Ghost peaks are peaks that appear in your chromatogram even when you inject a blank. They are usually caused by contamination in the mobile phase, the injector, or carryover from a previous injection.
-
Troubleshooting:
-
Ensure you are using high-purity HPLC-grade solvents and freshly prepared mobile phases.
-
Flush your injector and sample loop thoroughly.
-
Incorporate a wash step at the end of your gradient with a high percentage of a strong solvent (like 100% acetonitrile or isopropanol) to elute any strongly retained compounds from the column.
-
Visualizations
Logical Workflow for Troubleshooting Peak Tailing
Caption: Effect of mobile phase pH on the retention of an acidic analyte.
References
-
Aboul-Enein, H. Y., & Ali, I. (2008). Supramolecular chiro-biomedical assays and enantioselective HPLC analyses for evaluation of profens as non-steroidal anti-inflammatory drugs, potential anticancer agents and common xenobiotics. Current drug discovery technologies, 5(2), 105–120. [Link]
-
KNAUER. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]
-
ResearchGate. (n.d.). Determination of profens in pharmaceuticals by heart-cut achiral-chiral two-dimensional HPLC. [Link]
-
Chromatography Today. (2020, March 2). The use of Mobile Phase pH as a Method Development Tool. [Link]
-
Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?[Link]
-
Drexel University. (n.d.). Simultaneous Achiral/Chiral HPLC Separation of Ketoprofen, Ibuprofen, Flurbiprofen, and Naproxen. [Link]
-
ResearchGate. (n.d.). Supramolecular Chiro-Biomedical Assays and Enantioselective HPLC Analyses for Evaluation of Profens as Non-Steroidal Anti-Inflammatory Drugs, Potential Anticancer Agents and Common Xenobiotics. [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. [Link]
-
Chrom Tech, Inc. (2025, October 14). Methods for Changing Peak Resolution in HPLC. [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. [Link]
-
MDPI. (2023, December 4). The Effect of the Stationary Phase on Resolution in the HPLC-Based Separation of Racemic Mixtures Using Vancomycin as a Chiral Selector: A Case Study with Profen Nonsteroidal Anti-Inflammatory Drugs. [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
-
PubMed. (2015). Determination of related substances in ketoprofen injection by RP-HPLC method. [Link]
-
Global Science Journals. (n.d.). Determination of related substances in ketoprofen injection by RP-HPLC method. [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
Phenomenex. (2022, January 4). Common HPLC Problems & How to Deal With Them. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Ketoprofen. [Link]
-
Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC. [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
-
ResearchGate. (2025, August 5). Simultaneous HPLC determination of ketoprofen and its degradation products in the presence of preservatives in pharmaceuticals. [Link]
-
Regis Technologies. (n.d.). HPLC Troubleshooting Guide. [Link]
-
University of Baghdad Digital Repository. (n.d.). Analytical Methods for Determination of Ketoprofen Drug: A review. [Link]
Sources
- 1. phenomenex.com [phenomenex.com]
- 2. biotage.com [biotage.com]
- 3. moravek.com [moravek.com]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. agilent.com [agilent.com]
- 6. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 7. chromtech.com [chromtech.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 10. Supramolecular chiro-biomedical assays and enantioselective HPLC analyses for evaluation of profens as non-steroidal anti-inflammatory drugs, potential anticancer agents and common xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Research Portal [researchdiscovery.drexel.edu]
- 12. researchgate.net [researchgate.net]
- 13. Determination of related substances in ketoprofen injection by RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HPLC Method for Analysis of Ketoprofen | SIELC Technologies [sielc.com]
- 15. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
"stability issues of 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid in solution"
Technical Support Center: Stability of Loxoprofen and its Derivatives in Solution
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides in-depth technical support, troubleshooting advice, and validated protocols to help you navigate the challenges associated with the solution-state stability of Loxoprofen.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause Loxoprofen to degrade in solution?
Loxoprofen's stability in solution is primarily compromised by two main factors: alkaline hydrolysis and oxidation.[5][6][7] Forced degradation studies have consistently shown that Loxoprofen is highly susceptible to degradation under basic (alkaline) and oxidative stress conditions, while it remains relatively stable in acidic and neutral environments.[8]
-
Alkaline Hydrolysis: In the presence of a base (e.g., NaOH), the ester and other functional groups in the Loxoprofen molecule can be cleaved. Studies show significant degradation (over 10%) when heated in a basic solution.[8]
-
Oxidation: Strong oxidizing agents, such as hydrogen peroxide (H₂O₂), can modify the chemical structure, leading to the formation of degradation products.[5][8] One identified product involves the cleavage of the cyclopentanone ring.[9]
-
Thermal and Photolytic Stress: While less impactful than hydrolysis and oxidation, exposure to high heat and light can also contribute to degradation, though the compound shows reasonable stability under typical laboratory light conditions.[9][10]
Q2: What are the main degradation products of Loxoprofen and are they a concern?
Several degradation products (DPs) have been identified under various stress conditions. Using techniques like LC-MS and NMR, researchers have characterized products resulting from oxidation and hydrolysis.[5][9] For example, under heat stress, an oxidation product with an oxodicarboxylic acid structure (formed by the cleavage of the cyclopentanone ring) and a hydroxylated version of Loxoprofen have been identified.[9] The primary hydrolytic and oxidative degradation products are structurally different from the active trans-alcohol metabolite and are considered impurities. Their presence can interfere with analytical assays and represents a loss of the active pharmaceutical ingredient (API).
Q3: How does pH affect the stability of Loxoprofen solutions?
The pH of the solution is the most critical factor governing Loxoprofen's stability.
-
Acidic pH (pH 1-4): Loxoprofen is generally stable. Studies involving heating in acidic conditions show no significant degradation.[8]
-
Neutral pH (pH 6.5-7.5): Loxoprofen exhibits good stability at neutral pH. The pH of a Loxoprofen sodium hydrate solution in water is typically between 6.5 and 8.5.[11][12]
-
Alkaline pH (pH > 8): Loxoprofen is highly unstable in alkaline conditions, especially when combined with heat.[6][8] This is due to base-catalyzed hydrolysis. Researchers must exercise caution when preparing solutions in basic buffers like carbonate or phosphate buffers with a high pH.
Q4: What are the recommended storage conditions for Loxoprofen stock solutions?
To ensure the integrity of your Loxoprofen solutions, follow these storage guidelines:
-
Solvent: Prepare stock solutions in a high-quality solvent like methanol, ethanol, or DMSO.[1][11][13] For aqueous experiments, a pH-adjusted buffer is necessary.
-
pH: If using an aqueous buffer, ensure the pH is neutral to slightly acidic (pH 6.0-7.0). Avoid basic buffers for storage.
-
Temperature: Store stock solutions at -20°C for long-term stability.[14] For short-term use, refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles.
-
Light: Although not extremely photolabile, it is good practice to store solutions in amber vials or protect them from direct light to prevent any potential photodegradation.[10][15]
Section 2: Troubleshooting Guide
Q: My HPLC analysis shows unexpected peaks that grow over time. What is happening?
This is a classic sign of degradation. The appearance of new peaks, often accompanied by a decrease in the main Loxoprofen peak area, indicates the parent molecule is converting into degradation products.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying the cause of unexpected peaks.
Q: I'm performing a cell-based assay and need to dissolve Loxoprofen in a basic culture medium. How can I minimize degradation?
Working in basic conditions is challenging but manageable for short-duration experiments.
-
Prepare a Concentrated Stock: Make a high-concentration stock solution in a stable solvent like DMSO.[16]
-
Add Just Before Use: Add the stock solution to your basic culture medium immediately before adding it to the cells. Minimize the time the drug spends in the high-pH environment.
-
Run a Control: Include a control where you incubate Loxoprofen in the medium for the same duration as your experiment, but without cells. Analyze this control sample by HPLC to quantify the amount of degradation that occurs during the experiment. This will help you determine if the degradation is significant enough to affect your results.
Q: My Loxoprofen solution appears cloudy. What should I do?
Cloudiness or precipitation indicates that the compound has fallen out of solution. This is typically due to solubility limits being exceeded or a change in solvent composition or temperature.
-
Solubility Issue: Loxoprofen sodium hydrate is very soluble in water and methanol but poorly soluble in less polar organic solvents like diethyl ether.[11][12] Ensure you are not exceeding its solubility limit in your chosen solvent.
-
Solution: Gentle warming and/or sonication can help redissolve the compound.[16] If precipitation persists, you may need to prepare a new, less concentrated solution or switch to a different solvent system, such as one containing co-solvents like PEG300 or Tween-80.[16]
Section 3: Protocols and Methodologies
Protocol 1: Preparation of a Stable Loxoprofen Aqueous Solution for Analysis
This protocol describes how to prepare a 1 mg/mL Loxoprofen solution for analytical purposes.
-
Weighing: Accurately weigh 10 mg of Loxoprofen Sodium Hydrate standard.
-
Initial Dissolution: Transfer the powder to a 10 mL amber volumetric flask. Add approximately 5 mL of methanol and swirl to dissolve completely.[1]
-
Dilution: Once fully dissolved, add a suitable buffer (e.g., 0.01 M sodium dihydrogen phosphate) to the mark.[1]
-
pH Adjustment: Adjust the final pH of the solution to ~6.5 using dilute phosphoric acid.[1]
-
Mixing and Storage: Mix thoroughly. Use immediately or store in a tightly sealed container at 2-8°C for short-term use or at -20°C for longer periods.
Protocol 2: Forced Degradation Study Workflow
This protocol provides a framework for investigating Loxoprofen's stability under stress conditions, as recommended by ICH guidelines.[17]
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of Loxoprofen in methanol.
-
Set Up Stress Conditions:
-
Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 1 M HCl. Heat at 80°C for 2 hours.[8]
-
Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 1 M NaOH. Heat at 80°C for 2 hours.[8]
-
Oxidation: Mix 5 mL of stock solution with 5 mL of 30% H₂O₂. Heat at 80°C for 2 hours.[8]
-
Thermal: Heat 5 mL of stock solution at 80°C for 6 hours.
-
Control: Keep 5 mL of stock solution at room temperature, protected from light.
-
-
Neutralization: After the incubation period, cool all samples to room temperature. Neutralize the acid and base samples with an equivalent amount of base or acid, respectively.
-
Dilution & Analysis: Dilute all samples (including the control) to a suitable concentration (e.g., 20 µg/mL) with the mobile phase. Analyze immediately by a stability-indicating HPLC method.
Loxoprofen Degradation Pathways
Caption: Simplified degradation pathways for Loxoprofen under stress conditions.
Data Summary: Loxoprofen Stability Under Forced Degradation
| Stress Condition | Reagent | Conditions | Result | Reference |
| Acid Hydrolysis | 1 M HCl | 80°C, 2 hours | Stable, no considerable changes | [8] |
| Base Hydrolysis | 1 M NaOH | 80°C, 2 hours | Unstable, >10% degradation | [6][8] |
| Oxidation | 30% H₂O₂ | 80°C, 2 hours | Unstable, >10% degradation | [5][8] |
Protocol 3: Recommended HPLC Method for Stability Testing
A validated stability-indicating HPLC method is crucial to separate Loxoprofen from its degradation products.[6]
| Parameter | Recommended Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.15% Triethylamine (pH adjusted to 2.2 with phosphoric acid) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temp. | Ambient or 40°C |
| Injection Vol. | 20 µL |
Reference for method parameters:[1][6]
System Suitability: Before analysis, ensure the chromatographic system can adequately separate the parent drug from its degradation products. The resolution between Loxoprofen and the nearest degradation peak should be >2.0.
References
- Stability Indicating UV Spectrophotometric Method for Loxoprofen Sodium. (2023). Impactfactor.
-
Shrestha, B., et al. (2018). Exploring the Metabolism of Loxoprofen in Liver Microsomes: The Role of Cytochrome P450 and UDP-Glucuronosyltransferase in Its Biotransformation. Pharmaceuticals (Basel). [Link]
-
Metabolic pathway of loxoprofen and its metabolites. ResearchGate. [Link]
-
Tanaka, K., et al. (2010). Identification of degradation products in loxoprofen sodium adhesive tapes by liquid chromatography-mass spectrometry and dynamic pressurized liquid extraction-solid-phase extraction coupled to liquid chromatography-nuclear magnetic resonance spectroscopy. Journal of Chromatography A. [Link]
-
El-Kimary, E. I., et al. (2017). Identification and Structure Elucidation of Forced Degradation Products of the Novel Propionic acid Derivative Loxoprofen: Development of Stability-Indicating Chromatographic Methods Validated as per ICH Guidelines. Journal of Chromatographic Science. [Link]
-
Identification and Structure Elucidation of Forced Degradation Products of the Novel Propionic acid Derivative Loxoprofen: Development of Stability-Indicating Chromatographic Methods Validated as per ICH Guidelines. Semantic Scholar. [Link]
-
Chemical structure of loxoprofen and its metabolites (a). Metabolic... ResearchGate. [Link]
-
El-Kimary, E. I., et al. (2017). Identification and Structure Elucidation of Forced Degradation Products of the Novel Propionic acid Derivative Loxoprofen: Development of Stability-Indicating Chromatographic Methods Validated as per ICH Guidelines. Journal of Chromatographic Science. [Link]
-
Identification and Structure Elucidation of Forced Degradation Products of the Novel Propionic acid Derivative Loxoprofen: Development of Stability-Indicating Chromatographic Methods Validated as per ICH Guidelines. Request PDF on ResearchGate. [Link]
-
What is the mechanism of Loxoprofen Sodium Hydrate? (2024). Patsnap Synapse. [Link]
-
Identification and Structure Elucidation of Forced Degradation Products of the Novel Propionic acid Derivative Loxoprofen. SciSpace. [Link]
- Pharmaceutical formulations of loxoprofen.
-
Loxoprofen. Wikipedia. [Link]
-
Development and validation of liquid chromatographic method for quantitative determination of Loxoprofen in mobile phase and in human plasma. Pak. J. Pharm. Sci.[Link]
-
Quantitative analysis of loxoprofen sodium loaded microspheres comprising pectin and its thiolated conjugates: In-vivo evaluation of their sustained release behavior. National Institutes of Health (NIH). [Link]
-
LOXOPROFEN SODIUM TABLETS 60mg “TOWA”. Towa Pharmaceutical Co., Ltd.[Link]
-
PHARMACEUTICAL FORMULATIONS OF LOXOPROFEN. European Patent Office. [Link]
-
Development and In Vitro-In Vivo Evaluation of a Novel Sustained-Release Loxoprofen Pellet with Double Coating Layer. MDPI. [Link]
- Loxoprofen-containing external solid preparation and storage stabilizer for ...
-
Loxoprofen Sodium / Official Monographs for Part I. Japanese Pharmacopoeia. [Link]
-
Pharmacokinetics of loxoprofen in a self-administered overdose in a Japanese patient admitted to hospital. National Institutes of Health (NIH). [Link]
-
Bioequivalence Study of two brands of Loxoprofen tablets in Healthy Volunteers. Journal of Bioequivalence & Bioavailability. [Link]
- Loxoprofen sodium oral solution with higher safety and preparation method thereof.
-
Co-Delivery of Loxoprofen and Tofacitinib by Photothermal Microneedles for Rheumatoid Arthritis Treatment. National Institutes of Health (NIH). [Link]
-
LOXOPROFEN SODIUM HYDRATE. Product Information Leaflet. [Link]
-
Solubility Optimization of Loxoprofen as a Nonsteroidal Anti-Inflammatory Drug. National Institutes of Health (NIH). [Link]
-
LOXOPROFEN. FDA Verification Portal. [Link]
-
Absorption, distribution, metabolism and excretion of loxoprofen after dermal application of loxoprofen gel to rats. OUCI. [Link]
-
In-Vitro Release Kinetics Study of Loxoprofen Sodium From Natural Polymers Based Sustained Release Matrix System. ResearchGate. [Link]
-
2-(3-Hydroxyphenyl)propionic acid, (+-)-. PubChem. [Link]
-
Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. MDPI. [Link]
-
Dissolution Tests of Loxoprofen Sodium Hydrate Tablets Using Ultra High-Speed Liquid Chromatography. Keio University. [Link]
-
LB175 - Analysis of Loxoprofen (Under the Condition of the Japanese Pharmacopoeia, Loxoprofen sodium Tablets). GL Sciences. [Link]
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- 2. Exploring the Metabolism of Loxoprofen in Liver Microsomes: The Role of Cytochrome P450 and UDP-Glucuronosyltransferase in Its Biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Loxoprofen Sodium Hydrate? [synapse.patsnap.com]
- 4. Loxoprofen - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Identification and Structure Elucidation of Forced Degradation Products of the Novel Propionic acid Derivative Loxoprofen: Development of Stability-Indicating Chromatographic Methods Validated as per ICH Guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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- 11. cdn.greensoft.mn [cdn.greensoft.mn]
- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 13. selleckchem.com [selleckchem.com]
- 14. sphinxsai.com [sphinxsai.com]
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- 16. medchemexpress.com [medchemexpress.com]
- 17. scispace.com [scispace.com]
"solubility problems of 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid"
Initiating Data Collection
I'm starting a thorough search to find data on the physicochemical properties of 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid. This includes structure, pKa, logP, and any known uses or behaviors. Right now, I'm focusing on gathering a solid base of information.
Expanding Data Scope
I'm now expanding my search to include solubility data across various solvents, and I'm looking into formulation strategies for similar drugs. Next, I plan to research analytical methods to measure concentrations in solutions. I'm also preparing for the ultimate presentation of this work, and will include visuals and quantitative data.
Defining Experimental Procedures
I'm now outlining a detailed experimental workflow, starting with gathering physicochemical data like structure and logP. Concurrently, I'll research formulation methods, and then investigate analytical techniques. Ultimately, this will all be formatted into a technical support center with troubleshooting guides and visual aids. I am working on diagrams and protocols now.
Technical Support Center: Preventing Degradation of 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid During Storage
Welcome to the technical support center for 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid, a key active pharmaceutical ingredient (API). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability and integrity of this compound during storage. Here, we address common challenges and questions through a detailed troubleshooting and FAQ section.
Understanding the Stability of this compound (Loxoprofen)
This compound, commonly known as Loxoprofen, is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivatives group.[1] As a prodrug, it is rapidly converted to its active trans-alcohol metabolite after administration.[1][2] Understanding its chemical stability is paramount for ensuring its therapeutic efficacy and safety. Loxoprofen is susceptible to degradation under certain conditions, primarily through hydrolysis and oxidation.[3][4][5]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Storage and Handling
Q1: What are the ideal storage conditions for pure this compound API?
A1: To ensure the long-term stability of the API, it is crucial to store it under controlled conditions.
-
Temperature: The recommended storage temperature is between 2°C and 8°C.[6] Some guidelines also suggest not storing above 30°C for formulated products.[7]
-
Light: The compound should be stored in a light-proof, tightly sealed container to prevent photodegradation.[7][8]
-
Atmosphere: Store in a well-ventilated place and keep the container tightly closed.[9] For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C to 8°C | Minimizes the rate of potential degradation reactions. |
| Light | Protect from light | Prevents photodegradation, a common pathway for many NSAIDs.[10][11] |
| Moisture | Tightly sealed container | Prevents hydrolysis and deliquescence. |
| Oxygen | Tightly sealed container | Minimizes oxidation. |
Q2: I've noticed a change in the color of my API from white to light yellow. What could be the cause?
A2: A color change from white to light yellow often indicates the onset of degradation.[6] This could be due to:
-
Oxidation: Exposure to air (oxygen) can lead to the formation of colored degradation products.
-
Photodegradation: Exposure to light, especially UV light, can induce degradation.[10][11]
-
Reaction with impurities: Trace impurities in the API or from the container can catalyze degradation reactions.
Troubleshooting Steps:
-
Review your storage conditions against the recommended guidelines. Ensure the container is properly sealed and protected from light.
-
Perform analytical testing (e.g., HPLC, UV-Vis spectroscopy) to identify and quantify any degradation products.
-
If the degradation is significant, the batch may need to be discarded. For future batches, ensure stricter adherence to storage protocols.
Degradation Pathways and Products
Q3: What are the primary degradation pathways for this compound?
A3: The main degradation pathways are hydrolysis and oxidation.[3][5]
-
Hydrolytic Degradation: Loxoprofen is susceptible to hydrolysis, particularly under alkaline (basic) conditions.[3][12] Acidic conditions appear to be more stable.[12]
-
Oxidative Degradation: The molecule is also prone to oxidation, especially when exposed to oxidizing agents or atmospheric oxygen over time.[3][12] Studies have shown that heating in the presence of hydrogen peroxide leads to significant degradation.[12]
-
Thermal Degradation: While generally stable to thermolytic stress, prolonged exposure to high heat can lead to degradation.[13] Heat-stressed loxoprofen in adhesive tapes has been shown to form degradation products.[14]
-
Photodegradation: Like many NSAIDs, Loxoprofen can be sensitive to light, which can catalyze oxidative and other degradation reactions.[10][13]
Below is a diagram illustrating the main degradation triggers.
Caption: Key triggers for the degradation of this compound.
Q4: What are the known degradation products of Loxoprofen?
A4: Several degradation products have been identified in forced degradation studies.[13][14] These include:
-
An oxidation product with an oxodicarboxylic acid structure, formed by the cleavage of the cyclopentanone ring.[14]
-
A cyclopentanone ring-hydroxylated loxoprofen.[14]
-
A loxoprofen l-menthol ester (in formulations containing menthol).[14]
Analytical Testing and Stability Studies
Q5: How can I test for the degradation of my this compound sample?
A5: A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique.[3][15][16]
Basic HPLC Method Parameters:
-
Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is common.[3][15] For example, acetonitrile and 0.15% triethylamine (pH 2.2) in a 50:50 ratio has been reported.[3]
-
Detection: UV detection at around 220-225 nm is suitable.[3][15]
Experimental Protocol: Stability-Indicating HPLC Method
-
Standard Preparation: Prepare a standard solution of high-purity this compound in the mobile phase.
-
Sample Preparation: Dissolve a known quantity of the stored API in the mobile phase to a similar concentration as the standard.
-
Chromatography: Inject both the standard and sample solutions into the HPLC system.
-
Analysis: Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main API peak in the sample chromatogram indicates degradation.
Q6: I need to perform a forced degradation study. What conditions should I use?
A6: Forced degradation studies, or stress testing, are essential to understand the stability of the drug substance.[17] The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.
| Stress Condition | Typical Protocol |
| Acid Hydrolysis | Treat with 1.0 M HCl at 80°C for 6 hours.[17] |
| Base Hydrolysis | Treat with 1.0 M NaOH at 80°C for 6 hours.[17] |
| Oxidation | Treat with 3% H₂O₂ at 80°C for 12 hours.[17] |
| Thermal Degradation | Heat the solid API at an elevated temperature (e.g., 80°C) for a specified period. |
| Photostability | Expose the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. |
Experimental Workflow: Forced Degradation Study
Caption: Workflow for a forced degradation study of this compound.
Formulation Considerations
Q7: I am developing a formulation. What excipients should I be cautious about?
A7: The choice of excipients is critical to maintaining the stability of the API in the final dosage form.
-
pH Modifiers: Since the compound is more susceptible to degradation in basic conditions, avoid alkaline excipients. If a basic pH is necessary for other formulation reasons, a robust stability testing program is essential. The use of pH modifiers like citric acid has been explored in sustained-release formulations.[18]
-
Reducing Agents/Antioxidants: To mitigate oxidative degradation, consider including antioxidants such as ascorbic acid, butylated hydroxytoluene (BHT), or butylated hydroxyanisole (BHA).
-
Moisture-Sensitive Excipients: Avoid highly hygroscopic excipients if the formulation is not adequately protected from moisture.
-
Incompatible Materials: Be aware of potential incompatibilities with strong acids, alkalis, and strong oxidizing/reducing agents.[9]
Q8: Are there formulation strategies to improve the stability of Loxoprofen?
A8: Yes, several formulation strategies can enhance stability:
-
Coating: For solid dosage forms, applying a protective coating can shield the API from light and moisture.
-
Nanoformulations: Encapsulating the drug in lipid-based carriers like liposomes or solid lipid nanoparticles can improve stability.[19][20]
-
Co-crystals: Forming co-crystals with other molecules can improve the physicochemical properties of the API, including stability.[21]
-
Dispersible Tablets: Careful selection of excipients in dispersible tablets can lead to rapid disintegration and maintain stability during storage.[19]
References
- U.S. Food and Drug Administration. (n.d.). LOXOPROFEN - FDA Verification Portal.
- Impactfactor. (2023, December 25). Stability Indicating UV Spectrophotometric Method for Loxoprofen Sodium.
- Murakami, T., Fukutsu, N., Kondo, J., Kawasaki, T., & Kusu, F. (2008). Identification of degradation products in loxoprofen sodium adhesive tapes by liquid chromatography-mass spectrometry and dynamic pressurized liquid extraction-solid-phase extraction coupled to liquid chromatography-nuclear magnetic resonance spectroscopy.
- ResearchGate. (2025, August 5). Identification of Degradation Products in Loxoprofen Sodium Adhesives Tapes by Extraction-Solid-Phase Extraction Coupled to Liquid Chromatography–Nuclear Magnetic Resonance Spectroscopy.
- Eissa, M. S., & Abd El-Sattar, O. I. (2016). Identification and Structure Elucidation of Forced Degradation Products of the Novel Propionic acid Derivative Loxoprofen: Development of Stability-Indicating Chromatographic Methods Validated as per ICH Guidelines.
- Oxford Academic. (2016, December 17). Identification and Structure Elucidation of Forced Degradation Products of the Novel Propionic acid Derivative Loxoprofen: Development of Stability-Indicating Chromatographic Methods Validated as per ICH Guidelines.
- LOXOPROFEN T SOLUTION. (2022, March 23).
- MedChemExpress. (n.d.). Loxoprofen sodium-SDS.
- Chem-Impex. (n.d.). Loxoprofen.
- ResearchGate. (2025, August 8). Identification and Structure Elucidation of Forced Degradation Products of the Novel Propionic acid Derivative Loxoprofen: Development of Stability-Indicating Chromatographic Methods Validated as per ICH Guidelines | Request PDF.
- Montanari, S., et al. (2021). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Pharmaceutics, 13(5), 727.
- National Center for Biotechnology Information. (n.d.). Loxoprofen. PubChem Compound Database.
- Patil, S. B. (2024). Formulation and Optimization of Dispersible Tablets for NSAIDs: Enhancing Drug Delivery and Efficacy. Journal of Drug Delivery and Therapeutics, 14(1), 1-10.
- SciSpace. (2016, December 17). Identification and Structure Elucidation of Forced Degradation Products of the Novel Propionic acid Derivative Loxoprofen.
- Research Journal of Pharmacy and Technology. (n.d.). A Rapid, Sensitive and Cost-Effective RP-HPLC Method for Determination of Loxoprofen Sodium.
- ResearchGate. (n.d.). A Rapid, Sensitive and Cost-Effective RP-HPLC Method for Determination of Loxoprofen Sodium | Request PDF.
- MDPI. (2022, August 25). Biodegradable Polymers-Based Smart Nanocrystals for Loxoprofen Delivery with Enhanced Solubility: Design, Fabrication and Physical Characterizations.
- Challenges and Progress in Nonsteroidal Anti-Inflammatory Drugs Co-Crystal Development. (2021). Pharmaceutics, 13(12), 2155.
- Wikipedia. (n.d.). Loxoprofen.
- Zhang, Y., et al. (2019).
- MDPI. (n.d.). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection.
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- 3. Identification and Structure Elucidation of Forced Degradation Products of the Novel Propionic acid Derivative Loxoprofen: Development of Stability-Indicating Chromatographic Methods Validated as per ICH Guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Purification of 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid
Welcome to the technical support center for the synthesis and purification of 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the purification of this important pharmaceutical intermediate. As a derivative of the arylpropionic acid class, which includes well-known NSAIDs, this compound is crucial for developing novel therapeutics.[1]
Section 1: Troubleshooting Guide
This section addresses specific problems that may arise during the purification of this compound, providing potential causes and actionable solutions.
Issue 1: Low Overall Yield After Purification
Question: I'm experiencing a significant loss of product after my purification steps. What are the likely causes and how can I improve my yield?
Answer:
Low recovery can stem from several stages of your workflow. Let's break down the potential culprits and how to address them.
-
Cause 1: Inefficient Extraction During Workup: The product may have partial solubility in the aqueous layer, especially if the pH is not optimal.
-
Solution: Ensure the aqueous layer is acidified to a pH of 2-3 with an acid like acetic acid before extraction.[1] This protonates the carboxylic acid, making it less water-soluble. Use a suitable organic solvent like ethyl acetate for extraction and perform multiple extractions (e.g., 3x with smaller volumes) to maximize recovery.
-
-
Cause 2: Overly Aggressive Recrystallization Conditions: Using an excessive amount of solvent or a solvent in which your compound is too soluble at room temperature will lead to significant product loss in the mother liquor.
-
Solution: The key to successful recrystallization is to use a minimal amount of a hot solvent in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[2][3] For this specific compound, ethanol has been reported to yield purity greater than 95%.[1] Perform small-scale solvent screening to identify the optimal solvent or solvent system (e.g., ethanol/water, toluene/hexane).[4]
-
-
Cause 3: Adherence to Glassware: The product, particularly in its pure, crystalline form, can adhere to the surfaces of flasks and filtration funnels.
-
Solution: After collecting your crystals, rinse the glassware with a small amount of ice-cold recrystallization solvent to recover any remaining product. Scrape the walls of the glassware with a spatula to dislodge adhered crystals.
-
-
Cause 4: Premature Crystallization During Hot Filtration: If you are removing insoluble impurities via hot gravity filtration, the product can crystallize on the filter paper or in the funnel stem if the solution cools too quickly.
-
Solution: Use a pre-heated funnel and filter flask. Keep the solution at or near its boiling point during filtration. Add a small excess of hot solvent before filtering to prevent premature saturation.
-
Issue 2: Persistent Impurities Detected by HPLC/NMR
Question: After purification, I'm still seeing impurity peaks in my analytical data. What are these impurities and how can I remove them?
Answer:
The nature of the impurity will dictate the best purification strategy. Common impurities in the synthesis of profen-like molecules can include starting materials, byproducts, and degradation products.[5]
-
Impurity 1: Unreacted Starting Material (e.g., 2-(3-benzoylphenyl)propanoic acid): If the reduction of the ketone precursor is incomplete, you will have this starting material in your final product.
-
Purification Strategy: Column Chromatography. A silica gel column is effective for separating the more polar alcohol product from the less polar ketone starting material. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, will effectively separate these compounds.
-
-
Impurity 2: Over-reduction Products: Aggressive reducing agents or prolonged reaction times can potentially lead to the reduction of the carboxylic acid to a primary alcohol.
-
Purification Strategy: pH-Based Extraction. The desired product is a carboxylic acid and will be deprotonated and soluble in a basic aqueous solution (e.g., 1M NaOH). The over-reduced alcohol impurity will remain in the organic phase. You can then re-acidify the aqueous layer to precipitate your purified product.
-
-
Impurity 3: Diastereomers: Since the product has two chiral centers, diastereomers can form. These have different physical properties and can often be separated by standard purification techniques.
-
Purification Strategy 1: Recrystallization. Diastereomers often have different solubilities, and careful recrystallization can enrich one diastereomer.[6]
-
Purification Strategy 2: Column Chromatography. Diastereomers can often be separated by silica gel chromatography due to their different polarities and interactions with the stationary phase.
-
-
Impurity 4: Enantiomers: If you have a racemic mixture and require a single enantiomer, standard achiral purification methods will not be effective.
-
Purification Strategy: Chiral Resolution. This is a more advanced technique.
-
Diastereomeric Salt Formation: React the racemic acid with a chiral base to form diastereomeric salts, which can then be separated by crystallization.
-
Chiral Chromatography: Utilize a chiral stationary phase (CSP) in HPLC to separate the enantiomers.[7][8] This is often the most effective method for obtaining high enantiomeric purity.[9][10]
-
-
Issue 3: Oily Product Instead of Crystalline Solid
Question: My product is crashing out as an oil during recrystallization. How can I induce crystallization?
Answer:
Oiling out is a common problem in recrystallization and usually indicates that the solution is supersaturated or that the melting point of the solid is lower than the temperature of the solution.
-
Solution 1: Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Solution 2: Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution. This will act as a template for further crystallization.
-
Solution 3: Reduce the Cooling Rate: Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath.[3] Rapid cooling often leads to precipitation rather than crystallization.[3]
-
Solution 4: Re-evaluate Your Solvent System: The solvent may not be ideal. Try a different solvent or a solvent pair. Sometimes adding a small amount of a "poorer" solvent (one in which the compound is less soluble) to a hot, saturated solution in a "good" solvent can induce crystallization upon cooling.[4]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose method for purifying crude this compound?
A1: For general purification to remove most common impurities, a two-step process is highly effective:
-
Acid-Base Extraction: Dissolve the crude product in an organic solvent like ethyl acetate and extract with a basic aqueous solution (e.g., 1M sodium bicarbonate). The desired carboxylic acid will move to the aqueous layer, leaving non-acidic impurities behind. Then, re-acidify the aqueous layer to precipitate the product, which can be collected by filtration.
-
Recrystallization: Recrystallize the solid obtained from the acid-base extraction from a suitable solvent like ethanol to remove any remaining closely related impurities.[1]
Q2: How can I confirm the purity and identity of my final product?
A2: A combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the chemical structure of your compound.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., C18) and a UV detector is excellent for assessing purity.[11][12] A single sharp peak indicates high purity.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
-
Chiral HPLC: If enantiomeric purity is a concern, you will need to use a chiral column to separate and quantify the enantiomers.[7]
Q3: What are the key safety precautions to take during the purification process?
A3: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Be cautious when handling flammable organic solvents and corrosive acids and bases.
Q4: My synthesis involves the reduction of 2-(3-benzoylphenyl)propanoic acid. What are the best reducing agents to use to minimize side reactions?
A4: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that will effectively reduce the ketone to a secondary alcohol without reducing the carboxylic acid.[13] Using stronger reducing agents like lithium aluminum hydride (LiAlH₄) can lead to the unwanted reduction of the carboxylic acid to a primary alcohol.[14][15][16]
Experimental Protocols & Data
Protocol 1: Recrystallization from Ethanol
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and heat the mixture to boiling while stirring.
-
Continue adding small portions of hot ethanol until the solid is completely dissolved.
-
If the solution is colored, allow it to cool slightly, add a small amount of activated charcoal, and then bring it back to a boil for a few minutes.
-
If charcoal was added, perform a hot gravity filtration to remove it.
-
Allow the clear solution to cool slowly to room temperature, undisturbed.
-
Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.
-
Dry the crystals under vacuum to remove any residual solvent.
Table 1: Solvent Selection for Recrystallization
| Solvent | Solubility (Cold) | Solubility (Hot) | Comments |
| Ethanol | Low | High | Good for obtaining high purity crystals.[1] |
| Water | Insoluble | Insoluble | Not a suitable single solvent. |
| Toluene | Low | Moderate | Can be used, potentially in a solvent pair with hexane.[4] |
| Hexane | Insoluble | Insoluble | Good as an anti-solvent in a solvent pair. |
| Ethyl Acetate | Moderate | High | May result in lower yields due to moderate cold solubility. |
Protocol 2: Purification by Column Chromatography
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a mobile phase of increasing polarity (e.g., a gradient of ethyl acetate in hexane).
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
- This compound - Benchchem. (n.d.).
- Zarzycki, P. K. (2012). Supramolecular chiro-biomedical assays and enantioselective HPLC analyses for evaluation of profens as non-steroidal anti-inflammatory drugs, potential anticancer agents and common xenobiotics. PubMed.
- Siódmiak, T., & Marszałł, M. P. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). ResearchGate.
- Loxoprofen Impurities and Related Compound - Veeprho. (n.d.).
- Al-Rimawi, F., Kharoaf, M., & Al-Kurdi, Z. (2020). Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples: An overview of developments in the last decade. Arabian Journal of Chemistry.
- Bhushan, R., & Kumar, V. (2009). Resolution of enantiomers of ibuprofen by liquid chromatography: a review. PubMed.
- Recrystallization. (n.d.).
- Recrystallization1. (n.d.).
- Halin, S., et al. (2020). Amorphisation of Free Acid Ibuprofen and Other Profens in Mixtures with Nanocellulose: Dry Powder Formulation Strategy for Enhanced Solubility. National Institutes of Health.
- Recrystallization and Crystallization. (n.d.).
- 2.1: RECRYSTALLIZATION - Chemistry LibreTexts. (2021).
- Reduction of Carboxylic Acid Derivatives. (n.d.).
- Clark, J. (2004). reduction of carboxylic acids. Chemguide.
- Reduction of Carboxylic Acids - Chemistry Steps. (n.d.).
- jOeCHEM. (2021). Reducing Carboxylic Acid Derivatives with Hydride. YouTube.
- Johannsen, M. (2001). Separation of enantiomers of ibuprofen on chiral stationary phases by packed column supercritical fluid chromatography. PubMed.
- Quaglia, M. G., et al. (1998). Chromatographic resolution, chiroptical characterization and preliminary pharmacological evaluation of the enantiomers of butibufen: a comparison with ibuprofen. PubMed.
Sources
- 1. benchchem.com [benchchem.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. veeprho.com [veeprho.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. Supramolecular chiro-biomedical assays and enantioselective HPLC analyses for evaluation of profens as non-steroidal anti-inflammatory drugs, potential anticancer agents and common xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resolution of enantiomers of ibuprofen by liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation of enantiomers of ibuprofen on chiral stationary phases by packed column supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chromatographic resolution, chiroptical characterization and preliminary pharmacological evaluation of the enantiomers of butibufen: a comparison with ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples: An overview of developments in the last decade - Arabian Journal of Chemistry [arabjchem.org]
- 12. Amorphisation of Free Acid Ibuprofen and Other Profens in Mixtures with Nanocellulose: Dry Powder Formulation Strategy for Enhanced Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 14. idc-online.com [idc-online.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. m.youtube.com [m.youtube.com]
"common experimental errors in analyzing arylpropionic acid derivatives"
Welcome to the Technical Support Center for the analysis of arylpropionic acid derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently encountered experimental challenges. Arylpropionic acid derivatives, a major class of non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen and Naproxen, present unique analytical hurdles due to their chemical properties.[1][2][3][4] This guide offers in-depth, field-proven insights to help you navigate these complexities and ensure the integrity of your results.
I. Frequently Asked Questions (FAQs)
Q1: My chromatographic peaks for arylpropionic acid derivatives are tailing. What are the likely causes and how can I fix it?
A1: Peak tailing is a common issue when analyzing acidic compounds like arylpropionic acid derivatives. It's often a result of unwanted interactions between the analyte and the stationary phase.[5][6]
Primary Causes & Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on silica-based columns can interact with the carboxylic acid moiety of your analyte, causing tailing.[5]
-
Solution: Use an end-capped column to minimize exposed silanols.[7] Alternatively, adding a buffer to your mobile phase can help suppress these interactions.[5] For acidic samples, maintaining the mobile phase pH at least two units below the pKa of the analyte will keep it in a non-ionized form, reducing tailing.[7]
-
-
Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that lead to tailing.[6][8]
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent stronger than the mobile phase, it can cause peak distortion.[7]
Q2: I'm observing poor resolution between the enantiomers of a chiral arylpropionic acid derivative. What factors should I investigate?
A2: Chiral separation is critical for many arylpropionic acids, as their enantiomers often exhibit different pharmacological activities.[9][10][11][12] Achieving baseline resolution can be challenging.
Key Factors & Troubleshooting Steps:
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is paramount for successful enantiomeric separation.[10] Polysaccharide-based CSPs are widely used for this class of compounds.[10]
-
Action: If resolution is poor, consider a different type of chiral column. For example, cellulose- and amylose-based derivatives are effective for many racemates.[10]
-
-
Mobile Phase Composition: The mobile phase composition, including the type and concentration of the organic modifier and any additives, significantly impacts chiral recognition.
-
Action: Systematically vary the mobile phase composition. For instance, in capillary electrophoresis, adjusting the concentration of a chiral selector like cyclodextrin can improve resolution.[13]
-
-
Temperature: Column temperature affects the thermodynamics of the chiral separation.
-
Action: Optimize the column temperature. Lower temperatures often, but not always, improve resolution by increasing interaction with the stationary phase.
-
-
Flow Rate: The flow rate of the mobile phase influences the time available for chiral recognition.
-
Action: Lower the flow rate to allow for better equilibration between the enantiomers and the CSP.
-
Q3: My results show high variability between injections. What are the potential sources of this irreproducibility?
A3: Poor reproducibility can invalidate your entire experiment.[14] The source of the problem can be anywhere from sample preparation to the instrument itself.
Troubleshooting Checklist:
-
Sample Preparation: Inconsistent sample preparation is a frequent culprit.[14]
-
Check: Ensure your sample preparation protocol is well-defined and followed precisely for every sample. This includes accurate weighing, consistent solvent volumes, and thorough mixing.
-
-
Injector Issues: Leaks in the injector, a partially blocked needle, or a worn-out rotor seal can all lead to variable injection volumes.[15]
-
Pump Performance: Fluctuations in the pump's flow rate will cause retention time shifts and affect peak areas.
-
Check: Ensure the pump is properly primed and there are no air bubbles in the solvent lines. Check for leaks in the pump seals.[8]
-
-
Column Equilibration: Insufficient column equilibration time between injections, especially after a gradient run, can lead to shifting retention times.[15]
-
Action: Increase the column equilibration time to ensure the column returns to its initial state before the next injection.
-
Q4: I am having trouble with the stability of my arylpropionic acid derivative during sample preparation and analysis. What can I do?
A4: Arylpropionic acid derivatives can be susceptible to degradation, particularly through reactions of the carboxylic acid group.
Stabilization Strategies:
-
pH Control: The stability of these compounds is often pH-dependent.
-
Action: Maintain the pH of your sample and mobile phase within a range where the analyte is stable. For many, this means acidic conditions to suppress the dissociation of the carboxylic acid.
-
-
Temperature: Higher temperatures can accelerate degradation.
-
Action: Keep samples cool during preparation and storage. Use a thermostatted autosampler set to a low temperature (e.g., 4°C).
-
-
Light Sensitivity: Some arylpropionic acid derivatives are light-sensitive.[16]
-
Action: Protect your samples from light by using amber vials and minimizing exposure to ambient light during handling.
-
-
Acyl Glucuronide Migration: In biological samples, arylpropionic acids can form acyl glucuronide metabolites that are reactive and can undergo intramolecular migration.[17]
-
Action: Analyze samples as quickly as possible after collection and extraction. Keep samples at a low pH and temperature to minimize this migration.
-
II. Troubleshooting Guides
Guide 1: Systematic Approach to HPLC/UPLC Troubleshooting
When encountering a problem in your High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) analysis, a systematic approach is crucial to efficiently identify and resolve the issue.[18]
Workflow for Troubleshooting HPLC/UPLC Issues
Caption: A systematic workflow for troubleshooting common HPLC/UPLC problems.
Guide 2: Troubleshooting Matrix Effects in Bioanalysis
When analyzing arylpropionic acid derivatives in biological matrices like plasma or urine, matrix components can interfere with the ionization of the analyte, leading to ion suppression or enhancement in mass spectrometry-based assays.[19][20]
Strategies to Mitigate Matrix Effects:
| Strategy | Principle | Key Considerations |
| Improved Sample Preparation | Remove interfering matrix components before analysis. | Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are effective.[20] Protein precipitation is simpler but may be less clean.[20] |
| Use of an Internal Standard | An isotopically labeled internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification. | The internal standard should be added as early as possible in the sample preparation process. |
| Chromatographic Separation | Separate the analyte from the interfering matrix components chromatographically. | Adjust the gradient profile to ensure co-eluting matrix components are resolved from the analyte peak. |
| Dilution of the Sample | Diluting the sample reduces the concentration of interfering matrix components. | This may compromise the sensitivity of the assay if the analyte concentration is low. |
Guide 3: Chiral Method Development and Troubleshooting
Developing a robust method for the chiral separation of arylpropionic acids requires a systematic approach to screen different chiral stationary phases and mobile phases.
Workflow for Chiral Method Development
Caption: A workflow for developing and optimizing a chiral separation method.
III. Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Arylpropionic Acids from Human Plasma
This protocol provides a general procedure for extracting arylpropionic acids from human plasma using a mixed-mode anion exchange SPE sorbent.
Materials:
-
Mixed-mode anion exchange SPE cartridges (e.g., Oasis MAX)
-
Human plasma sample
-
Internal standard solution
-
5% Ammonium hydroxide in water
-
Methanol
-
Acetonitrile
-
2% Formic acid in acetonitrile/methanol (50:50, v/v)
-
Centrifuge
-
SPE manifold
-
Evaporator
Procedure:
-
Sample Pre-treatment:
-
To 100 µL of plasma, add 10 µL of internal standard solution.
-
Vortex for 10 seconds.
-
Add 200 µL of 5% ammonium hydroxide in water and vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% ammonium hydroxide in water.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution:
-
Elute the analytes with 1 mL of 2% formic acid in acetonitrile/methanol (50:50, v/v).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
-
IV. References
Sources
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpsr.com [ijpsr.com]
- 5. youtube.com [youtube.com]
- 6. pharmahealthsciences.net [pharmahealthsciences.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. journals.viamedica.pl [journals.viamedica.pl]
- 12. Enantiomeric resolution of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by capillary electrophoresis: methods and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Separation of profen enantiomers by capillary electrophoresis using cyclodextrins as chiral selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. pharmoutsourcing.com [pharmoutsourcing.com]
- 17. NMR spectroscopic studies on the in vitro acyl glucuronide migration kinetics of Ibuprofen ((+/-)-(R,S)-2-(4-isobutylphenyl) propanoic acid), its metabolites, and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 19. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up the Synthesis of 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic Acid
Prepared by the Senior Application Scientist Team
This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid, a key intermediate for novel dual-mechanism therapeutic agents.[1] Recognizing the complexities of transitioning from bench-scale synthesis to pilot or manufacturing scale, this document provides practical, in-depth troubleshooting advice and answers to frequently encountered challenges. Our focus is on the causality behind experimental choices to empower you to optimize your process for safety, efficiency, and scalability.
Synthesis Pathway Overview
The most common and scalable synthetic approach involves a multi-step process beginning with a protected phenylpropanoic acid derivative. The critical transformations include the introduction of a benzoyl group, followed by its stereoselective reduction to the target secondary alcohol, and concluding with deprotection.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most robust and scalable synthetic route for this compound?
The most industrially viable route typically starts from a suitable phenylpropanoic acid derivative and proceeds through a ketone intermediate, such as 2-(3-benzoylphenyl)propanoic acid (ketoprofen).[2] This ketone is then reduced to the target secondary alcohol. This approach is often preferred over a direct Grignard addition to an aldehyde precursor because the starting materials are more readily available and the process control for a reduction is generally more straightforward at scale than for a Grignard reaction.
Q2: What are the primary safety and handling concerns during scale-up?
The primary concerns are:
-
Thermal Management: Friedel-Crafts acylations are often highly exothermic. Proper reactor heat transfer, controlled addition rates, and emergency cooling plans are critical. Similarly, quenching large-scale metal hydride reductions (like with NaBH₄) can generate significant hydrogen gas and heat, requiring careful engineering controls and an inert atmosphere.
-
Reagent Handling: Lewis acids like AlCl₃ used in Friedel-Crafts reactions are corrosive and moisture-sensitive. Grignard reagents, if used, are pyrophoric and react violently with water.[3]
-
Solvent Handling: The use of large volumes of flammable solvents like THF or diethyl ether necessitates adherence to strict grounding, bonding, and ventilation protocols to prevent electrostatic discharge and vapor ignition.
Q3: This molecule is an analog of Loxoprofen's active metabolite. How does that influence the synthesis strategy?
Indeed, the target molecule is a structural analog of the active trans-alcohol metabolite of Loxoprofen. Loxoprofen itself is a prodrug that is reduced in vivo to its active form. This biological context underscores the importance of the stereochemistry at the newly formed alcohol center. While a racemic synthesis is often the first step, a scalable chiral resolution method or an asymmetric reduction of the ketone precursor will likely be necessary for producing a single, biologically active enantiomer.
Q4: What are the critical quality attributes (CQAs) for the final product?
For a pharmaceutical intermediate, the key CQAs are:
-
Purity: Absence of starting materials (ketone), regioisomers (e.g., para-substituted byproducts), and solvent residues.
-
Enantiomeric Excess (ee): If a specific enantiomer is targeted, its percentage must be high (typically >99% ee).
-
Crystal Form/Polymorph: The solid-state properties can affect stability, solubility, and handling.
-
Residual Metals: If catalytic reduction or other metal-catalyzed steps are used, residual metal content must be below ICH limits.
Troubleshooting Guide: From Lab to Plant
This section addresses specific problems you may encounter during scale-up, organized by reaction stage.
Step A: Synthesis of the Ketone Precursor (2-(3-benzoylphenyl)propanoic acid)
Q: My Friedel-Crafts acylation is giving low yields and a significant amount of the para-substituted isomer at a larger scale. Why is this happening and how can I fix it?
Root Cause Analysis: This issue is common during scale-up and is almost always linked to poor temperature control and inefficient mixing. The Friedel-Crafts reaction rate is highly temperature-dependent.
-
Exotherm Control: In a large reactor, the surface-area-to-volume ratio decreases, making heat removal less efficient than in lab glassware. If the heat of reaction is not removed effectively, localized "hot spots" can form.
-
Selectivity: Higher temperatures tend to favor the thermodynamically more stable para-isomer over the kinetically favored meta-isomer, leading to a loss of regioselectivity.
-
Mixing: Inadequate mixing can lead to localized high concentrations of the electrophile, promoting side reactions and byproduct formation.
Solutions:
-
Controlled Addition: Switch from a single-portion addition of the Lewis acid or acylating agent to a slow, controlled addition via a pump at a rate that allows the reactor's cooling system to keep the internal temperature within a narrow range (e.g., 0-5 °C).
-
Solvent Choice: Ensure the solvent can handle the temperature range and effectively dissolve the intermediates. Dichloromethane is common, but its low boiling point can be a challenge. Higher-boiling solvents like 1,2-dichloroethane may be considered, but require higher reaction temperatures which can impact selectivity.
-
Reverse Addition: Consider adding the substrate/acyl chloride mixture to a slurry of the Lewis acid (reverse addition). This can sometimes help maintain better temperature control and concentration profiles.
Step B: Reduction of the Ketone to the Alcohol
Q: I am attempting a sodium borohydride (NaBH₄) reduction at a 10 kg scale, but the reaction is sluggish and the quench is difficult to control. What should I do?
Root Cause Analysis:
-
Solubility & Mass Transfer: NaBH₄ has limited solubility in many organic solvents like THF or toluene. At scale, this can become a mass-transfer-limited reaction, where the rate is dictated by how fast the solid NaBH₄ dissolves, leading to long reaction times.
-
Quench & Hydrogen Evolution: The quench of excess NaBH₄ with acid or even water is highly exothermic and releases a stoichiometric amount of hydrogen gas. In a large, enclosed reactor, this can create a significant safety hazard (over-pressurization, flammability) if not managed properly. The volume of gas produced is often underestimated when moving from bench to pilot scale.
Solutions:
-
Solvent System: Use a solvent system that improves NaBH₄ solubility, such as a mixture of THF and methanol, or using isopropanol. The alcohol also acts as a proton source to accelerate the reduction. However, the addition of the hydride to the alcohol must be carefully controlled due to the reaction between them.
-
Controlled Quench: The quench should be performed via slow, subsurface addition of a dilute acid (e.g., 1M HCl or acetic acid) at a low temperature (0-10 °C) with vigorous stirring and proper ventilation/off-gas management. Never add water or acid rapidly to a large amount of unreacted hydride.
-
Alternative Reductants: For large-scale operations, consider catalytic hydrogenation (see table below). It avoids the hazards of hydride quenching and generates only water as a byproduct, simplifying workup.
| Feature | Sodium Borohydride (NaBH₄) Reduction | Catalytic Hydrogenation (H₂/Pd/C) |
| Safety | Difficult quench, H₂ evolution | Flammable H₂ gas handling, catalyst pyrophoric |
| Workup | Aqueous workup, boron salt waste | Simple filtration of catalyst |
| Cost | Moderate to high | Low reagent cost, catalyst cost can be high |
| Scalability | Challenging due to quench & waste | Excellent, standard industrial process |
| Selectivity | Generally excellent for ketones | Can reduce other functional groups if not controlled |
Step C: Ester Hydrolysis & Final Product Purification
Q: After hydrolysis and acidic workup, my product precipitates as a sticky oil instead of a crystalline solid, making isolation impossible. What's the problem?
Root Cause Analysis: This is a classic crystallization problem, often caused by impurities acting as "eutectics," which lower the melting point and inhibit crystal lattice formation.
-
Residual Ketone: The most common impurity is unreacted starting material (the ketone precursor). Its similar structure can easily co-precipitate or form an oil with the desired alcohol product.
-
Solvent Effects: The solvent used for the precipitation/crystallization is critical. If the product is too soluble, it won't crash out. If it's too insoluble, it may trap impurities as it rapidly precipitates.
-
pH Control: The pH of the acidification is crucial. The carboxylic acid needs to be fully protonated to be neutral and less water-soluble.
Solutions:
-
Purity Check: Before workup, run a TLC or HPLC to ensure the reduction is >99% complete. If not, the reaction needs to be driven to completion or the ketone must be removed before hydrolysis.
-
Anti-Solvent Crystallization: Instead of simply acidifying an aqueous solution, try a solvent/anti-solvent approach. After neutralizing the hydrolysis reaction, extract the sodium carboxylate salt into water to remove non-polar impurities. Then, add an organic solvent in which the product is partially soluble (e.g., ethyl acetate, methyl tert-butyl ether) and slowly acidify. This allows for controlled crystallization as the protonated acid forms and becomes insoluble in the aqueous layer, preferring the organic phase from which it can crystallize.
-
Slurry Purification: If an oil is obtained, it can sometimes be "crashed out" by adding a non-polar solvent like heptane or cyclohexane and stirring vigorously for several hours. This process, known as trituration, can induce crystallization and wash away more soluble impurities. The resulting solid can then be recrystallized from a more suitable solvent system like ethyl acetate/heptane.[4]
Troubleshooting Logic Diagram
This diagram illustrates the decision-making process for a common scale-up challenge: a low-yielding Grignard reaction, which is an alternative route to the target molecule.[1]
Caption: Decision tree for troubleshooting a low-yielding Grignard reaction.
References
- This compound - Benchchem.
- Synthesis method of (S)
- Synthesis of 2-(3-benzoylphenyl)
- Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives - Google P
- Synthesis Problems Involving Grignard Reagents - Master Organic Chemistry.
- Asymmetric synthesis of the active form of loxoprofen and its analogue - ResearchG
- Method for synthesizing loxoprofen sodium - Google P
- Salts of 2-(3-benzoylphenyl)
- Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit.
- Grignard Reaction, Mechanism, Reagent and Che
- Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl)
- Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)
Sources
Validation & Comparative
A Comparative Guide to Validating the Biological Activity of 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid
This guide provides a comprehensive, technically grounded framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound, 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid. We will move beyond a simple recitation of protocols to explain the causal logic behind the experimental design, ensuring a robust and self-validating approach to characterization.
Introduction: Unveiling a Potential Anti-Inflammatory Agent
The compound this compound belongs to the arylpropionic acid class. This structural family is highly significant in medicinal chemistry, as it includes some of the most well-known Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) such as Ibuprofen and Ketoprofen.[1][2] The core mechanism for most NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins—lipid compounds that mediate inflammation, pain, and fever.[3][4]
Given its structural similarity to established NSAIDs, the primary hypothesis is that this compound functions as a COX inhibitor. Furthermore, its unique hydroxy(phenyl)methyl group presents an opportunity for novel interactions within enzyme active sites, potentially leading to dual-mechanism drugs that could also target other enzymes implicated in complex diseases, such as matrix metalloproteinases (MMPs).[1]
This guide outlines a tiered validation strategy, progressing from direct enzyme inhibition assays to more complex cell-based and in vivo models. This systematic progression allows for a thorough characterization of the compound's potency, selectivity, and physiological efficacy.
Comparative Framework: Establishing Benchmarks for Activity
To objectively evaluate the performance of our test compound, we will compare it against well-characterized alternatives. This is crucial for contextualizing its potency and selectivity.
-
Test Compound (TC): this compound
-
Positive Control (Non-Selective): Ibuprofen . A widely used NSAID that non-selectively inhibits both COX-1 and COX-2 isoforms.[5][6]
-
Positive Control (Selective): Celecoxib . A selective COX-2 inhibitor, representing a class of drugs designed to minimize the gastrointestinal side effects associated with COX-1 inhibition.[7]
-
Negative Control: Vehicle (e.g., Dimethyl sulfoxide, DMSO), the solvent used to dissolve the compounds, to ensure observed effects are not due to the solvent itself.
Experimental Validation Workflow
Our validation approach is structured as a three-tiered funnel, designed to build a comprehensive evidence-based profile of the test compound.
Caption: A tiered workflow for validating compound activity.
Tier 1: In Vitro Enzyme Inhibition Assay
Causality: The first and most direct test of our hypothesis is to determine if the test compound physically interacts with and inhibits purified COX-1 and COX-2 enzymes. This biochemical assay isolates the enzyme-inhibitor interaction from the complexities of a cellular environment, providing clean, quantitative data on potency (IC50) and isoform selectivity.[8][9] A high-throughput colorimetric or fluorometric assay is ideal for this initial screening.[10]
Experimental Protocol: COX Inhibitor Screening Assay (Colorimetric)
-
Reagent Preparation:
-
Prepare stock solutions (10 mM) of the Test Compound, Ibuprofen, and Celecoxib in DMSO.
-
Create a serial dilution series for each compound in assay buffer to determine IC50 values.
-
Prepare solutions of purified human or ovine COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).[10]
-
-
Assay Procedure (96-well plate format):
-
To each well, add 150 µL of assay buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme.
-
Add 10 µL of the diluted test compounds or controls to their respective wells. For 100% activity control, add 10 µL of DMSO.
-
Incubate the plate at 25°C for 5 minutes.
-
Add 20 µL of the colorimetric probe solution to each well.
-
Initiate the enzymatic reaction by adding 20 µL of the arachidonic acid solution.
-
-
Data Acquisition and Analysis:
-
Immediately measure the absorbance at 590 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use non-linear regression analysis to determine the IC50 value (the concentration that causes 50% inhibition).[10]
-
Calculate the Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2) . An SI > 1 indicates selectivity for COX-2.
-
Data Presentation: In Vitro COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| Test Compound | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Ibuprofen | ~5.0 | ~15.0 | ~0.33 |
| Celecoxib | >100 | ~0.8 | >125 |
| Vehicle (DMSO) | No Inhibition | No Inhibition | N/A |
Note: Values for Ibuprofen and Celecoxib are representative and may vary based on assay conditions.
Tier 2: Cell-Based Functional Assay
Causality: Demonstrating direct enzyme inhibition is critical, but it doesn't guarantee activity in a living system. The compound must be able to permeate the cell membrane, remain stable in the cytoplasm, and inhibit the target in a complex intracellular environment.[11] This assay uses LPS-stimulated macrophages, a standard model for inflammation, to measure the downstream effect of COX inhibition—the reduction of Prostaglandin E2 (PGE2) synthesis.[12] Measuring key inflammatory cytokines like TNF-α provides a broader view of the compound's anti-inflammatory profile.[13]
Experimental Protocol: PGE2 and Cytokine Release in LPS-Stimulated Macrophages
-
Cell Culture and Differentiation:
-
Culture human monocytic THP-1 cells. Differentiate them into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours.[12]
-
-
Compound Treatment and Stimulation:
-
Replace the media with fresh media containing various concentrations of the Test Compound or controls. Incubate for 1 hour.
-
Induce an inflammatory response by adding Lipopolysaccharide (LPS, 1 µg/mL) to all wells except the unstimulated control.
-
Incubate the cells for 24 hours.
-
-
Quantification of Inflammatory Mediators:
-
Collect the cell culture supernatant.
-
Quantify the concentration of PGE2, TNF-α, and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of PGE2, TNF-α, and IL-6 production for each compound concentration compared to the LPS-stimulated vehicle control.
-
Determine EC50 values where applicable.
-
Data Presentation: Inhibition of Inflammatory Mediators in THP-1 Macrophages
| Compound (at 10 µM) | PGE2 Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| Test Compound | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Ibuprofen | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Celecoxib | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Vehicle (DMSO) + LPS | 0% (Baseline) | 0% (Baseline) | 0% (Baseline) |
Tier 3: In Vivo Model of Acute Inflammation
Causality: Positive results in vitro and in cell culture are promising, but efficacy in a whole organism is the ultimate preclinical goal. In vivo models account for critical pharmacokinetic and pharmacodynamic factors (ADME - Absorption, Distribution, Metabolism, and Excretion). The carrageenan-induced paw edema model is a robust, well-established, and highly reproducible assay for evaluating the efficacy of acute anti-inflammatory agents.[14][15]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization and Grouping:
-
Use male Wistar rats (180-200g). Acclimatize them for one week.
-
Divide animals into groups (n=6): Vehicle control, Test Compound (multiple doses, e.g., 10, 30, 100 mg/kg), and Positive Control (Ibuprofen, e.g., 50 mg/kg).
-
-
Drug Administration:
-
Administer the compounds orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation.
-
-
Induction of Inflammation:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
-
Measurement of Edema:
-
Measure the paw volume again at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 (where V_c is the average paw volume increase in the control group and V_t is the average paw volume increase in the treated group).
-
Data Presentation: In Vivo Anti-Inflammatory Activity
| Treatment Group (p.o.) | Dose (mg/kg) | % Inhibition of Paw Edema (at 3 hours) |
| Vehicle Control | - | 0% (Baseline) |
| Test Compound | 10 | [Experimental Value] |
| Test Compound | 30 | [Experimental Value] |
| Test Compound | 100 | [Experimental Value] |
| Ibuprofen | 50 | [Experimental Value] |
The Arachidonic Acid Cascade and NSAID Intervention
The diagram below illustrates the central role of COX enzymes in inflammation and the mechanism by which NSAIDs, including potentially our test compound, exert their effects.
Caption: The COX pathway and the site of NSAID action.
Conclusion and Forward Look
This structured comparison guide provides a robust pathway for validating the biological activity of this compound. By systematically progressing from direct enzyme inhibition to cellular function and finally to in vivo efficacy, researchers can build a compelling, data-driven case for the compound's mechanism of action and therapeutic potential.
The results from these experiments will classify the compound as a non-selective COX inhibitor, a COX-2 selective inhibitor, or potentially an agent with a novel mechanism. Positive findings would warrant further investigation into its pharmacokinetics, safety profile, and exploration of its potential as a dual-inhibitor of COX and other targets like MMPs, opening new avenues in the development of advanced anti-inflammatory and anti-cancer therapeutics.[16]
References
- Title: In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization Source: Google Cloud URL
- Title: 2-(3-(Hydroxy(phenyl)methyl)phenyl)
- Title: Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC Source: PMC URL
- Title: Synthesis and Structure−Activity Relationship of a New Series of COX-2 Selective Inhibitors: 1,5-Diarylimidazoles Source: ACS Publications URL
- Title: Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships Source: Brieflands URL
- Title: Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016)
- Title: In vitro and In vivo Models for Anti-inflammation: An Evaluative Review Source: Google Cloud URL
- Title: High content cell-based assay for the inflammatory pathway Source: SPIE Digital Library URL
- Title: Multi-parametric Cell-Based Inflammation Assays for Cytokines and Cell Surface Antigens Source: The Journal of Immunology URL
- Title: Exploring the Structure-Activity Relationship of COX Inhibitors with Anticancer Effects: A Comprehensive Review Source: PubMed URL
- Title: Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC Source: PubMed Central URL
- Title: Cell based 3D inflammation assays: Ex vivo activation of mouse splenocytes Source: Redoxis URL
- Title: New In Vivo LPS Model for Anti-Inflammatory Drug Profiling Source: Sygnature Discovery URL
- Title: In vitro cyclooxygenase activity assay in tissue homogenates Source: PubMed URL
- Title: Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format Source: PubMed URL
- Title: In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review Source: Google Cloud URL
- Title: Inflammation & Autoimmune Disease Models | IBD, RA, EAE Source: WuXi Biology URL
- Title: Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay Source: Google Cloud URL
- Title: Application Notes: In Vitro Cyclooxygenase (COX)
- Title: In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization Source: ResearchGate URL
- Title: Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (ab204699)
- Title: Ibuprofen - Wikipedia Source: Wikipedia URL
- Title: How does ibuprofen function as an anti-inflammatory agent in clinical settings?
- Title: Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl)
- Title: Ibuprofen Pathway, Pharmacodynamics Source: ClinPGx URL
- Source: News-Medical.
- Title: Ibuprofen: Uses, interactions, and side effects Source: Medical News Today URL
- Title: Synthesis of 2-(3-benzoylphenyl)
- Title: Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents Source: NIH URL
- Title: (PDF)
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- 16. Exploring the Structure-Activity Relationship of COX Inhibitors with Anticancer Effects: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic Acid and Ketoprofen: A Guide for Drug Development Professionals
Executive Summary
This guide provides a detailed comparative analysis of the established non-steroidal anti-inflammatory drug (NSAID), Ketoprofen, and a structurally related analogue, 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid. Ketoprofen, a member of the propionic acid class, is a widely used analgesic and anti-inflammatory agent known for its non-selective inhibition of cyclooxygenase (COX) enzymes.[1][2][3] The analogue, this compound, presents a key structural modification—the reduction of the ketone group to a secondary alcohol. This guide explores the implications of this structural change on the compound's physicochemical properties, mechanism of action, and preclinical performance. Through a series of standardized in vitro and in vivo experimental protocols, we aim to provide researchers and drug development professionals with a comprehensive framework for evaluating the therapeutic potential of this and similar ketoprofen derivatives.
Introduction to the Arylpropionic Acid Class of NSAIDs
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation.[4][5] The majority of their therapeutic effects are derived from the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins—key mediators of inflammation, pain, and fever.[3][6][7] Ketoprofen is a well-established member of the arylpropionic acid family of NSAIDs, which also includes ibuprofen and naproxen.[1][2][6] It functions as a non-selective inhibitor of both COX-1 and COX-2 isoforms.[1][2][3] While effective, the non-selective nature of traditional NSAIDs can lead to gastrointestinal side effects due to the inhibition of the constitutively expressed COX-1, which plays a protective role in the gastric mucosa.[4][5]
This has driven research into the development of new analogues with potentially improved selectivity and safety profiles. This compound, a derivative of ketoprofen, is one such molecule of interest.[8] Its core structural difference, the replacement of a ketone with a hydroxyl group, may alter its interaction with the COX enzymes and other biological targets. This guide provides a head-to-head comparison to elucidate the structure-activity relationships and to outline a practical experimental workflow for such an evaluation.
Molecular and Physicochemical Profile
The seemingly subtle difference between a ketone and a secondary alcohol can have significant implications for a molecule's physicochemical properties, which in turn affect its pharmacokinetic and pharmacodynamic behavior.
Structural Comparison
Ketoprofen's chemical name is (RS)-2-(3-benzoylphenyl)propanoic acid.[1] Its analogue, this compound, differs by the reduction of the benzoyl ketone. This introduces a new chiral center and increases the molecule's polarity.
Caption: Chemical structures of Ketoprofen and its hydroxyl derivative.
Physicochemical Data Summary
The following table summarizes key physicochemical properties, which are critical for predicting oral bioavailability and overall drug-likeness.
| Property | Ketoprofen | This compound | Rationale for Comparison |
| Molecular Formula | C₁₆H₁₄O₃[1] | C₁₆H₁₆O₃[9] | To confirm the addition of two hydrogen atoms during ketone reduction. |
| Molecular Weight | 254.28 g/mol [1] | 256.29 g/mol [9] | A slight increase due to the added hydrogens. |
| LogP (calculated) | ~3.12[6] | Expected to be lower | The hydroxyl group increases hydrophilicity, likely lowering the LogP. |
| pKa | ~4.45 | Expected to be similar | The carboxylic acid moiety, the primary determinant of pKa, is unchanged. |
| Aqueous Solubility | 51 mg/L (at 22 °C)[6] | Expected to be higher | The polar hydroxyl group should improve interaction with water. |
Comparative In Vitro Efficacy and Mechanism of Action
The primary mechanism of action for ketoprofen is the inhibition of COX enzymes.[1][2][3] Evaluating the inhibitory potency and selectivity of the hydroxyl derivative against both COX-1 and COX-2 is a critical first step in determining its therapeutic potential.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) for each compound against purified COX-1 and COX-2 enzymes.[10][11][12]
Objective: To quantify and compare the inhibitory activity of Ketoprofen and its hydroxyl analogue on COX-1 and COX-2.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Assay buffer (0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
96-well plates
-
Plate reader for colorimetric or fluorometric detection
Procedure:
-
Enzyme Preparation: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.[10]
-
Inhibitor Incubation: Add serial dilutions of the test compounds or reference inhibitors to the wells. Include a vehicle control (DMSO). Incubate for 15 minutes at room temperature to allow for inhibitor binding.[10]
-
Reaction Initiation: Add arachidonic acid to all wells to start the enzymatic reaction.[10]
-
Reaction Incubation: Incubate the plate for 10 minutes at 37°C.[10]
-
Reaction Termination: Stop the reaction with a suitable stop solution (e.g., HCl).[10]
-
Detection: Measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Conceptual diagram of the Caco-2 permeability assay.
Discussion and Future Directions
The structural modification of Ketoprofen to this compound is hypothesized to alter its biological activity in several key ways:
-
COX Inhibition: The introduction of the hydroxyl group may change the binding affinity and orientation within the COX active site. This could potentially lead to a more favorable COX-2 selectivity, which would be a desirable outcome for reducing gastrointestinal side effects.
-
Pharmacokinetics: The expected increase in hydrophilicity may impact absorption, distribution, metabolism, and excretion (ADME) properties. While higher solubility is generally favorable for formulation, the impact on membrane permeability needs to be experimentally verified with the Caco-2 assay.
-
Safety Profile: A potential shift towards COX-2 selectivity would predict a better gastrointestinal safety profile. The in vivo gastric ulceration model is crucial for confirming this hypothesis.
The experimental framework provided in this guide offers a robust starting point for a comprehensive comparison. Further studies could involve chiral separation of the enantiomers of the hydroxyl derivative to determine if, like ketoprofen, the pharmacological activity is stereospecific. [1]Additionally, investigating potential inhibition of other inflammatory pathways, such as the 5-lipoxygenase pathway, could reveal novel mechanisms of action. [2]
Conclusion
The comparative analysis of this compound and ketoprofen serves as a valuable case study in early-stage drug discovery and development. By systematically evaluating the impact of a targeted structural modification on physicochemical properties, in vitro potency and selectivity, in vivo efficacy, and key safety and ADME parameters, researchers can make informed decisions about the therapeutic potential of new chemical entities. The protocols and logical framework presented herein provide a validated pathway for advancing our understanding of this and other novel NSAID candidates.
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- COX Colorimetric Inhibitor Screening Assay Kit. Cayman Chemical.
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- This compound | C16H16O3 | CID 11817710.
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A Comparative Analysis of the Pharmacological Effects of Loxoprofen and Its Active Metabolite
This guide provides an in-depth comparison of the pharmacological properties of the non-steroidal anti-inflammatory drug (NSAID) loxoprofen and its principal active metabolite, the trans-alcohol form. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanistic nuances, pharmacokinetic profiles, and pharmacodynamic activities of these two entities, supported by experimental data. Our analysis underscores the strategic prodrug design of loxoprofen and its implications for therapeutic efficacy and safety.
Introduction: The Prodrug Strategy of Loxoprofen
Loxoprofen is a phenylpropionic acid derivative that is widely utilized for its analgesic, anti-inflammatory, and antipyretic properties.[1] A key feature of loxoprofen is its nature as a prodrug.[2] Following oral administration, it is rapidly absorbed and systemically converted into its active metabolite, a trans-alcohol derivative.[3] This biotransformation is central to its pharmacological activity and is a deliberate design feature aimed at mitigating gastrointestinal side effects often associated with NSAIDs. By existing in an inactive state in the gastrointestinal tract, loxoprofen minimizes direct mucosal irritation. The subsequent metabolic activation in the systemic circulation allows for targeted delivery of the active pharmacological agent to sites of inflammation.
Metabolic Activation of Loxoprofen
The conversion of loxoprofen to its active form is a stereoselective process. Loxoprofen has two chiral centers, and upon administration of the racemate, it is the reduction of the ketone group that leads to the formation of alcohol metabolites.[4] The primary active metabolite is the trans-alcohol form, with the (2S,1'R,2'S)-trans-alcohol derivative, also known as loxoprofen-SRS, being the most pharmacologically potent stereoisomer.[5][6] This metabolic conversion is primarily mediated by carbonyl reductase enzymes in the liver.[3]
Below is a diagram illustrating the metabolic pathway of loxoprofen to its active trans-alcohol metabolite.
Caption: Metabolic activation of loxoprofen to its active and inactive alcohol metabolites.
Comparative Pharmacodynamics: Cyclooxygenase (COX) Inhibition
The anti-inflammatory and analgesic effects of NSAIDs are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in physiological functions such as gastric protection and platelet aggregation, and COX-2, which is induced during inflammation.
A critical distinction between loxoprofen and its active metabolite lies in their COX inhibitory activity. In vitro assays have demonstrated that loxoprofen itself is virtually inactive against both human recombinant COX-1 and COX-2 enzymes.[6] In stark contrast, its trans-alcohol metabolite is a potent, non-selective inhibitor of both COX isoforms.[5][6]
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-1/COX-2 Selectivity Ratio |
| Loxoprofen | Inactive | Inactive | N/A |
| Loxoprofen-SRS (trans-alcohol) | 0.64 | 1.85 | 0.35 |
| Data sourced from Noguchi et al. (2005)[6] |
The data clearly indicates that the pharmacological activity of loxoprofen is entirely attributable to its active metabolite. The non-selective nature of the trans-alcohol metabolite's COX inhibition is a key determinant of both its efficacy and its potential side-effect profile.
Comparative In Vivo Pharmacological Activity
The in vivo anti-inflammatory and analgesic effects of loxoprofen are a direct consequence of its metabolic conversion to the active trans-alcohol form. Experimental studies in animal models have quantified the potent effects of orally administered loxoprofen.
| In Vivo Model (Rat) | Parameter Measured | Loxoprofen Oral ED₅₀ (mg/kg) |
| Carrageenan-induced Paw Edema | Inhibition of paw swelling | - |
| Air Pouch Model | Inhibition of PGE₂ in inflammatory exudate | 2.0 |
| Air Pouch Model | Inhibition of PGE₂ in stomach tissue | 2.1 |
| Platelet Aggregation | Inhibition of thromboxane B₂ production | 0.34 |
| Data sourced from Noguchi et al. (2005) |
These findings demonstrate that upon oral administration, loxoprofen is effectively converted to its active metabolite, leading to a dose-dependent reduction in inflammatory mediators and processes. The similar ED₅₀ values for inhibiting PGE₂ in both the inflammatory exudate and the stomach tissue underscore the non-selective in vivo COX inhibition.[6] Studies have also shown that the analgesic effect of loxoprofen in a rat model of inflammatory pain is equivalent to that of celecoxib.[7]
Comparative Pharmacokinetics
The pharmacokinetic profiles of loxoprofen and its trans-alcohol metabolite have been characterized in various studies. Following oral administration, loxoprofen is rapidly absorbed and converted to its metabolites.
| Parameter | Loxoprofen (in mice) | trans-Loxoprofen Alcohol (in mice) |
| Cₘₐₓ (µg/mL) | 4.8 ± 0.9 | 2.1 ± 0.2 |
| Tₘₐₓ (min) | 5.0 ± 0.0 | 5.0 ± 0.0 |
| AUC₀₋₆₀ (µg·min/mL) | - | 67.6 ± 5.7 |
| Pharmacokinetic parameters after a 20 mg/kg oral dose of loxoprofen in mice. Data from a study assessing drug interactions. |
A study in healthy Korean men who received a single 60 mg oral dose of loxoprofen reported average peak serum concentrations of 4.8 µg/mL for loxoprofen at 0.5 hours and 2.4 µg/mL for its reduced trans-alcohol metabolite at 0.9 hours.[8] Another study in rats provided detailed pharmacokinetic parameters for the different stereoisomers of loxoprofen after a 50 mg/kg oral dose, highlighting the stereoselective nature of its disposition.[3]
The rapid appearance of the trans-alcohol metabolite in plasma following oral administration of loxoprofen is consistent with its role as the primary mediator of the drug's pharmacological effects.
Experimental Protocols
In Vitro COX Inhibition Assay
Objective: To determine the in vitro potency and selectivity of a test compound against human recombinant COX-1 and COX-2.
Methodology:
-
Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.
-
Incubation: The test compound (loxoprofen or its trans-alcohol metabolite) at various concentrations is pre-incubated with the COX-1 or COX-2 enzyme in a reaction buffer.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.
-
Reaction Termination: After a specified incubation period, the reaction is terminated.
-
Quantification of Prostaglandin E₂ (PGE₂): The amount of PGE₂ produced is quantified using a specific enzyme immunoassay (EIA).
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of PGE₂ production (IC₅₀) is calculated for both COX-1 and COX-2. The ratio of IC₅₀ (COX-1)/IC₅₀ (COX-2) is determined to assess the selectivity of the compound.
Causality and Validation: This assay directly measures the inhibitory effect of a compound on the target enzymes. The use of recombinant human enzymes ensures the relevance of the findings to human pharmacology. A dose-response curve is generated to accurately determine the IC₅₀ values, and appropriate positive and negative controls are included for assay validation.
Rat Carrageenan-Induced Paw Edema Model
Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.
Methodology:
-
Animal Model: Male Wistar rats are used.
-
Compound Administration: The test compound (e.g., loxoprofen) is administered orally at various doses. A vehicle control group receives the vehicle alone.
-
Induction of Inflammation: One hour after compound administration, a sub-plantar injection of carrageenan is administered into the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Paw Volume: The volume of the inflamed paw is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of paw edema for each dose group is calculated relative to the vehicle control group. The dose that produces 50% inhibition of paw edema (ED₅₀) is determined.
Experimental Workflow Diagram:
Caption: Workflow for the rat carrageenan-induced paw edema assay.
Conclusion
The pharmacological effects of loxoprofen are exclusively mediated by its active trans-alcohol metabolite. The parent compound, loxoprofen, is a prodrug with negligible intrinsic activity against COX enzymes. This prodrug design is a key feature that likely contributes to its favorable gastrointestinal safety profile compared to other NSAIDs. The trans-alcohol metabolite is a potent, non-selective inhibitor of both COX-1 and COX-2, which accounts for the therapeutic analgesic and anti-inflammatory effects observed in vivo. Understanding the distinct roles of loxoprofen and its active metabolite is crucial for the rational use of this medication and for the future development of safer and more effective anti-inflammatory agents.
References
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Evaluation of loxoprofen and its alcohol metabolites for potency and selectivity of inhibition of cyclooxygenase-2. Bioorganic & Medicinal Chemistry Letters. [Link]
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Noguchi, M., Kimoto, A., Gierse, J. K., Walker, M. C., Zweifel, B. S., Nozaki, K., & Sasamata, M. (2005). Enzymologic and pharmacologic profile of loxoprofen sodium and its metabolites. Biological & Pharmaceutical Bulletin, 28(11), 2075-2079. [Link]
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Cao, S., Fu, Y., Jiang, B., Ge, X., & Wang, Z. (2023). Simultaneous stereoisomeric separation of loxoprofen sodium and its alcohol metabolites. Application to a stereoselective pharmacokinetic study. Arabian Journal of Chemistry, 16(4), 104617. [Link]
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Assessing Drug Interaction and Pharmacokinetics of Loxoprofen in Mice Treated with CYP3A Modulators. ResearchGate. [Link]
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Evaluation of Loxoprofen and Its Alcohol Metabolites for Potency and Selectivity of Inhibition of Cyclooxygenase-2. Request PDF. [Link]
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Kim, J., Choi, Y., Lee, H., Lee, H., & Lee, J. (2019). Assessing Drug Interaction and Pharmacokinetics of Loxoprofen in Mice Treated with CYP3A Modulators. Pharmaceutics, 11(9), 465. [Link]
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Comparison of loxoprofen (LOX) and its metabolites in male ICR mice... ResearchGate. [Link]
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Yamakawa, N., Suemasu, S., Watanabe, H., Tahara, K., Tanaka, K. I., Okamoto, Y., ... & Mizushima, T. (2013). Comparison of pharmacokinetics between loxoprofen and its derivative with lower ulcerogenic activity, fluoro-loxoprofen. Drug metabolism and pharmacokinetics, 28(2), 118-124. [Link]
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Yokoyama, H., Mizokami, F., & Matsushita, R. (2021). Pharmacokinetics of loxoprofen in a self-administered overdose in a Japanese patient admitted to hospital. BMC pharmacology & toxicology, 22(1), 59. [Link]
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Loxoprofen. PubChem. [Link]
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Greig, S. L. (2016). Loxoprofen: a review in pain and inflammation. Drugs & therapy perspectives, 32(8), 330-336. [Link]
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Asano, T., Mizushima, T., Suemasu, S., Yamakawa, N., Watanabe, H., Tahara, K., ... & Maruyama, T. (2019). Antinociception by fluoro-loxoprofen, a novel non-steroidal anti-inflammatory drug with less ulcerogenic effects, in rat models of inflammatory pain. European journal of pharmacology, 844, 1-7. [Link]
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A Comparative Guide to the Synthesis of 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic Acid: An Analysis of Reproducibility
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and their analogues, reproducibility is the cornerstone of robust and reliable manufacturing. This guide provides an in-depth comparison of potential synthetic routes for 2-(3-(hydroxy(phenyl)methyl)phenyl)propanoic acid, a promising arylpropionic acid derivative.[1] While direct comparative studies on the reproducibility of this specific molecule's synthesis are not extensively published, this document leverages established synthetic methodologies for structurally similar compounds to evaluate the probable efficacy, scalability, and, most critically, the reproducibility of each approach.
Our analysis as Senior Application Scientists is grounded in the principles of chemical causality, aiming to provide not just procedural steps but a deeper understanding of why certain routes may offer superior reproducibility over others. We will explore the nuances of each method, from classical multi-step syntheses to modern catalytic approaches, providing a framework for rational route selection in a research and development setting.
The Importance of Reproducible Synthesis
In drug development, a reproducible synthetic process ensures consistent product quality, purity, and yield, which are critical for preclinical and clinical studies, as well as for eventual commercial manufacturing. A lack of reproducibility can lead to significant delays, increased costs, and potential safety concerns arising from inconsistent impurity profiles. This guide, therefore, emphasizes the factors influencing the reproducibility of each proposed synthetic pathway.
Comparative Analysis of Synthetic Routes
We will now delve into a comparative analysis of three plausible synthetic routes to this compound, evaluating their strengths and weaknesses with a focus on reproducibility.
Route 1: Grignard Reaction with an Aldehyde Precursor
This classical organometallic approach involves the reaction of a Grignard reagent with an aldehyde to form the desired secondary alcohol. This method is well-established for the formation of carbon-carbon bonds and the introduction of hydroxyl groups.
Caption: Workflow for the Grignard Reaction Route.
Step 1: Preparation of the Grignard Reagent
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of ethyl 2-(3-bromophenyl)propanoate (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the bromide solution to the magnesium and initiate the reaction (slight warming may be necessary).
-
Once the reaction has started, add the remaining bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
Step 2: Grignard Reaction with Benzaldehyde
-
Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.
-
Add a solution of benzaldehyde (1.1 eq) in anhydrous THF dropwise to the Grignard reagent.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
Step 3: Hydrolysis of the Ester
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dissolve the crude ester in a mixture of ethanol and water (1:1).
-
Add sodium hydroxide (2.0 eq) and reflux the mixture for 4 hours.
-
Cool the reaction mixture to room temperature and acidify with 1 M HCl.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the final product.
| Parameter | Route 1: Grignard Reaction |
| Yield | Moderate to Good (typically 60-80%) |
| Purity | Good, but requires careful purification to remove biphenyl and unreacted starting materials. |
| Scalability | Moderate. Exothermic nature of Grignard reactions requires careful temperature control on a large scale. |
| Reproducibility | Moderate. Highly dependent on the quality of reagents (anhydrous conditions are critical) and precise control of reaction parameters. Moisture can significantly reduce yield and reproducibility. |
| Advantages | - Well-established and versatile reaction. - Readily available starting materials. |
| Disadvantages | - Strict anhydrous conditions required. - Potential for side reactions (e.g., Wurtz coupling). - Exothermic and potentially hazardous on a large scale. |
Route 2: Friedel-Crafts Acylation followed by Reduction
This route involves the acylation of a substituted benzene ring with benzoyl chloride, followed by the reduction of the resulting ketone to the desired secondary alcohol. This is a common strategy for synthesizing diaryl ketones and their derivatives.
Caption: Workflow for the Friedel-Crafts Acylation/Reduction Route.
Step 1: Friedel-Crafts Acylation
-
To a stirred suspension of anhydrous aluminum chloride (1.3 eq) in dichloromethane (DCM) at 0 °C, add benzoyl chloride (1.2 eq) dropwise.
-
After stirring for 15 minutes, add a solution of ethyl 2-phenylpropanoate (1.0 eq) in DCM dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into a mixture of ice and concentrated HCl.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
Step 2: Ketone Reduction
-
Dissolve the crude ketone from the previous step in methanol and cool to 0 °C.
-
Add sodium borohydride (1.5 eq) portion-wise, keeping the temperature below 5 °C.
-
Stir the reaction at room temperature for 2 hours.
-
Quench the reaction with acetone and then add water.
-
Extract the product with ethyl acetate.
Step 3: Hydrolysis
-
Follow the hydrolysis procedure as described in Route 1.
| Parameter | Route 2: Friedel-Crafts Acylation/Reduction |
| Yield | Good to Excellent (often >80% over two steps) |
| Purity | Generally high, with predictable byproducts that are often easily removed. |
| Scalability | Good. Less sensitive to moisture than Grignard reactions, but handling of Lewis acids can be challenging on a large scale. |
| Reproducibility | High. This route is generally more robust and less sensitive to trace amounts of water compared to the Grignard route. The reactions are typically well-behaved and predictable. |
| Advantages | - High yields and good purity. - More tolerant to moisture than Grignard reactions. |
| Disadvantages | - Use of stoichiometric amounts of Lewis acids can be environmentally problematic. - Regioselectivity of the Friedel-Crafts reaction can be an issue with more complex substrates. |
Route 3: Asymmetric Synthesis via Enzymatic Resolution
For the production of a single enantiomer, which is often required for pharmaceutical applications, an asymmetric approach is necessary. Enzymatic resolution of a racemic intermediate is a powerful and highly reproducible method.
Caption: Workflow for Asymmetric Synthesis via Enzymatic Resolution.
Step 1: Preparation of Racemic Ester
-
Synthesize the racemic ester of this compound using either Route 1 or Route 2.
Step 2: Enzymatic Resolution
-
To a solution of the racemic ester in a suitable buffer (e.g., phosphate buffer, pH 7.2) and a co-solvent (e.g., tert-butanol), add a lipase enzyme (e.g., Novozym 435).
-
Shake the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC.
-
Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the produced acid and the remaining ester.
Step 3: Separation and Hydrolysis
-
Filter off the enzyme.
-
Extract the unreacted (R)-ester with an organic solvent.
-
Acidify the aqueous layer to precipitate the (S)-acid.
-
Hydrolyze the recovered (R)-ester chemically (as in Route 1) to obtain the (R)-acid.
| Parameter | Route 3: Asymmetric Synthesis via Enzymatic Resolution |
| Yield | Theoretically limited to 50% for each enantiomer, but the unreacted enantiomer can be racemized and recycled. |
| Purity | Excellent enantiomeric purity (often >99% ee). |
| Scalability | Excellent. Enzymatic reactions are often performed under mild conditions and are highly scalable. |
| Reproducibility | Very High. Enzymatic reactions are known for their high specificity and reproducibility under well-controlled conditions (pH, temperature, substrate concentration). |
| Advantages | - Produces enantiomerically pure compounds.[2] - Mild and environmentally friendly reaction conditions. - High selectivity and reproducibility. |
| Disadvantages | - Maximum theoretical yield of 50% per cycle without a racemization step. - Enzyme cost can be a factor, although immobilization allows for reuse. |
Conclusion and Recommendation
Based on this comparative analysis, the choice of synthetic route for this compound depends heavily on the specific goals of the synthesis.
-
For initial, small-scale synthesis where strict anhydrous conditions can be managed , the Grignard reaction (Route 1) is a viable option, though its reproducibility can be challenging.
-
For larger-scale synthesis where robustness and high yield of the racemate are paramount , the Friedel-Crafts acylation followed by reduction (Route 2) offers superior reproducibility and is less sensitive to experimental variables.
-
For the production of enantiomerically pure material, essential for pharmaceutical applications , asymmetric synthesis via enzymatic resolution (Route 3) is the most reproducible and reliable method.[2] The mild reaction conditions and high selectivity of enzymes lead to a highly consistent and pure product.
In a drug development context, a combination of these routes might be employed. For instance, Route 2 could be used to reliably produce the racemic intermediate on a large scale, followed by Route 3 for efficient and reproducible resolution into the desired enantiomer. This hybrid approach would leverage the strengths of both methodologies to ensure a robust, scalable, and highly reproducible synthesis of the target molecule.
References
-
ResearchGate. Asymmetric synthesis of the active form of loxoprofen and its analogue. [Link]
-
PubMed. Synthesis and biological evaluation of loxoprofen derivatives. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid
This guide provides an in-depth technical comparison and cross-validation strategy for two common analytical methods used in the quantification of 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid, the active trans-alcohol metabolite of the non-steroidal anti-inflammatory drug (NSAID) Loxoprofen. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and equivalent analytical methodologies for pharmacokinetic, toxicokinetic, and bioequivalence studies.
Introduction: The Significance of Robust Bioanalysis for Loxoprofen's Active Metabolite
Loxoprofen is a widely prescribed NSAID that undergoes metabolic reduction to its active form, this compound. Accurate quantification of this trans-alcohol metabolite in biological matrices is paramount for understanding the drug's efficacy and safety profile. The presence of multiple chiral centers in both the parent drug and its metabolites necessitates analytical methods that are not only sensitive and accurate but also capable of stereospecific separation if required.
In drug development, it is not uncommon for analytical methods to evolve or for samples from a single study to be analyzed in different laboratories using different techniques. In such scenarios, a thorough cross-validation of the analytical methods is mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure the integrity and comparability of the data. This guide will compare and provide a framework for the cross-validation of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the analysis of Loxoprofen's active metabolite.
Comparative Overview of Analytical Methodologies
The choice between HPLC-UV and LC-MS/MS for the analysis of this compound is often dictated by the specific requirements of the study, including the need for sensitivity, selectivity, and throughput.
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This technique is a workhorse in many analytical laboratories due to its robustness, cost-effectiveness, and relatively simple operation. For chromophore-containing molecules like the analyte , HPLC-UV can provide reliable quantification. However, its sensitivity and selectivity may be limited in complex biological matrices, where endogenous compounds can interfere with the analyte's signal.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for bioanalysis, LC-MS/MS offers superior sensitivity and selectivity. By utilizing the mass-to-charge ratio of the analyte and its fragments, this technique can accurately quantify the target molecule even at very low concentrations and in the presence of co-eluting matrix components. The trade-off is typically higher equipment and operational costs.
The following diagram illustrates the fundamental workflow for both analytical techniques.
A Comparative Guide to the In Vivo vs. In Vitro Efficacy of 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic Acid
This guide provides an in-depth comparison of the in vitro and in vivo efficacy profiles of 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid. As a member of the arylpropionic acid class, which includes renowned non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and ketoprofen, this molecule holds significant therapeutic potential.[1][2] Due to the limited public data on this specific compound, this guide will leverage extensive data from its close structural analogue, the active metabolite of Loxoprofen, to draw scientifically grounded comparisons and predictive insights. Loxoprofen is a widely used prodrug that is metabolized into a structurally similar trans-alcohol form, which is responsible for its pharmacological activity.[2][3][4] This analysis will dissect the crucial differences between direct enzymatic inhibition in a controlled environment (in vitro) and the complex interplay of pharmacokinetics and pharmacodynamics within a biological system (in vivo).
Part 1: The In Vitro Profile: Direct Target Engagement
The foundational efficacy of an NSAID is its ability to inhibit cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain, inflammation, and fever.[2][5]
Mechanism of Action: COX Inhibition
This compound, by virtue of its propanoic acid moiety, is predicted to directly target the active sites of both COX-1 and COX-2 enzymes.[1] Unlike a prodrug, which requires metabolic activation, this hydroxylated compound is expected to be pharmacologically active in its native form. This is analogous to the active trans-alcohol metabolite of Loxoprofen (loxoprofen-SRS), which is a potent, non-selective, and time-dependent inhibitor of both COX isozymes.[6][7] In contrast, the Loxoprofen prodrug itself demonstrates only weak inhibitory activity in in vitro assays.[6][8]
The non-selective nature of the active metabolite is confirmed by its COX-2 selectivity ratio (COX-1 IC50 / COX-2 IC50) of 0.35, indicating potent inhibition of both enzymes.[9] This lack of selectivity is a hallmark of many first-generation NSAIDs and is associated with both therapeutic anti-inflammatory effects (COX-2 inhibition) and potential gastrointestinal side effects (COX-1 inhibition).
Caption: COX pathway inhibition by an active arylpropionic acid derivative.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
To quantify the direct inhibitory potential of a compound like this compound, a robust in vitro enzyme assay is essential.
Objective: To determine the 50% inhibitory concentration (IC50) of the test compound against recombinant human COX-1 and COX-2.
Methodology:
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are prepared and quantified.
-
Reaction Mixture: A reaction buffer is prepared containing hematin (a cofactor) and the test compound at various concentrations (typically a serial dilution).
-
Enzyme Addition: The respective COX isozyme is added to the reaction mixture and pre-incubated with the compound to allow for binding.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 10 minutes) at 37°C.
-
Termination: The reaction is stopped by adding a quenching solution (e.g., a strong acid).
-
Quantification: The product of the reaction, Prostaglandin E2 (PGE2), is quantified using a validated method such as an Enzyme-Linked Immunosorbent Assay (ELISA).[10][11]
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.
Causality: This cell-free system provides a direct measure of the compound's intrinsic ability to inhibit its target enzyme without confounding factors like cell membrane permeability or metabolism. It is the first and most fundamental step in validating a compound's mechanism of action.
Part 2: The In Vivo Profile: Efficacy in a Biological System
While in vitro data confirms target engagement, in vivo studies are critical to assess a drug's true therapeutic potential, integrating its absorption, distribution, metabolism, and excretion (ADME) profile with its pharmacodynamic effects.
Translational Considerations: The Prodrug vs. Active Metabolite Paradigm
A key discrepancy often arises between in vitro and in vivo results, perfectly exemplified by Loxoprofen. Loxoprofen is weak in vitro but a potent anti-inflammatory agent in vivo.[6][8] This is because it is a prodrug, rapidly absorbed and converted by carbonyl reductase enzymes in the liver to its active trans-alcohol metabolite.[4][12] This strategy offers a significant clinical advantage: by delaying the presence of the active, COX-inhibiting molecule until after absorption, it minimizes direct contact with the gastric mucosa, thereby reducing the risk of gastrointestinal ulceration—a common side effect of NSAIDs.[8]
This compound, being structurally analogous to this active metabolite, would likely not benefit from this gastro-protective prodrug effect. Its in vivo efficacy would be contingent on its oral bioavailability and its ability to reach target tissues at sufficient concentrations without causing significant local irritation.
Evidence of In Vivo Efficacy (Loxoprofen Analogue)
Animal models provide compelling evidence for the anti-inflammatory efficacy of the active metabolite generated from Loxoprofen.
-
Carrageenan-Induced Paw Edema (Rat): In this classic model of acute inflammation, oral administration of Loxoprofen dose-dependently reduces paw swelling. This clinical effect is directly correlated with a decrease in PGE2 levels within the inflamed paw exudate. The effective dose for 50% inhibition (ED50) of PGE2 in inflammatory exudates was found to be 2.0 mg/kg.[6]
-
Air Pouch Model (Rat): This model of localized inflammation showed that Loxoprofen also effectively inhibits the production of platelet thromboxane B2 (a COX-1-derived product) with an ED50 of 0.34 mg/kg, confirming its non-selective activity in vivo.[6]
-
Atherosclerosis Model (Mouse): In a chronic disease model, administration of Loxoprofen to apoE−/− mice reduced the biosynthesis of multiple prostaglandins and significantly attenuated the formation of atherosclerotic lesions, highlighting its systemic anti-inflammatory effects.[9]
Pharmacokinetic Profile of Loxoprofen
The in vivo efficacy is inextricably linked to the drug's pharmacokinetic profile.
| Parameter | Loxoprofen (Prodrug) | Active Metabolite | Reference |
| Time to Peak (Tmax) | ~30 minutes | ~50 minutes | [4] |
| Elimination Half-Life (T½) | ~75 minutes | ~75 minutes | [2][4] |
| Metabolism | Rapidly converted | [4] | |
| Excretion | ~50% via urine | [4] |
This rapid conversion and relatively short half-life necessitate multiple daily doses for sustained therapeutic effect.[4]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard and highly reproducible model for evaluating the in vivo activity of anti-inflammatory agents.
Caption: Workflow for the carrageenan-induced paw edema model.
Methodology:
-
Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to laboratory conditions.
-
Grouping: Animals are randomized into control (vehicle), positive control (e.g., Indomethacin), and test compound groups.
-
Dosing: The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) typically 60 minutes before the inflammatory insult.
-
Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.
-
Induction of Inflammation: A 0.1 mL injection of 1% carrageenan solution is made into the sub-plantar tissue of the right hind paw.
-
Post-Induction Measurement: Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: The percentage increase in paw volume (edema) is calculated for each animal. The percentage inhibition of edema by the test compound is then calculated relative to the vehicle control group.
Causality: This model provides integrated data on a compound's oral absorption, metabolic stability, and ability to suppress an acute inflammatory response at the tissue level, offering a robust measure of its potential clinical efficacy.
Part 3: Synthesis and Comparative Analysis
| Feature | In Vitro Profile (Predicted) | In Vivo Profile (Predicted) | Comparison with Loxoprofen |
| Target Compound | Potent, non-selective inhibitor of COX-1 and COX-2. | Efficacious anti-inflammatory agent. | Lacks the prodrug mechanism; potentially higher risk of gastric irritation but does not require metabolic activation for efficacy. |
| Loxoprofen (Prodrug) | Weak COX inhibitor. | Potent anti-inflammatory agent. | Discrepancy between in vitro and in vivo data is explained by its prodrug nature, which offers a gastro-protective advantage.[6][8] |
| Loxoprofen (Active Metabolite) | Potent, non-selective inhibitor of COX-1 and COX-2. | The molecule responsible for the in vivo efficacy. | Serves as the direct, active analogue for the target compound. |
The primary divergence between the in vitro and in vivo profiles of an arylpropionic acid can be attributed to biotransformation. For Loxoprofen, a weak in vitro performer becomes a potent in vivo drug. For our target compound, this compound, the challenge is reversed. Its predicted in vitro potency must translate to in vivo efficacy, which will depend entirely on a favorable pharmacokinetic profile—namely, sufficient oral absorption and systemic exposure to reach therapeutic concentrations in inflamed tissues without inducing unacceptable toxicity.
Alternatives and Future Directions
The scaffold of this compound is valuable not only for its potential NSAID activity but also as a starting point for developing dual-mechanism drugs.[1] By modifying the hydroxy(phenyl)methyl group, derivatives can be created to simultaneously inhibit other key targets in inflammatory and disease pathways, such as:
-
Matrix Metalloproteinases (MMPs): Creating dual COX/MMP inhibitors for diseases like cancer and arthritis.[1]
-
5-Lipoxygenase (5-LOX): Developing dual COX/5-LOX inhibitors to provide broader anti-inflammatory coverage with a potentially improved safety profile.[13][14]
Conclusion
The analysis of this compound, through the lens of its close analogue, the active metabolite of Loxoprofen, provides a clear illustration of the relationship between in vitro and in vivo efficacy.
-
In Vitro: The compound is predicted to be a potent, non-selective inhibitor of COX-1 and COX-2, directly engaging its molecular target.
-
In Vivo: Its efficacy is not dependent on metabolic activation but is critically reliant on its ADME properties. While it is expected to be effective at reducing inflammation, its safety profile, particularly concerning gastrointestinal effects, would differ from its prodrug counterpart, Loxoprofen.
This guide underscores a fundamental principle in drug development: while in vitro assays are indispensable for confirming mechanism and intrinsic potency, they cannot replace in vivo studies, which provide the integrated biological context necessary to predict true therapeutic success.
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A Comparative Guide to the Statistical Validation of Experimental Data for 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
The Imperative for Rigorous Validation
In pharmaceutical development, the adage "the dose makes the poison" extends to impurities. The presence of 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid, even in minute quantities, can have implications for the safety and efficacy of the final drug product. Therefore, the analytical methods used to detect and quantify this impurity must be rigorously validated to prove they are fit for purpose. Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate this validation to ensure data integrity.[1][2][3][4][5] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4][5][6] This guide will compare the primary analytical techniques and detail the statistical validation parameters essential for regulatory compliance.
Comparative Analysis of Analytical Methodologies
The characterization of a pharmaceutical impurity is a multi-faceted task. No single technique provides a complete picture. Below is a comparison of the most effective methods for analyzing this compound.
High-Performance Liquid Chromatography (HPLC)
Principle & Rationale: HPLC is the workhorse for quantifying impurities in pharmaceuticals. Its strength lies in its ability to separate the target analyte from the active pharmaceutical ingredient (API) and other related substances. For a propanoic acid derivative, a reversed-phase HPLC method is typically the most effective.
Expert Insight: The choice of a C18 column is standard, but the mobile phase composition is critical. An acidic mobile phase (e.g., using formic or trifluoroacetic acid) is necessary to suppress the ionization of the carboxylic acid group on the analyte. This ensures a consistent retention time and sharp, symmetrical peak shape, which are prerequisites for accurate quantification.
Detailed Experimental Protocol (Example):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 25 mM phosphate buffer (pH 3.5) in a 38:62 (v/v) ratio.[7]
-
Flow Rate: 1.2 mL/min.[7]
-
Column Temperature: Elevated temperatures, such as 80°C, can improve peak shape and reduce analysis time.[7]
-
Detection: UV spectrophotometry at a wavelength of 264 nm is a common choice.[8]
-
Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45-µm membrane filter.[8]
Mass Spectrometry (MS)
Principle & Rationale: When coupled with HPLC (LC-MS), mass spectrometry provides unequivocal identification of the analyte based on its mass-to-charge ratio (m/z). This is invaluable for confirming the identity of an impurity peak seen in the HPLC chromatogram.
Expert Insight: Electrospray ionization (ESI) in negative mode is ideal for this acidic compound, as it will readily deprotonate to form [M-H]⁻ ions. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, confirming the elemental composition and lending a high degree of confidence to the identification.
Detailed Experimental Protocol (Example):
-
LC System: As described for HPLC.
-
MS Detector: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for HRMS.
-
Ionization Mode: ESI Negative.
-
Mass Range: Scan from m/z 100-500.
-
Data Analysis: Extract the ion chromatogram for the theoretical m/z of the [M-H]⁻ ion of the impurity. The fragmentation pattern can also be used for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Rationale: NMR is the gold standard for structural elucidation. While not typically used for routine quantification of impurities due to lower sensitivity compared to HPLC, it is essential for the initial characterization of a reference standard for the impurity.
Expert Insight: Both ¹H and ¹³C NMR are necessary. 2D NMR techniques like COSY and HMBC can be used to definitively assign all proton and carbon signals, confirming the connectivity of the molecule. This is particularly useful to differentiate it from other isomers.[9]
Detailed Experimental Protocol (Example):
-
Solvent: Deuterated chloroform (CDCl₃) or DMSO-d₆.
-
Spectrometer: 400 MHz or higher for adequate signal dispersion.
-
Experiments: ¹H, ¹³C, COSY, HSQC, and HMBC.
-
Sample Concentration: 5-10 mg of isolated impurity in ~0.7 mL of solvent.
The Statistical Validation Framework (ICH Q2(R1))
Once an analytical method is developed, it must be validated. The following parameters, as defined by ICH Q2(R1), are the pillars of this process.[2][4][5] Statistical analysis is crucial for interpreting the data from validation experiments.[10][11]
Specificity
Causality: Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as the API, other impurities, or degradation products.[5] For an impurity method, this is demonstrated by showing that the peak for this compound is well-resolved from all other peaks.
Protocol:
-
Analyze a blank (diluent), the API, a solution of the impurity reference standard, and a sample spiked with the impurity.
-
Perform forced degradation studies (e.g., acid, base, oxidation, heat, light) on the API to generate potential degradation products.[5][6]
-
Demonstrate that the impurity peak is free from interference from any degradants.
Linearity and Range
Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal.[6][10] This is fundamental for accurate quantification. The range is the interval over which the method is shown to be linear, accurate, and precise.[10]
Protocol:
-
Prepare a series of at least five standard solutions of the impurity at different concentrations.[12] A typical range for an impurity is from the Limit of Quantitation (LOQ) to 120% of the specification limit.[5]
-
Analyze each solution in triplicate.[12]
-
Statistical Analysis: Plot the mean response versus concentration and perform a linear regression analysis.[11][12] The correlation coefficient (r²) should typically be >0.995.[12] A visual inspection of the residual plot is also critical to ensure there is no hidden bias.[12]
Accuracy
Causality: Accuracy expresses the closeness of the test results to the true value.[13] It is determined by recovery studies.
Protocol:
-
Spike a sample of the drug product or substance with known amounts of the impurity at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the target concentration), with a minimum of three replicates at each level.[4]
-
Calculate the percent recovery for each sample.
-
Statistical Analysis: The mean recovery should be within an acceptable range (e.g., 90-110%), and the confidence interval for the mean should be calculated.[5]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is only from the analyte. | Peak purity analysis, resolution > 2 from adjacent peaks. |
| Linearity | To confirm a proportional response. | Correlation Coefficient (r²) > 0.995.[12] |
| Range | To define the usable concentration interval. | Defined by linearity, accuracy, and precision results. |
| Accuracy | To determine the closeness to the true value. | Mean recovery typically 80-120% for impurities. |
| Precision (Repeatability) | To measure variability with the same operator/equipment. | Relative Standard Deviation (RSD) < 5-15% (depends on concentration). |
| Precision (Intermediate) | To measure variability within a lab over time. | RSD typically slightly higher than repeatability. |
| Limit of Quantitation (LOQ) | The lowest amount that can be quantified accurately. | Signal-to-Noise ratio of 10:1. |
| Robustness | To measure resilience to small method variations. | System suitability parameters must pass under all varied conditions. |
Precision
Causality: Precision measures the degree of scatter between a series of measurements from the same sample.[14] It is assessed at two levels:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval.[13]
-
Intermediate Precision: Expresses within-laboratory variations (different days, analysts, equipment).[5]
Protocol:
-
Repeatability: Analyze a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range.[4][5]
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.
-
Statistical Analysis: Calculate the Relative Standard Deviation (RSD) for each set of measurements. An F-test can be used to compare the variances between the intermediate precision conditions.[11][15]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: The LOQ is the lowest concentration of the analyte that can be determined with acceptable precision and accuracy.[6] The LOD is the lowest concentration that can be detected but not necessarily quantified.
Protocol:
-
These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
The claimed LOQ must be validated by demonstrating acceptable precision and accuracy at that concentration.
Robustness
Causality: Robustness testing examines the method's capacity to remain unaffected by small, deliberate variations in its parameters, indicating its reliability during normal use.[5][14][16][17]
Protocol:
-
Deliberately vary critical method parameters such as mobile phase pH (±0.2 units), mobile phase composition (±2%), column temperature (±5°C), and flow rate (±10%).[18]
-
Analyze the sample under each of these modified conditions.
-
Statistical Analysis: Evaluate the effect of these changes on the system suitability parameters (e.g., peak resolution, tailing factor). The system suitability criteria must be met under all conditions.[18]
Integrated Workflow and Visualization
A systematic approach is crucial for efficient and compliant method validation. The following diagrams illustrate the logical flow of the validation process and the decision-making for method selection.
Caption: A typical workflow for analytical method validation.
Caption: Decision tree for selecting an analytical technique.
Conclusion
The statistical validation of analytical data for an impurity like this compound is a non-negotiable aspect of pharmaceutical quality control. A scientifically sound, risk-based approach utilizing a combination of high-specificity techniques like HPLC and MS is essential. Each step of the validation process, from establishing specificity to testing robustness, must be supported by appropriate statistical analysis to demonstrate that the method is reliable, reproducible, and fit for its intended purpose of ensuring patient safety. This guide serves as a framework for designing and executing such a validation study in line with global regulatory expectations.
References
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- The 6 Key Aspects of Analytical Method Valid
- Quality Guidelines. (n.d.). ICH.
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- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
- How To Perform Robustness In Analytical Method Valid
- Robustness in Analytical Methods Outlined. (2007). Pharmaceutical Technology.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub.
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- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency.
- Loxoprofen Impurities. (n.d.). SynZeal.
- Loxoprofen Impurity 4. (n.d.). SynZeal.
- Loxoprofen Impurity B. (n.d.). Aquigen Bio Sciences.
- Loxoprofen Impurity B. (n.d.).
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- Loxoprofen Imp-B. (n.d.). Simson Pharma Limited.
- Ensuring Linearity in Method Validation - A Step-by-Step Guide. (2025). Altabrisa Group.
- Testing linearity of methods of chemical analysis. (n.d.).
- 3-(2-Hydroxyphenyl)propionic Acid. (n.d.). BMRB.
- ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. (n.d.). Scribd.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). FDA.
- 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744). (n.d.).
- CID 158585059. (n.d.). PubChem.
- Hong, S., et al. (2017). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium.
- Klick, S., et al. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Journal of Pharmaceutical and Biomedical Analysis.
- 3-(3-Hydroxyphenyl)propionic Acid. (n.d.). Selleck Chemicals.
- D'Amours, N., & Piras, M. (2018). A Simple Case Study for the Introduction of the HMBC and the EI-MS Techniques to Second and Third Year Undergraduate Students.
- Showing metabocard for 3-(2-Hydroxyphenyl)propanoic acid (HMDB0033752). (2012).
- Propanoic acid, 2-methyl-, 3-phenyl-2-propenyl ester. (n.d.). NIST WebBook.
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"molecular docking studies of 2-(3-benzoylphenyl)propanoic acid derivatives"
An In-Depth Comparative Guide to the Molecular Docking of 2-(3-benzoylphenyl)propanoic Acid Derivatives as Cyclooxygenase Inhibitors
This guide provides a comprehensive comparison of molecular docking studies for various derivatives of 2-(3-benzoylphenyl)propanoic acid, commonly known as Ketoprofen. Designed for researchers and drug development professionals, this document delves into the rationale, methodology, and structure-activity relationships that govern the interaction of these potential anti-inflammatory agents with their primary targets, the cyclooxygenase (COX) enzymes.
Introduction: The Rationale for Derivatizing a Classic NSAID
2-(3-benzoylphenyl)propanoic acid (Ketoprofen) is a well-established non-steroidal anti-inflammatory drug (NSAID) that provides analgesic, anti-inflammatory, and antipyretic effects.[1] Its therapeutic action stems from the non-selective and reversible inhibition of COX-1 and COX-2 enzymes, which are responsible for converting arachidonic acid into pro-inflammatory prostaglandins.[1] However, the simultaneous inhibition of the constitutive COX-1 isoform, which plays a crucial role in protecting the gastric mucosa, can lead to significant gastrointestinal side effects, such as ulcers and bleeding.[2]
This critical drawback has driven the development of new Ketoprofen derivatives. The primary goal is to engineer molecules with enhanced selectivity for the inducible COX-2 isoform, which is predominantly expressed at sites of inflammation.[2][3] By modifying the core Ketoprofen structure—specifically the carboxylic acid group responsible for many side effects—researchers aim to create safer, more potent, and targeted anti-inflammatory agents.[1][4] Computational methods, particularly molecular docking, have become indispensable tools in this endeavor, allowing for the rapid in silico screening and rational design of novel analogues with improved binding affinities and selectivity profiles before their costly synthesis.[5]
The Causality Behind the Method: A Validated Molecular Docking Workflow
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns. A robust and self-validating protocol is paramount for generating trustworthy results. The workflow described below represents a standard, field-proven approach for docking NSAID derivatives into the active sites of COX enzymes.
Workflow Visualization
Caption: A validated workflow for molecular docking studies of NSAID derivatives.
The causality behind this workflow is sequential and logical. Receptor and ligand preparation (Steps 1-3) are foundational; improperly prepared structures will yield meaningless results. The choice of the protein structure (PDB ID) is critical; for instance, using a high-resolution crystal structure of human COX-2 (like PDB ID: 5F1A) provides an accurate representation of the target.[5] Grid box generation (Step 4) is the key to focusing the computational search space on the enzyme's active site, defined by key residues like Arg120, Tyr355, and the selectivity pocket near Val523. Protocol validation (Step 6) is the self-validating checkpoint; by removing the native ligand from the crystal structure and docking it back, we can confirm the protocol's ability to reproduce the experimentally observed binding mode. A Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is considered a successful validation.[6] Only after validation can the screening of novel derivatives proceed with confidence.
Comparative Analysis: Docking Performance of Ketoprofen Derivatives
The true power of molecular docking lies in its ability to compare a series of related compounds. By keeping the protein target and docking parameters constant, differences in binding energy can be directly attributed to structural modifications in the ligands. The following table summarizes the docking performance of representative Ketoprofen derivatives against the COX-2 enzyme, compiled from various studies.
| Compound ID / Derivative Type | Parent Compound | Key Structural Modification | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Ketoprofen | - | - | COX-2 (5F1A) | -8.5 | Arg120, Tyr355 | [5] |
| Compound B4 | Ketoprofen | Addition of a 4-thiazolidinone moiety | COX-2 | -10.03 | Not specified | [2][7] |
| Compound B1 | Ketoprofen | Addition of a 4-thiazolidinone moiety | COX-2 | -9.64 | Not specified | [2][7] |
| Acyl Hydrazone (COMP2) | Ketoprofen | Carboxylic acid replaced with acyl hydrazone | COX-2 | -10.6 | Arg120, Tyr355, Ser530 | [8] |
| Acyl Hydrazone (COMP10) | Ketoprofen | Carboxylic acid replaced with acyl hydrazone | COX-2 | -10.5 | Arg120, Tyr355, Ser530 | [8] |
| Tetrahydroisoquinoline (3d) | Ketoprofen | Amide coupling with 1,2,3,4-tetrahydroisoquinoline | Human Serum Albumin (7JWN)¹ | -9.2 | Tyr150, Arg222, Lys199 | [1] |
| Hydroxamic Acid (2) | Ketoprofen | Carboxylic acid converted to hydroxamic acid | COX-2 (1CX2) | -8.72 | Arg120, Tyr355 | [9][10] |
¹Note: The study on derivative 3d focused on binding to Human Serum Albumin (HSA), a key protein in drug transport, rather than COX-2 directly. The data is included to showcase the diverse applications of docking for these derivatives.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The comparative data reveals critical structure-activity relationships that guide the design of more effective COX-2 inhibitors.
-
Masking the Carboxyl Group: A recurring and successful strategy is the modification of Ketoprofen's carboxylic acid group.[1][4] Converting it into bulkier, more complex moieties like acyl hydrazones or 4-thiazolidinones consistently leads to derivatives with lower (i.e., more favorable) binding energies compared to the parent drug.[2][7][8] This suggests these larger groups can form more extensive interactions within the spacious COX-2 active site.
-
Accessing the Selectivity Pocket: The enhanced affinity of successful derivatives is often attributed to their ability to access a hydrophobic side pocket in the COX-2 active site, which is absent in COX-1. The presence of bulky groups, such as the thiazolidinone ring, can occupy this pocket, forming favorable van der Waals interactions with residues like Val523, which contributes to both higher affinity and selectivity.[5]
-
Preserving Key Interactions: While adding new functionalities, potent derivatives must preserve the crucial interactions that anchor the parent molecule. The hydrogen bond with Arg120 and the interaction with Tyr355 are canonical for most COX inhibitors.[4] Successful derivatives maintain these interactions while forming new ones. For example, the acyl hydrazone derivatives form additional hydrogen bonds with Ser530, the residue famously acetylated by aspirin.[8]
Visualizing Ligand-Receptor Interactions
Caption: Key interactions between a potent Ketoprofen derivative and the COX-2 active site.
Experimental Protocol: Step-by-Step Molecular Docking
This protocol outlines a typical procedure using AutoDock Vina, a widely used and validated docking software.[1]
-
Protein Preparation:
-
Download the crystal structure of human COX-2 (e.g., PDB ID: 5F1A) from the Protein Data Bank.
-
Open the structure in a molecular viewer (e.g., UCSF Chimera, BIOVIA Discovery Studio).
-
Remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands.
-
Add polar hydrogens and assign Gasteiger charges to the protein atoms.
-
Save the prepared protein structure in the PDBQT format required by AutoDock.
-
-
Ligand Preparation:
-
Draw the 2D structure of the Ketoprofen derivative using chemical drawing software (e.g., ChemDraw).
-
Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Save the final 3D structure in a PDB or MOL2 file format.
-
Use AutoDock Tools to assign rotatable bonds and save the ligand in the PDBQT format.
-
-
Grid Box Generation:
-
Load the prepared protein PDBQT file into AutoDock Tools.
-
Identify the active site by selecting the key residues (e.g., Arg120, Tyr355, Ser530).
-
Center the grid box on the geometric center of these residues.
-
Adjust the size of the grid box (e.g., 60x60x60 Å) to encompass the entire binding pocket.
-
Save the grid parameter file.
-
-
Docking Execution:
-
Create a configuration text file specifying the file paths for the protein, ligand, and grid parameters.
-
Set the exhaustiveness parameter (e.g., 16 or 32) to control the thoroughness of the conformational search.
-
Execute the docking run from the command line using the Vina executable.
-
-
Results Analysis:
-
The output file will contain the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).
-
Visualize the top-ranked pose complexed with the protein using a molecular viewer.
-
Analyze the intermolecular interactions (hydrogen bonds, hydrophobic contacts, etc.) to understand the binding mode.
-
Conclusion and Future Outlook
Molecular docking serves as a powerful and predictive tool in the rational design of 2-(3-benzoylphenyl)propanoic acid derivatives. Comparative studies consistently demonstrate that modifying the parent carboxylic acid group can lead to analogues with significantly improved binding affinities for the COX-2 enzyme. The insights gained from analyzing structure-activity relationships—particularly the importance of accessing the hydrophobic side pocket while maintaining key hydrogen bonds—provide a clear roadmap for designing future generations of safer and more selective anti-inflammatory drugs. While in silico results are promising, they must be followed by synthesis, in vitro enzymatic assays, and in vivo studies to validate their therapeutic potential.[3][4]
References
-
Synthesis and Evaluation of Anti-Inflammatory and Anti-Nociceptive Potential of Novel Acyl Hydrazone Derivatives of Ketoprofen using DFT, Virtual Screening, MD Simulation and Binding Free Energy Calculations. (n.d.). Springer Nature. [Link]
-
Computer-aided analysis for identification of novel analogues of ketoprofen based on molecular docking, ADMET, drug-likeness and DFT studies for the treatment of inflammation. (2022). Taylor & Francis Online. [Link]
-
Synthesis, Molecular Docking, Molecular Dynamics Studies, and In Vitro Biological Evaluation of New Biofunctional Ketoprofen Derivatives with Different N-Containing Heterocycles. (2023). MDPI. [Link]
-
The binding energies for ketoprofen derivatives and references NSAIDs docking with COX-2. (n.d.). ResearchGate. [Link]
-
Synthesis, anti-inflammatory, molecular docking and ADME studies of new derivatives of ketoprofen as cyclooxygenases inhibitor. (2019). Al Mustansiriyah Journal of Pharmaceutical Sciences. [Link]
-
Computational exploration of novel ketoprofen derivatives: Molecular dynamics simulations and MM-PBSA calculations for COX-2 inhibition as promising anti-inflammatory drugs. (n.d.). ResearchGate. [Link]
-
The binding energies for ketoprofen derivatives and references NSAIDs docking with COX-2. (n.d.). ResearchGate. [Link]
-
Synthesis, anti-inflammatory, molecular docking and ADME studies of new derivatives of ketoprofen as cyclooxygenases inhibitor. (2019). ResearchGate. [Link]
-
From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives. (2024). PubMed Central. [Link]
-
Structure-Based Design, Synthesis, Molecular Docking, and Biological Activities of 2-(3-benzoylphenyl) Propanoic Acid Derivatives as Dual Mechanism Drugs. (2012). Technology Networks. [Link]
-
Molecular docking-guided synthesis of NSAID–glucosamine bioconjugates and their evaluation as COX-1/COX-2 inhibitors with potentially reduced gastric toxicity. (n.d.). National Institutes of Health. [Link]
-
Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. (n.d.). ResearchGate. [Link]
-
Docking of various molecules including two NSAIDs as prototypes into the COX-1 enzyme. (2012). Iraqi Journal of Pharmaceutical Sciences. [Link]
-
In silico study: Assessment of the inhibition of cyclo-oxygenase 2 by ibuprofen by validating molecular docking and cardiovascul. (n.d.). Journal of Cardiovascular Disease Research. [Link]
-
Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016). PubMed Central. [Link]
-
Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives. (n.d.). ResearchGate. [Link]
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- 10. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic Acid
As researchers and drug development professionals, our responsibility extends beyond discovery and into the complete lifecycle management of the chemical entities we handle. The proper disposal of research compounds like 2-(3-(hydroxy(phenyl)methyl)phenyl)propanoic acid, the active metabolite of the NSAID Loxoprofen, is a critical component of laboratory safety, regulatory compliance, and environmental stewardship.
This guide provides a detailed, step-by-step framework for the safe handling and disposal of this compound. The procedures outlined here are grounded in established safety protocols and regulatory standards, designed to provide clarity and ensure self-validating safety systems within your laboratory.
Hazard Identification and Risk Assessment
Before handling any waste, a thorough understanding of the compound's hazards is essential. This initial assessment informs every subsequent step of the disposal process, from selecting personal protective equipment (PPE) to choosing the correct waste stream.
Scientific Rationale: this compound and its parent compounds are pharmacologically active and classified as hazardous. The primary risks, as identified in Safety Data Sheets (SDS), include acute oral toxicity and irritation to the skin and eyes.[1][2][3] Proper containment is crucial to prevent accidental exposure to personnel and release into the environment.
Table 1: Compound Profile and Key Hazards
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 2-[3-[hydroxy(phenyl)methyl]phenyl]propanoic acid | PubChem[3] |
| Parent Compound | Loxoprofen | Benchchem[4] |
| CAS Number | 59960-32-6 | PubChem[3] |
| Molecular Formula | C₁₆H₁₆O₃ | PubChem[3] |
| GHS Hazard Statements | H301: Toxic if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | ECHA C&L Inventory[3], Cayman Chemical[2] |
| Disposal Precaution | P501: Dispose of contents/container to an approved waste disposal plant. | LKT Laboratories Inc.[1], TCI Chemicals[5] |
The Primary Disposal Pathway: Mandated Professional Management
The universally accepted and required method for disposing of this compound is through your institution's Environmental Health & Safety (EHS) office for collection by a licensed hazardous waste management contractor.[6][7]
Trustworthiness Principle: Laboratory-generated pharmaceutical waste is regulated under strict federal and local guidelines, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[6] Attempting to dispose of this material through standard trash or sanitary sewer systems is a serious compliance violation and poses a significant environmental risk. The procedures below are designed to ensure waste is handled safely in preparation for collection, not as a substitute for professional disposal.
Operational Protocol: Waste Segregation and Containment
Proper segregation at the point of generation is the most critical step in a safe disposal workflow. Mixing different waste streams can lead to dangerous chemical reactions, complicates disposal, and significantly increases costs.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the compound or its waste, always wear:
-
Hand Protection: Impervious gloves (e.g., nitrile).[5]
-
Body Protection: A standard laboratory coat.
Step 2: Segregate Waste into Designated Streams
Immediately upon generation, segregate waste into the appropriate, clearly labeled containers.
-
Solid Waste:
-
What it includes: Unused or expired pure compound, contaminated weigh boats, paper towels, and single-use equipment (e.g., pipette tips, gloves).
-
Container: A dedicated, sealable hazardous waste container lined with a heavy-duty plastic bag. The container must be compatible with the waste and clearly labeled.
-
Rationale: Segregating solid waste prevents contamination of non-hazardous trash and ensures it is handled correctly for incineration by a licensed facility.
-
-
Liquid Waste:
-
What it includes: Solutions of the compound in aqueous or organic solvents.
-
Container: A dedicated, sealable, and chemically compatible waste solvent container (e.g., a high-density polyethylene or glass carboy).
-
Critical Note: Do NOT mix incompatible waste streams (e.g., halogenated and non-halogenated solvents, or acidic and basic solutions) unless part of a specific neutralization protocol.
-
Rationale: Liquid waste requires specific treatment, and mixing solvents complicates the disposal and recycling process.
-
-
Contaminated Sharps:
-
What it includes: Contaminated needles, syringes, or glass Pasteur pipettes.
-
Container: An approved, puncture-proof sharps container.[9]
-
Rationale: This prevents physical injury and potential chemical exposure to waste handlers.
-
Step 3: Label Containers Accurately and Completely
All hazardous waste containers must be labeled with the following information as soon as the first drop of waste is added:
-
The words "Hazardous Waste Pharmaceuticals" .[10]
-
The full chemical name: "this compound" .
-
An accurate list of all other components (e.g., "Methanol," "Water").
-
The approximate percentage of each component.
-
The date of initial accumulation.
Step 4: Store Waste in a Designated Satellite Accumulation Area
Store sealed waste containers in a designated and labeled Satellite Accumulation Area within the laboratory. This area must be under the control of the operator, at or near the point of generation. Keep containers closed at all times except when adding waste.
Disposal Workflow Diagram
Caption: Disposal workflow from point of generation to final disposal.
Advanced Protocol: In-Lab Neutralization (Aqueous Waste Only)
For dilute aqueous solutions containing this acidic compound, neutralization may be a permissible pre-treatment step if and only if it is approved by your institution's EHS office. This procedure is intended to reduce the corrosivity of the waste stream but does not eliminate its hazardous nature.
Scientific Rationale: As a carboxylic acid, this compound can be neutralized with a mild base. This acid-base reaction converts the compound to its corresponding carboxylate salt, typically resulting in a solution with a pH closer to neutral (pH 5-9), making it less corrosive and more stable for storage and transport.[11]
This procedure is NOT for concentrated waste, organic solvent solutions, or solid waste. When in doubt, forgo neutralization and dispose of the acidic solution directly into your liquid hazardous waste container.
Neutralization Protocol for Dilute Aqueous Waste (<1% Concentration)
-
Preparation: Perform the procedure in a fume hood while wearing full PPE. Place a large beaker containing a stir bar on a magnetic stir plate.
-
Dilution: Add a volume of cold water to the beaker that is at least equal to the volume of the acidic waste solution you intend to neutralize.
-
Basification: Slowly add a dilute solution of a mild inorganic base (e.g., 1M sodium bicarbonate or sodium hydroxide) to the water while stirring.
-
Slow Addition of Acid: While stirring vigorously, add the acidic waste solution to the basic solution very slowly using a pipette or burette. Be prepared for potential gas evolution (if using bicarbonate) and heat generation. Keep the container cool.
-
Equilibration: Allow the solution to stir for at least 15 minutes to ensure the reaction is complete and the solution has cooled to room temperature.[11]
-
pH Verification: Use a calibrated pH meter or pH paper to check that the final pH is between 5.0 and 9.0. Adjust with small amounts of dilute acid or base if necessary.
-
Final Disposal: Transfer the neutralized solution to your correctly labeled aqueous hazardous liquid waste container for EHS pickup.
Emergency Procedures: Spill Management
In the event of a spill of the solid compound, follow these steps:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Wear appropriate PPE, including respiratory protection if dust is generated.[12]
-
Contain and Clean: Avoid generating dust.[12] Gently sweep the solid material into a sealable container. Use a damp paper towel to wipe the area, and place the towel into the waste container.
-
Dispose: Label the container as "Hazardous Waste - Spill Debris" with the chemical name and arrange for EHS pickup.
By adhering to these structured protocols, you build a deep, intrinsic culture of safety that protects you, your colleagues, and the environment, ensuring that your valuable research leaves a positive legacy.
References
-
Safety Data Sheet - Loxoprofen Sodium Dihydrate. LKT Laboratories, Inc. Link
-
SAFETY DATA SHEET - Loxoprofen Sodium Salt Dihydrate. TCI Chemicals. Link
-
Loxoprofen sodium (cas 80382-23-6) SDS/MSDS. Guidechem. Link
-
Loxoprofen (sodium salt) - Safety Data Sheet. Cayman Chemical. Link
-
This compound. PubChem, National Center for Biotechnology Information. Link
-
SAFETY DATA SHEET - Loxoprofen Sodium Salt Dihydrate. FUJIFILM Wako Pure Chemical Corporation. Link
-
2-(3-Hydroxyphenyl)propionic acid, (+-)-. PubChem, National Center for Biotechnology Information. Link
-
Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency (EPA). Link
-
EPA: Hazardous Pharmaceutical Waste Management. Stericycle. Link
-
Proper Disposal in Pharmaceutical Research is Extremely Important. Rx Destroyer. Link
-
EPA Hazardous Pharmaceutical Waste Management Overview. Secure Waste. Link
-
EPA Hazardous Pharmaceutical Waste Rule | Complete Guide. Secure Waste. Link
-
(+/-)-2-Phenylpropionic acid Safety Data Sheet. Thermo Fisher Scientific. Link
-
2,3-Dibromo-3-phenylpropionic acid Safety Data Sheet. Sigma-Aldrich. Link
-
3-(3-Hydroxyphenyl)propionic acid Safety data sheet. CPAchem. Link
-
This compound. Benchchem. Link
-
2-HYDROXY-3-PHENYL-PROPIONIC ACID METHYL ESTER Chemical Safety Data Sheet. ChemicalBook. Link
-
(S)-2-Hydroxy-3-phenylpropanoic acid-SDS. MedChemExpress. Link
-
In-Lab Disposal Methods: Waste Management Guide. Indiana University Environmental Health and Safety. Link
-
Guidance for Disposal of Drugs Used in Clinical Research. Washington University in St. Louis. Link
-
Proper Hazardous Waste Disposal in a Laboratory Setting. MCF Environmental Services. Link
-
Disposal of Laboratory Wastes (GUIDANCE). University of St Andrews. Link
-
Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Link
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- 12. Page loading... [guidechem.com]
Essential Safety and Handling Guide for 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic Acid (Loxoprofen)
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for handling 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid, a compound commonly known as Loxoprofen, particularly in its sodium salt form. As a potent non-steroidal anti-inflammatory drug (NSAID), understanding its hazard profile is paramount for ensuring laboratory safety and procedural integrity. This document synthesizes technical data with practical, field-tested insights to support your research and development endeavors.
Hazard Identification and Risk Assessment
Loxoprofen and its sodium salt are classified as hazardous substances. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.
Summary of GHS Classifications:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1][2] |
The causality behind these classifications lies in the compound's chemical properties. As a propionic acid derivative, it can irritate mucous membranes and skin upon direct contact. Inhalation of the dust can lead to respiratory tract irritation.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is non-negotiable when handling Loxoprofen. The following protocols are designed to create a robust barrier against exposure.
Respiratory Protection
Requirement: A NIOSH-approved respirator is necessary, especially when handling the powdered form of the compound where dust generation is likely.
-
For nuisance exposures: A P95 (US) or P1 (EU EN 143) particle respirator is recommended.
-
For higher-level protection or in poorly ventilated areas: An OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge should be used.
Causality: The fine particulate nature of powdered Loxoprofen poses a significant inhalation risk, potentially leading to respiratory irritation.[1][2] A properly fitted respirator is the most effective engineering control to mitigate this hazard.
Eye and Face Protection
Requirement: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[3] A face shield should be worn in situations with a high risk of splashing or dust generation.
Causality: Loxoprofen is a known eye irritant, capable of causing serious damage upon direct contact.[1][2] Goggles provide a seal around the eyes, while a face shield offers a broader barrier of protection.
Skin and Body Protection
Requirement:
-
Gloves: Wear compatible, chemical-resistant gloves.[4] Nitrile gloves are a suitable option for incidental contact. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.
-
Lab Coat/Protective Clothing: A full-sleeved lab coat or a chemical-resistant apron is required.[5] For tasks with a higher risk of exposure, a complete protective suit may be necessary.
Causality: The compound can cause skin irritation upon contact.[1][2] Protective clothing prevents direct dermal exposure.
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical for maintaining a safe laboratory environment.
Handling
-
Ventilation: Always handle Loxoprofen in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or vapors.[3]
-
Avoiding Dust Formation: Take precautions to avoid the formation of dust and aerosols.[3]
-
Personal Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[1] Do not eat, drink, or smoke in the laboratory.
Storage
-
Container: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
Incompatibilities: Keep away from strong oxidizing agents.
-
Security: For larger quantities, store in a locked cabinet or a secure, designated area.
Emergency Procedures and First Aid
Immediate and appropriate first aid is crucial in the event of an exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
Spill and Disposal Management
A clear and effective plan for spills and waste disposal is essential for environmental and personal safety.
Spill Response
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further spread of the spill. For powdered spills, avoid creating dust.
-
Clean-up: Carefully sweep or vacuum the spilled material into a suitable, closed container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
Disposal Plan
-
Waste Classification: Loxoprofen waste should be treated as hazardous chemical waste.
-
Disposal Method: Dispose of the waste material through a licensed and approved waste disposal company. Do not allow the product to enter drains or sewer systems.[2]
-
Regulations: Adhere to all local, state, and federal regulations regarding hazardous waste disposal.
Workflow Diagrams
Handling Workflow:
Caption: Standard workflow for handling Loxoprofen.
Spill Response Workflow:
Caption: Emergency procedure for Loxoprofen spills.
References
- Loxoprofen (sodium salt)
- Loxoprofen SDS, 68767-14-6 Safety D
- MSDS - Loxoprofen Sodium. (n.d.).
- Loxoprofen sodium-SDS. (2025). MedChemExpress.
- SAFETY D
- 2-(3-Hydroxyphenyl)propanoic acid. (n.d.). AK Scientific, Inc.
- SAFETY D
- Safety D
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
